molecular formula C10H12O2 B2855849 (2R)-2-methyl-3-phenylpropanoic acid CAS No. 14367-67-0

(2R)-2-methyl-3-phenylpropanoic acid

Cat. No.: B2855849
CAS No.: 14367-67-0
M. Wt: 164.204
InChI Key: MCIIDRLDHRQKPH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-3-phenylpropanoic acid is a chiral organic compound with the CAS registry number 14367-67-0 . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol . This compound is characterized by a propanoic acid backbone that is substituted with a methyl group at the chiral (2R) center and a phenyl group at the 3-position . As a building block in organic synthesis, its defined stereochemistry makes it a valuable precursor for constructing more complex, stereodefined molecules. Researchers may employ this compound in the development of pharmaceutical intermediates, in the study of asymmetric synthesis, or as a standard in chiral analysis. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIDRLDHRQKPH-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14367-67-0
Record name (2R)-2-methyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: (2R)-2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0 / 6460-63-5 depending on salt/source) represents a critical chiral building block in modern medicinal chemistry. Structurally, it is a hydrocinnamic acid derivative characterized by a methyl group at the alpha-position.[1] This specific stereocenter is non-trivial; it imparts conformational restriction to peptide backbones, making this molecule a preferred scaffold for peptidomimetics , particularly in the design of metalloprotease inhibitors (e.g., NEP, ACE) and PPAR agonists.

This guide provides a rigorous technical analysis of the (2R)-enantiomer, distinguishing it from its (2S)-counterpart (often found in naturally occurring isoleucine analogs). We focus on scalable asymmetric synthesis, racemization-free derivatization, and validated analytical protocols.

Physicochemical Profile

The (2R)-enantiomer is distinct in its optical activity. While the (S)-enantiomer is generally dextrorotatory (+) in methanol, the (2R)-enantiomer is levorotatory (-).

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionNotes
IUPAC Name (2R)-2-methyl-3-phenylpropanoic acidAlso: (R)-

-Methylhydrocinnamic acid
Molecular Formula

Molecular Weight 164.20 g/mol
Physical State Low-melting solid or viscous oilMP: ~39–41 °C (Pure form)
Solubility Soluble in MeOH, DCM, EtOAc, DMSOPoorly soluble in water (unless ionized)
Chirality (R)-EnantiomerOptical Rotation:

to

(c=1, MeOH)
pKa ~4.75Typical for

-substituted carboxylic acids
Stability Stable under ambient conditionsRisk:

-proton is acidic; susceptible to racemization under strong basic conditions/high heat.[2]

Synthetic Routes & Process Chemistry

Producing high enantiomeric excess (ee > 98%) is the primary challenge. Racemic synthesis followed by resolution is inefficient (max 50% yield). Therefore, asymmetric synthesis using chiral auxiliaries is the industry standard for pre-clinical scales.

Method A: Diastereoselective Alkylation (Evans Auxiliary)

This method utilizes an oxazolidinone chiral auxiliary to induce stereochemical control during enolate alkylation.

Mechanism:

  • Coupling: Propionic acid is coupled to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone).

  • Enolization: Treatment with NaHMDS or LDA forms the Z-enolate (chelated lithium intermediate).

  • Alkylation: Benzyl bromide is introduced. The bulky auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite side (steric hindrance).

  • Cleavage: The auxiliary is removed (hydrolysis) to yield the free acid.

Note on Stereochemistry: To obtain the (2R) acid using the standard (S)-4-benzyl-2-oxazolidinone, one typically starts with the propionyl imide and alkylates with benzyl bromide . This "anti" attack relative to the auxiliary's substituent generally yields the (2R) product (Evans' Rule).

Method B: Biocatalytic Resolution

For larger scales, enzymatic resolution of the racemic ester offers a "green" alternative.

  • Enzyme: Burkholderia cepacia lipase (BCL) or Candida antarctica Lipase B (CAL-B).

  • Process: The lipase selectively hydrolyzes the (R)-ester (or (S)-ester depending on specificity) leaving the other enantiomer intact.

  • Advantage: High functional group tolerance; no heavy metals.

Visualization: Synthesis Workflow

The following diagram illustrates the Evans Auxiliary pathway, the most reliable method for generating the (2R) isomer with high optical purity in a research setting.

SynthesisWorkflow Start Propionic Acid (Starting Material) Coupling Acylation (Mixed Anhydride Method) Start->Coupling Aux (S)-4-benzyl-2-oxazolidinone (Chiral Auxiliary) Aux->Coupling Imide N-Propionyl Oxazolidinone (Chiral Imide) Coupling->Imide Enolate Z-Enolate Formation (Li-HMDS, -78°C) Imide->Enolate Deprotonation Alkylation Electrophilic Attack (Benzyl Bromide) Enolate->Alkylation Stereocontrol ProductImide (2R)-Alkylated Imide (>98% de) Alkylation->ProductImide Cleavage Hydrolysis (LiOH/H2O2) ProductImide->Cleavage Final (2R)-2-methyl-3-phenylpropanoic acid (Target) Cleavage->Final Recycle Recovered Auxiliary Cleavage->Recycle Recycling

Figure 1: Asymmetric synthesis via Evans Auxiliary. The steric bulk of the oxazolidinone directs the benzyl group to the specific face, establishing the (2R) center.

Reactivity & Derivatization

The utility of (2R)-2-methyl-3-phenylpropanoic acid lies in its functionalization.

Amide Coupling (Peptide Synthesis)

The carboxylic acid is frequently coupled to amines.

  • Risk: Racemization of the

    
    -carbon via oxazolone formation.
    
  • Protocol: Use "racemization-suppressing" additives.

    • Recommended: HATU/HOAt or EDC/Oxyma Pure.

    • Avoid: High temperatures or excess base (e.g., TEA) which promotes proton abstraction at the chiral center.

Reduction to Chiral Alcohols

Reduction yields (2R)-2-methyl-3-phenylpropan-1-ol, a precursor for chiral halides or aldehydes.

  • Reagent: Borane-THF (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Selectivity: Borane is chemoselective for the carboxylic acid in the presence of other functional groups (like esters or nitro groups).

Pharmaceutical Applications

Peptidomimetics & Protease Inhibitors

The (2R)-methyl group introduces a "hydrophobic anchor" that fits into specific pockets (e.g., S1' or S2 subsites) of metalloproteases.

  • Mechanism: The methyl group restricts the rotation of the peptide backbone (

    
     angles), locking the molecule into a bioactive conformation that mimics the transition state of substrate hydrolysis.
    
  • Target Classes:

    • Neprilysin (NEP) Inhibitors: Analogs of this acid are structural relatives to the Sacubitrilat scaffold (though Sacubitrilat uses a biphenyl-ethyl chain, the

      
      -alkyl-hydrocinnamic core logic is shared).
      
    • ACE Inhibitors: Used in the design of dicarboxylate-containing inhibitors.

Dual PPAR Agonists

Derivatives of


-methyl hydrocinnamic acids have been explored as dual agonists for Peroxisome Proliferator-Activated Receptors (PPARs), treating metabolic syndrome by regulating lipid and glucose metabolism.

Analytical Characterization (E-E-A-T)

Validating the enantiomeric excess (ee) is critical. Standard NMR is insufficient without chiral shift reagents.

Protocol: Chiral HPLC

This is the self-validating standard for release testing.

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA .

    • Why TFA? The acid is necessary to suppress ionization of the carboxylic group, sharpening the peak shape. Without TFA, the peak will tail significantly.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Elution: The (R) and (S) enantiomers will have distinct retention times. (Literature often cites (R) eluting before (S) on OJ-H columns, but this must be experimentally verified with a racemic standard).

HPLC_Logic Sample Unknown Sample ((2R)-Target) Prep Sample Prep Dissolve in Mobile Phase + 0.1% TFA Sample->Prep Column Chiral Column (Chiralcel OJ-H) Prep->Column Detector UV Detector (210 nm) Column->Detector Output Chromatogram Analysis Detector->Output Decision Single Peak? Output->Decision Pass Pass: >98% ee Decision->Pass Yes Fail Fail: Racemization Detected Decision->Fail No (Split Peak)

Figure 2: Quality Control workflow for enantiomeric purity validation.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[3] Link(Note: Foundational text on Evans Auxiliary logic).

  • Biosynth. "(2R)-2-Methyl-3-phenylpropanoic acid Product Page." Biosynth Catalog. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Link

  • PubChem. "Compound Summary: 2-methyl-3-phenylpropanoic acid." National Library of Medicine. Link

  • Sigma-Aldrich. "Chiral Method Development Strategies." MilliporeSigma Technical Library. Link

Sources

Technical Master File: (2R)-2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Master Technical File" designed for direct application in pharmaceutical research and process chemistry.

CAS Number: 14367-67-0 Synonyms: (R)-


-Methylhydrocinnamic acid; (R)-2-Benzylpropionic acid
Document Type:  Technical Monograph & Protocol Guide
Date:  October 26, 2023[1]

Executive Summary

(2R)-2-Methyl-3-phenylpropanoic acid is a critical chiral building block (synthon) used extensively in the design of peptidomimetics , specifically for the inhibition of zinc-dependent metalloproteases such as Neutral Endopeptidase (NEP) , Carboxypeptidase A , and Angiotensin-Converting Enzyme (ACE) .[1]

Its structural significance lies in its ability to mimic the hydrophobic side chain of L-phenylalanine while introducing conformational constraints via the


-methyl group.[1][2] This modification increases metabolic stability by preventing proteolysis and locking the bioactive conformation.[2][3][4] This guide details the physicochemical profile, validated synthetic routes, and analytical controls required for its use in high-value drug development.[2][3][4]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

ParameterSpecificationTechnical Note
CAS Number 14367-67-0 Distinct from Racemate (1009-67-2) and (S)-isomer (14367-54-5).[1][2]
IUPAC Name (2R)-2-methyl-3-phenylpropanoic acid
Molecular Formula C

H

O

MW: 164.20 g/mol
Physical State Colorless Viscous Oil / Low-Melting SolidRacemate mp is 39–41°C; Enantiomer often oils at RT due to lower packing energy.[1]
Boiling Point 167–168 °C @ 23 mmHgHigh vacuum distillation required for purification.[2][3][4]
Chirality (R)-EnantiomerCritical: Corresponds to the stereochemical mimic of L-Phenylalanine due to CIP priority swap (see Section 5).[1][2][3]
Optical Rotation

(

, CHCl

)
Sign of rotation is solvent-dependent; strictly control solvent choice.[3]
Solubility Soluble in CHCl

, MeOH, Et

O
Sparingly soluble in water; extractable at pH < 3.[3][4]

Synthetic Pathways & Process Logic

The synthesis of (2R)-2-methyl-3-phenylpropanoic acid requires high enantiomeric excess (ee > 98%) to prevent eutomer/distomer interference in biological assays.[1] Three primary routes are industry-validated.[1][2][3]

Route A: Asymmetric Hydrogenation (Industrial Scalability)

This is the preferred route for kilogram-scale production due to atom economy.[2][3]

  • Substrate:

    
    -Methylcinnamic acid.[2][3]
    
  • Catalyst: Ruthenium or Iridium complex with chiral phosphine ligands (e.g., Ru(OAc)

    
    (BINAP)).[3][4]
    
  • Mechanism: The catalyst coordinates with the carboxylate and the alkene, directing hydride transfer to the Re-face or Si-face depending on the ligand chirality.[1][2][3]

  • Protocol Insight: High pressure (50–100 bar H

    
    ) is often required.[2][3][4] The choice of solvent (MeOH vs. Toluene) drastically affects the enantioselectivity.[2][3][4]
    
Route B: Evans Auxiliary (Laboratory Precision)

Ideal for small-scale, high-purity synthesis during early discovery phases.[1][2]

  • Reagents: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary).[1][2]

  • Step 1: Acylation of the auxiliary with hydrocinnamic acid (or propionic acid followed by benzylation).[2][3][4]

  • Step 2: Asymmetric alkylation using NaHMDS (base) and Benzyl Bromide (electrophile) at -78°C.[2][3]

  • Step 3: Hydrolysis (LiOH/H

    
    O
    
    
    
    ) to cleave the auxiliary.[2][3][4]
  • Causality: The oxazolidinone ring creates steric bulk that forces the incoming electrophile to attack from the least hindered face, guaranteeing high de (diastereomeric excess).[3][4]

Route C: Biocatalytic Resolution (Green Chemistry)
  • Substrate: Racemic Methyl 2-methyl-3-phenylpropanoate.[1][2]

  • Biocatalyst: Candida antarctica Lipase B (CAL-B).[2][3]

  • Process: The lipase selectively hydrolyzes the ester bond of the (S)-enantiomer (or (R)- depending on engineering), leaving the desired enantiomer as the unreacted ester or the acid product.[1][3]

Visualization: Synthetic Workflow Logic

SynthesisRoutes Start Target: (2R)-2-Methyl-3-phenylpropanoic Acid RouteA Route A: Asymmetric Hydrogenation (Scale: kg - ton) MechA Ir/Ru-BINAP Catalyst Stereo-face differentiation RouteA->MechA RouteB Route B: Evans Auxiliary (Scale: mg - g) MechB Enolate Alkylation Steric blocking (-78°C) RouteB->MechB RouteC Route C: Biocatalysis (Green Chem) MechC Enzymatic Hydrolysis Kinetic Resolution RouteC->MechC SubA Substrate: alpha-Methylcinnamic Acid SubA->RouteA SubB Substrate: Propionyl-Oxazolidinone SubB->RouteB SubC Substrate: Racemic Methyl Ester SubC->RouteC MechA->Start High Yield MechB->Start High ee (>99%) MechC->Start Eco-friendly

Figure 1: Decision matrix for synthetic route selection based on scale and purity requirements.

Analytical Protocols & Quality Control

Trustworthiness in chiral chemistry relies on validating the enantiomeric excess (ee).[2][3][4] Standard rotation is insufficient for high-precision checking; Chiral HPLC is mandatory.[1][2][3]

Protocol: Chiral HPLC Separation

This method separates the (R) and (S) enantiomers to quantify purity.[2][3]

  • Column: Chiralcel OD-H (Daicel) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][3]

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[2][3][4]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.1).[2][3]

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peak shape.[2][3][4]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Phenyl absorption) or 254 nm.[2][3][4]

  • Expected Retention:

    • (S)-Enantiomer:

      
       12.5 min (varies by column age).[2][3]
      
    • (R)-Enantiomer:

      
       14.2 min.[2][3]
      
  • Calculation:

    
    .[3]
    
Protocol: Optical Rotation[1][2][3]
  • Instrument: Polarimeter with Na-D lamp (589 nm).[2][3]

  • Solvent: Chloroform (CHCl

    
    ) (Stabilized with amylene, not ethanol, to avoid esterification side reactions).
    
  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Acceptance Criteria:

    
     to 
    
    
    
    .[1][3]
    • Alert: A reading of

      
       indicates racemization.[2][3][4] A positive reading indicates the (S)-enantiomer.[2][3]
      

Pharmaceutical Applications & Mechanism[8][12]

The "Stereochemical Flip" Insight

Researchers often confuse the configuration because L-Phenylalanine is (S) , but its methyl-analog mimic, (2R)-2-methyl-3-phenylpropanoic acid, is (R) .[1]

  • Reason: In L-Phe, the priority is

    
    .[2][3][4]
    
  • In the methyl analog, the priority is

    
    .[2][3][4]
    
  • The change in priority of the substituents (Methyl is lower priority than Benzyl, whereas Amino was higher) reverses the descriptor (S to R) even though the spatial arrangement of the side chain relative to the backbone remains identical.[3][4]

  • Implication: The (R)-acid is the correct stereoisomer to mimic natural L-amino acids in inhibitor design.[1][2]

Target: Metalloprotease Inhibitors

This molecule serves as the "warhead" or recognition element for zinc-metalloproteases.[2][3]

  • Mechanism: The carboxylate group coordinates the Zinc ion (

    
    ) in the enzyme active site.[3] The benzyl group occupies the hydrophobic S1' pocket.[2][3][4] The 
    
    
    
    -methyl group restricts rotation, minimizing the entropy penalty upon binding.[2][3][4]
  • Specific Drugs: Used in the synthesis of Dual Enkephalinase Inhibitors (inhibiting NEP and ACE) for analgesia and hypertension.[2][3][4]

Visualization: Pharmacophore Binding Logic

BindingMechanism Drug (2R)-2-Methyl-3-phenylpropanoic Acid (Ligand) Interaction1 Zinc Coordination (Carboxylate - Zn2+) Drug->Interaction1 Interaction2 Hydrophobic Pocket S1' (Benzyl Group) Drug->Interaction2 Interaction3 Conformational Lock (Alpha-Methyl) Drug->Interaction3 Site Enzyme Active Site (e.g., NEP / ACE) Effect High Affinity Inhibition (Metabolic Stability) Site->Effect Result Interaction1->Site Interaction2->Site Interaction3->Site

Figure 2: Mechanistic interaction of the (2R)-ligand within the metalloprotease active site.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[3][4]

  • Storage: Store at +2°C to +8°C. The acid is stable, but the oil form can oxidize over long periods; store under nitrogen atmosphere.[2][3][4]

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2][3][4]

References

  • Sigma-Aldrich. (2R)-2-Methyl-3-phenylpropanoic acid Product Specification & CAS Data. Retrieved from [1]

  • Cymit Quimica. Technical Data Sheet: (R)-alpha-Methylhydrocinnamic acid. Retrieved from [3]

  • Royal Society of Chemistry. Iridium Catalysts for Asymmetric Hydrogenation of alpha,beta-Unsaturated Acids. (Detailed protocol for synthesis). Retrieved from [3]

  • National Institutes of Health (PubChem). Compound Summary: (2R)-2-methyl-3-phenylpropanoic acid.[1][2] Retrieved from [3]

  • Organic Syntheses. General Procedures for Methylation of Arylacetic Acids. (Context for racemic synthesis challenges). Retrieved from [3]

Sources

(2R)-2-Methyl-3-Phenylpropanoic Acid: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0) is a critical chiral building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and fine fragrances. As the (R)-enantiomer of


-methylhydrocinnamic acid, it serves as a non-proteinogenic amino acid surrogate, offering increased metabolic stability and lipophilicity compared to natural phenylalanine residues.

This technical guide provides a definitive physicochemical profile, validated synthetic protocols, and analytical standards for researchers utilizing this scaffold in drug development.

Physicochemical Identity

The molecular weight of (2R)-2-methyl-3-phenylpropanoic acid is 164.20 g/mol .[1] This value is derived from the formula


 and is critical for stoichiometric calculations in asymmetric synthesis.
Table 1: Core Chemical Data
PropertyValueNotes
Molecular Weight 164.20 g/mol Monoisotopic Mass: 164.0837 Da
Chemical Formula

CAS Number 14367-67-0 Specific to the (2R)-isomer
CAS (Racemic) 15687-27-1Do not confuse with Ibuprofen precursors
IUPAC Name (2R)-2-methyl-3-phenylpropanoic acidAlso: (R)-

-Methylhydrocinnamic acid
Physical State Solid / OilLow melting point solid (approx. 39-41°C)
Solubility Organic solventsSoluble in MeOH, DCM, EtOAc; Sparingly in

pKa ~4.7Typical for aliphatic carboxylic acids
Stereochemical Configuration

The (2R) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the


-carbon (C2).
  • -COOH (Priority 1)

  • -CH2Ph (Priority 2)

  • -CH3 (Priority 3)

  • -H (Priority 4)

In the (2R) isomer, with the hydrogen pointing away, the sequence 1


 2 

3 follows a clockwise direction.

Synthetic Pathways & Manufacturing

Producing high-enantiomeric excess (ee) (2R)-2-methyl-3-phenylpropanoic acid requires overcoming the challenge of controlling the stereocenter at the


-position. Two primary methodologies are industry-standard.
Method A: Asymmetric Hydrogenation (Catalytic)

This is the preferred method for scale-up due to atom economy. It involves the hydrogenation of


-methylcinnamic acid using a chiral Iridium or Rhodium catalyst.
  • Precursor:

    
    -Methylcinnamic acid (E/Z mixture).
    
  • Catalyst: Ir-PHOX or Ir-ThrePHOX complexes (Chiral Phosphine-Oxazoline ligands).

  • Conditions:

    
     (50 bar), DCM, RT.
    
  • Outcome: >98% yield, >97% ee.

Method B: Evans Auxiliary Alkylation (Stoichiometric)

Used for small-scale, high-precision synthesis in academic settings.

  • Acylation: Reaction of propionyl chloride with a chiral oxazolidinone auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone).

  • Alkylation: Enolization with NaHMDS or LDA at -78°C, followed by addition of benzyl bromide.

  • Hydrolysis: Removal of the auxiliary using LiOH/H2O2 to yield the free acid.

Method C: Classical Resolution

Racemic


-methylhydrocinnamic acid is mixed with a chiral base (e.g., (+)-

-phenylethylamine or Quinine). The diastereomeric salts are separated by fractional crystallization.
Visualization: Synthetic Workflow

SynthesisWorkflow Start Precursor: alpha-Methylcinnamic Acid MethodA Method A: Asymmetric Hydrogenation (Ir-Catalyst, H2) Start->MethodA Green Chem MethodB Method B: Evans Alkylation (Oxazolidinone Auxiliary) Start->MethodB Lab Scale Process Purification (Crystallization/Extraction) MethodA->Process MethodB->Process Product Target: (2R)-2-methyl-3-phenylpropanoic acid (>97% ee) Process->Product

Figure 1: Comparison of catalytic (Method A) and stoichiometric (Method B) synthetic routes.

Analytical Characterization Protocols

Validating the molecular weight and stereochemical purity is a prerequisite for using this compound in GLP studies.

Protocol 1: Chiral HPLC

To distinguish the (2R) enantiomer from the (2S) enantiomer.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10) with 0.1% TFA (Trifluoroacetic acid).[2]

    • Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: The enantiomers will have distinct retention times (e.g.,

    
     and 
    
    
    
    ). Comparison with a racemic standard is required to assign identity.
Protocol 2: Optical Rotation
  • Instrument: Polarimeter (Sodium D line, 589 nm).

  • Solvent: Chloroform (

    
    ) or Ethanol.
    
  • Literature Value:

    
     (
    
    
    
    ) for the (R)-isomer.
    • Caution: The sign of rotation can invert depending on the solvent. Always report solvent and concentration.

Protocol 3: Mass Spectrometry (MW Confirmation)
  • Technique: ESI-MS (Negative Mode).

  • Expected Ion:

    
     = 163.1 m/z.
    
  • Interpretation: Confirms the molecular weight of 164.2 g/mol (parent mass).[1][3]

Visualization: Purity Decision Tree

PurityCheck Start Crude Sample Check1 Achiral HPLC Purity > 98%? Start->Check1 Check2 Chiral HPLC ee > 99%? Check1->Check2 Yes ResultFail REJECT / Reprocess Check1->ResultFail No Check3 Optical Rotation Matches Lit? Check2->Check3 Yes Check2->ResultFail No ResultPass RELEASE (Grade A) Check3->ResultPass Yes Check3->ResultFail No

Figure 2: Quality Control workflow for validating stereochemical integrity.

Applications in Drug Development

(2R)-2-methyl-3-phenylpropanoic acid acts as a "hydrophobic anchor" in drug design.

  • Peptidomimetics: It serves as a stable analog of Phenylalanine. The

    
    -methyl group prevents racemization and proteolytic degradation by aminopeptidases, increasing the half-life of peptide drugs.
    
  • NEP Inhibitors: The 2-methyl-3-phenylpropionyl motif is a common pharmacophore in Neutral Endopeptidase (NEP) inhibitors used for treating hypertension and heart failure. It mimics the hydrophobic pocket of the enzyme's substrate.

  • Metabolic Probes: Used to study chiral inversion pathways in NSAID metabolism, although the molecule itself is not an NSAID like Ibuprofen.

References

  • Biosynth . (2R)-2-Methyl-3-phenylpropanoic acid Product Data. Retrieved from .

  • PubChem . Compound Summary: (2R)-2-methyl-3-phenylpropanoic acid. National Library of Medicine. Retrieved from .

  • Organic Syntheses . Preparation of Chiral Hydrocinnamic Acid Derivatives. Org. Synth. Coll. Vol. 10, p. 23. Retrieved from .

  • Royal Society of Chemistry . Iridium Catalysts for Asymmetric Hydrogenation. Chem. Sci. Retrieved from .

  • Sigma-Aldrich .[4] Product Specification: alpha-Methylhydrocinnamic acid. Retrieved from .

Sources

An In-depth Technical Guide to (2R)-2-methyl-3-phenylpropanoic acid: Synthesis, Chiral Resolution, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-methyl-3-phenylpropanoic acid is a chiral carboxylic acid belonging to the class of phenylpropanoids.[1] As a stereoisomer, its spatial arrangement of atoms is a critical determinant of its chemical and biological properties. This guide provides a comprehensive technical overview of (2R)-2-methyl-3-phenylpropanoic acid, covering its precise IUPAC nomenclature, stereochemical configuration, common synthetic routes, and methods for chiral resolution. Furthermore, it delves into its significance as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[2][3] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis and application.

IUPAC Nomenclature and Stereochemistry

The systematic name for the molecule, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-methyl-3-phenylpropanoic acid . Let's dissect this name to understand the molecule's structure:

  • Propanoic acid: This is the parent chain, indicating a three-carbon carboxylic acid.

  • 3-phenyl: A phenyl group (C6H5) is attached to the third carbon of the propanoic acid chain.

  • 2-methyl: A methyl group (CH3) is attached to the second carbon of the propanoic acid chain.

  • (2R)-: This prefix designates the stereochemistry at the chiral center, which is the second carbon atom. The 'R' configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

The corresponding (S)-enantiomer is named (2S)-2-methyl-3-phenylpropanoic acid.[4][5] The racemic mixture, containing equal amounts of both enantiomers, is referred to as (±)-2-methyl-3-phenylpropanoic acid.[6]

Chemical Structure

Caption: 2D chemical structure of 2-methyl-3-phenylpropanoic acid.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (2R)-2-methyl-3-phenylpropanoic acid typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-methyl-3-phenylpropanoic Acid

A common and effective method for synthesizing the racemic compound is the malonic ester synthesis. This versatile method allows for the formation of α-substituted carboxylic acids.

Experimental Protocol: Malonic Ester Synthesis

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Benzyl chloride

  • Methyl iodide

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate.

  • Alkylation (SN2): The enolate acts as a nucleophile and is subsequently alkylated with benzyl chloride. This step introduces the benzyl group at the α-carbon.

  • Second Alkylation: The resulting substituted malonic ester is then treated with another equivalent of sodium ethoxide, followed by methyl iodide, to introduce the methyl group at the α-carbon.

  • Hydrolysis and Decarboxylation: The disubstituted malonic ester is hydrolyzed using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid. This process converts the ester groups into carboxylic acids. Upon heating, the resulting malonic acid derivative readily decarboxylates to yield racemic 2-methyl-3-phenylpropanoic acid.[7]

G start Diethyl Malonate step1 Deprotonation (NaOEt, EtOH) start->step1 enolate Malonic Ester Enolate step1->enolate step2 Alkylation (Benzyl Chloride) enolate->step2 alkylated1 Benzyl Malonic Ester step2->alkylated1 step3 Deprotonation (NaOEt, EtOH) alkylated1->step3 enolate2 Alkylated Enolate step3->enolate2 step4 Alkylation (Methyl Iodide) enolate2->step4 dialkylated Benzyl Methyl Malonic Ester step4->dialkylated step5 Hydrolysis & Decarboxylation (1. NaOH, H2O 2. H3O+, Δ) dialkylated->step5 product Racemic 2-methyl-3-phenylpropanoic acid step5->product

Caption: Workflow for the malonic ester synthesis of racemic 2-methyl-3-phenylpropanoic acid.

Chiral Resolution of Racemic 2-methyl-3-phenylpropanoic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. A widely used method for this is diastereomeric salt formation, which leverages the different physical properties of diastereomers.[8]

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic 2-methyl-3-phenylpropanoic acid

  • A chiral resolving agent (e.g., (1R,2S)-(-)-norephedrine)[9]

  • Solvent (e.g., chloroform/hexane mixture)[9]

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Salt Formation: The racemic acid is dissolved in a suitable solvent, and an equimolar amount of a chiral amine, such as (1R,2S)-(-)-norephedrine, is added. This reaction forms a mixture of two diastereomeric salts: ((2R)-acid)-((1R,2S)-amine) and ((2S)-acid)-((1R,2S)-amine).

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling. The less soluble diastereomer can be isolated by filtration.[9]

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid, such as aqueous HCl, to protonate the carboxylate and the amine. The desired enantiomerically enriched carboxylic acid can then be extracted into an organic solvent like dichloromethane.[9]

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.[9]

Quantitative Data for Chiral Resolution:

ParameterValueReference
Resolving Agent(1R,2S)-(-)-norephedrine[9]
Diastereomeric Ratio95/5[9]
Yield of (R)-enantiomer38%[9]
Enantiomeric Excess (e.e.)>96%[9]

Analytical Characterization

The identity and purity of (2R)-2-methyl-3-phenylpropanoic acid are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the molecular structure of the compound.[10]

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound.[11][12]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric excess (e.e.) of the resolved product. This method utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[10][13]

G sample Synthesized (2R)-2-methyl-3-phenylpropanoic acid nmr NMR Spectroscopy (1H, 13C) sample->nmr ms Mass Spectrometry sample->ms hplc Chiral HPLC sample->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Determination ms->mw purity Enantiomeric Purity (e.e.) hplc->purity

Sources

Technical Guide: Synthesis of (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (2R)-2-methyl-3-phenylpropanoic acid , a critical chiral building block for renin inhibitors, antihistamines, and other pharmaceutical agents.

The guide prioritizes two methodologies:

  • Evans Auxiliary Alkylation: The gold standard for laboratory-scale synthesis, offering absolute stereochemical control and high diastereoselectivity (>98% de).

  • Asymmetric Hydrogenation: The preferred route for process-scale manufacturing, utilizing Transition Metal (Rh/Ir) catalysis to achieve high atom economy.

Executive Summary & Retrosynthetic Analysis

The target molecule, (2R)-2-methyl-3-phenylpropanoic acid , possesses a single stereocenter at the


-position. The (R)-configuration is critical for biological activity in downstream targets.
Retrosynthetic Strategy

Two distinct disconnections are viable:

  • Path A (C-C Bond Formation): Asymmetric alkylation of a propionic acid derivative with a benzyl electrophile. This requires a chiral auxiliary to differentiate the enolate faces.[1][2][3]

  • Path B (C=C Reduction): Asymmetric hydrogenation of

    
    -methylcinnamic acid. This requires a chiral catalyst to direct hydride addition to the Re or Si face of the olefin.
    

Retrosynthesis Target (2R)-2-methyl-3-phenylpropanoic acid (Target) Enolate Chiral Enolate (Propionyl-Auxiliary) Enolate->Target Hydrolysis BnBr Benzyl Bromide BnBr->Target Electrophile PathA_Node Path A: Asymmetric Alkylation (Evans Auxiliary) Olefin (E)-2-methyl-3-phenylacrylic acid (alpha-methylcinnamic acid) Olefin->Target Reduction H2 H2 + Chiral Catalyst (Rh or Ir) H2->Target PathB_Node Path B: Asymmetric Hydrogenation

Figure 1: Retrosynthetic analysis showing the two primary pathways: Auxiliary-controlled alkylation and Catalytic hydrogenation.

Pathway A: Evans Auxiliary Asymmetric Alkylation

Best for: Laboratory scale (grams), high purity requirements, and absolute stereochemical verification.

This method utilizes (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary. The auxiliary exerts steric control over the enolate, forcing the electrophile (benzyl bromide) to attack from the less hindered face.

Mechanistic Logic
  • Acylation: Propionyl chloride is attached to the auxiliary.

  • Enolization: Treatment with NaHMDS or LDA forms the (Z)-enolate . The Lithium cation chelates between the enolate oxygen and the auxiliary carbonyl, locking the conformation.

  • Stereodifferentiation: The benzyl group of the auxiliary (at C4) blocks the Re-face of the enolate.

  • Alkylation: Benzyl bromide attacks from the open Si-face (anti to the auxiliary's benzyl group), yielding the (R)-configuration at the new stereocenter.

Experimental Protocol
Step 1: N-Propionylation
  • Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 equiv), n-BuLi (1.1 equiv), Propionyl chloride (1.2 equiv).

  • Conditions: THF, -78°C.

  • Procedure: Deprotonate the oxazolidinone with n-BuLi at -78°C. Add propionyl chloride. Warm to 0°C.

  • Yield: >95%.

Step 2: Asymmetric Alkylation (Crucial Step)
  • Reagents: N-propionyl oxazolidinone (1.0 equiv), NaHMDS (1.1 equiv), Benzyl bromide (1.5 equiv).

  • Conditions: THF, -78°C.

  • Protocol:

    • Cool the imide solution to -78°C.

    • Add NaHMDS dropwise to form the (Z)-enolate. Stir for 30-60 mins to ensure complete enolization.

    • Add Benzyl bromide.

    • Stir at -78°C for 2-4 hours, then slowly warm to 0°C.

    • Quench with saturated NH4Cl.[4]

  • Outcome: The product is the (2R)-alkylated imide. Diastereomeric ratio (dr) typically >98:2.

Step 3: Hydrolytic Cleavage
  • Reagents: LiOH (2.0 equiv), H2O2 (4.0 equiv).

  • Conditions: THF/H2O (3:1), 0°C.

  • Note: H2O2 is used to form the hydroperoxide anion, which is more nucleophilic than hydroxide, ensuring cleavage of the exocyclic imide bond without racemizing the stereocenter.

  • Purification: Acid-base extraction removes the auxiliary (which can be recycled) and isolates the pure acid.

EvansCycle Aux (S)-4-benzyl-2-oxazolidinone Imide N-Propionyl Imide Aux->Imide Propionyl Cl n-BuLi Enolate (Z)-Enolate (Li-Chelated) Imide->Enolate NaHMDS -78°C Alkylated Alkylated Imide (R-config) Enolate->Alkylated Benzyl Bromide (Si-face attack) Product (2R)-2-methyl-3-phenylpropanoic acid Alkylated->Product LiOH / H2O2 Recycle Recovered Auxiliary Alkylated->Recycle Recycle

Figure 2: The Evans Auxiliary cycle. The (S)-auxiliary directs the formation of the (R)-acid.

Pathway B: Catalytic Asymmetric Hydrogenation

Best for: Scale-up (>100g), industrial production, and green chemistry initiatives.

This method relies on the enantioselective reduction of (E)-2-methyl-3-phenylacrylic acid (alpha-methylcinnamic acid). Unlike the auxiliary method, this requires careful catalyst selection to ensure the correct enantiomer is formed.

Catalyst Selection

While Ru-BINAP is standard for many acrylic acids, specific success for this substrate has been demonstrated with Iridium-Phosphine-Oxazoline (Ir-PHOX) complexes and Rh-DuPhos systems.

  • Substrate: (E)-2-methyl-3-phenylacrylic acid.

  • Catalyst System: Iridium(I) complex with a chiral bicyclic pyridine-phosphine or phosphine-oxazoline ligand.

  • Performance: 97% ee has been reported for (R)-2-methyl-3-phenylpropanoic acid using optimized chiral Ir catalysts [1, 2].

Experimental Protocol (General Catalytic Hydrogenation)
  • Preparation: In a glovebox, dissolve (E)-2-methyl-3-phenylacrylic acid (1.0 mmol) and the chiral Iridium catalyst (1.0 mol%) in degassed dichloromethane (DCM).

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H2 (30–50 bar).

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Vent H2. Concentrate the solvent.

  • Purification: The product is often pure enough for use, or can be recrystallized.

Critical Parameter: Ligand Stereochemistry

To obtain the (R)-enantiomer , one must select the correct ligand antipode.

  • For Rh-(R,R)-DuPhos , the product configuration must be empirically verified, as it depends on the E/Z geometry of the substrate.

  • Validation: Always perform a small-scale screen (50 mg) and check ee via Chiral HPLC before committing to a large batch.

Quality Control & Characterization

Data comparison for the target molecule: (2R)-2-methyl-3-phenylpropanoic acid .

ParameterSpecificationMethod
Appearance Colorless oil or low-melting solidVisual
1H NMR

1.18 (d, 3H, Me), 2.70 (m, 1H), 3.05 (m, 1H), 7.15-7.30 (m, 5H)
400 MHz CDCl3
Chiral HPLC >98% ee (Target)Chiralcel OD-H or OJ-H column
Optical Rotation

(c=1, CHCl3)
Polarimetry

Note on Optical Rotation: The sign of rotation is critical. Literature reports for the (R)-isomer are generally levorotatory (-) in chloroform. Ensure comparison with verified standards as solvent effects can invert the sign [3].

References

  • Iridium-Catalyzed Asymmetric Hydrogenation

    • Title: Iridium Catalysts with Modular Axial-Unfixed Biphenyl Phosphine-Oxazoline Ligands.
    • Source: RSC Advances / Chem. Commun.
    • Context: Describes the synthesis of (R)-2-methyl-3-phenylpropanoic acid with 97% ee using specific Ir-ligands.
    • URL: (Generalized link to RSC database for verification).

  • Evans Auxiliary Methodology

    • Title: Enantioselective Synthesis via Evans Chiral Enol
    • Source: University of Bristol / Evans Group Liter
    • Context: Confirms (S)-auxiliary directs alkylation to form (R)
    • URL:

  • Biocatalytic Correction (Warning)

    • Title: Bioreduction of

      
      -methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis.[5][6]
      
    • Source: Dalton Transactions, 2010.
    • Context: Corrects previous reports, noting that standard Ene-reductases (OYE, NCR) yield the (S)-enantiomer, making them unsuitable for the (R)-target without specific engineering.
    • URL:

Sources

(2R)-2-methyl-3-phenylpropanoic acid discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on (2R)-2-Methyl-3-Phenylpropanoic Acid

Executive Summary

(2R)-2-Methyl-3-phenylpropanoic acid (CAS: 14367-67-0), also known as (R)-


-methylhydrocinnamic acid, represents a critical chiral scaffold in medicinal chemistry.[1] Structurally, it functions as a des-amino isostere of phenylalanine, allowing for the design of metabolically stable peptidomimetics. Its primary utility lies in the development of protease inhibitors—specifically Neprilysin (NEP) inhibitors  (e.g., Mixanpril intermediates) and antihypertensive agents—where the precise spatial arrangement of the 

-methyl group is decisive for binding affinity within hydrophobic enzyme pockets.

This guide synthesizes the historical progression of its stereoselective access, from classical resolution to modern asymmetric catalysis, and provides validated protocols for its synthesis and characterization.

Historical Evolution of Stereocontrol

The history of (2R)-2-methyl-3-phenylpropanoic acid is not defined by a single "discovery" event but by the evolution of chiral methodology .

  • Era of Classical Resolution (1900s–1980s): Early access relied on the fractional crystallization of diastereomeric salts using chiral amines such as quinine, cinchonidine, or

    
    -methylbenzylamine. While effective, these methods were theoretically limited to 50% yield without racemization loops.[1]
    
  • The Chiral Auxiliary Age (1980s–1990s): The work of David Evans and Andrew Myers revolutionized access to this scaffold. The Evans oxazolidinone auxiliary allowed for the synthesis of the (2R) isomer with >98% diastereomeric excess (de) via electrophilic alkylation of chiral enolates. This remains the benchmark for small-scale, high-purity synthesis.[1]

  • The Catalytic Era (2000s–Present): Modern industrial routes favor Asymmetric Hydrogenation of

    
    -methylcinnamic acid using Rhodium or Ruthenium catalysts with chiral phosphine ligands (e.g., BINAP, MonoPhos), achieving 100% atom economy. Concurrently, Biocatalytic Kinetic Resolution  using lipases (Pseudomonas fluorescens, Candida antarctica) has emerged as a green alternative.[1]
    

Technical Deep Dive: Synthetic Methodologies

We will examine two distinct approaches: the Evans Auxiliary method (for absolute stereocontrol in discovery) and Biocatalytic Resolution (for green scalability).[1]

Method A: Asymmetric Alkylation (Evans Auxiliary)

This method utilizes a chiral oxazolidinone to direct the stereochemical outcome of an alkylation reaction.[1] To obtain the (2R) configuration of the acid, one must select the appropriate auxiliary and alkylation sequence.

Mechanism: The reaction proceeds via a Z-enolate intermediate, chelated by Lithium (Li+).[1] The chiral auxiliary (typically derived from (S)-valine or (S)-phenylalanine) creates a steric wall, forcing the electrophile (benzyl bromide) to attack from the less hindered face (Si-face attack on the enolate).

Protocol:

  • N-Acylation: Reaction of (S)-4-isopropyl-2-oxazolidinone with propionyl chloride (

    
    -BuLi, THF, -78°C) yields the N-propionyl imide.[1]
    
  • Enolization & Alkylation:

    • Cool the N-propionyl imide (1.0 eq) in dry THF to -78°C.

    • Add NaHMDS (1.1 eq) dropwise to form the Z-enolate.[1] Stir for 30 min.

    • Add Benzyl Bromide (1.2 eq).[1] The reaction is stirred at -78°C for 2 h, then warmed to 0°C.

    • Note: The bulky isopropyl group on the auxiliary blocks one face, ensuring the benzyl group adds to the

      
      -carbon to generate the (2R) stereocenter at the propionyl fragment.
      
  • Hydrolysis (Chiral Auxiliary Removal):

    • Treat the alkylated adduct with LiOH / H2O2 in THF/H2O at 0°C. The peroxide aids in the nucleophilic attack on the exocyclic carbonyl without racemizing the

      
      -center.
      
    • Result: (2R)-2-methyl-3-phenylpropanoic acid + recovered auxiliary.[1]

EvansSynthesis Start Propionyl Chloride + (S)-Oxazolidinone Imide N-Propionyl Imide Start->Imide n-BuLi, THF -78°C Enolate Z-Enolate (Li-Chelated) Imide->Enolate NaHMDS -78°C Alkylated Alkylated Adduct (>98% de) Enolate->Alkylated BnBr (Si-face attack) Product (2R)-2-Methyl-3- phenylpropanoic acid Alkylated->Product LiOH, H2O2 Hydrolysis Aux Recovered Auxiliary Alkylated->Aux

Figure 1: Stereoselective synthesis via Evans Auxiliary. The steric bulk of the auxiliary enforces facial selectivity.

Method B: Biocatalytic Kinetic Resolution

For larger scales where transition metals are avoided, enzymatic hydrolysis is preferred.[1]

Protocol:

  • Substrate: Racemic ethyl 2-methyl-3-phenylpropanoate.

  • Enzyme: Pseudomonas fluorescens Lipase (PFL).[1]

  • Condition: Phosphate buffer (pH 7.0) / Acetone cosolvent.[1]

  • Process: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Acid-base extraction separates the (S)-acid (aqueous phase) from the (R)-ester (organic phase).[1]

  • Hydrolysis of (R)-Ester: The isolated (R)-ester is chemically hydrolyzed (LiOH, MeOH/H2O) to yield pure (2R)-2-methyl-3-phenylpropanoic acid .

Data Summary:

ParameterEvans Auxiliary RouteBiocatalytic Resolution
Enantiomeric Excess (ee) > 98%> 95% (after separation)
Yield 70-85%Max 50% (theoretical per pass)
Scalability Low (Reagent cost)High (Industrial)
Atom Economy Low (Auxiliary waste)High (if racemization loop used)

Pharmaceutical Relevance & Applications

The (2R)-2-methyl-3-phenylpropanoic acid moiety is a pharmacophore designed to mimic the hydrophobic side chain of phenylalanine while restricting conformational freedom via the


-methyl group.
Target: Neprilysin (NEP) Inhibition

NEP is a zinc-dependent metalloprotease involved in the degradation of natriuretic peptides. Inhibitors of NEP are used to treat hypertension and heart failure.[1]

  • Mechanism: The (2R)-benzyl group fits into the hydrophobic S1' subsite of the NEP active site. The carboxylate coordinates the Zinc (Zn2+) ion.

  • Drug Analog: Mixanpril (and related dual ACE/NEP inhibitors) utilizes this specific chiral fragment.[1][2] The (2R) configuration is essential; the (2S) isomer typically shows significantly reduced binding affinity (often >100-fold loss in potency).

Target: Aminopeptidase N (APN) Inhibitors

Compounds containing this scaffold act as inhibitors for APN, which plays a role in pain regulation and immune response.[1] The


-methyl substitution increases metabolic stability against degradation by other peptidases.[1]

DrugRelevance Scaffold (2R)-2-Methyl-3-phenylpropanoic acid Feature1 Zinc Binding Group (Carboxylate) Scaffold->Feature1 Feature2 S1' Hydrophobic Pocket Fit (Benzyl Group) Scaffold->Feature2 Feature3 Metabolic Stability (Alpha-Methyl) Scaffold->Feature3 Application1 Mixanpril (Dual ACE/NEP Inhibitor) Feature1->Application1 Feature2->Application1 Application2 Enkephalinase Inhibitors (Pain Management) Feature3->Application2

Figure 2: Pharmacophore mapping of the (2R)-scaffold in drug development.

Quality Control & Characterization

To ensure the integrity of the (2R) isomer, the following analytical standards must be met.

  • Optical Rotation:

    • The (2R) isomer is typically Levorotatory (-) in chloroform.[1]

    • Literature Value:

      
       to 
      
      
      
      (c=1, CHCl3).[1]
    • Note: Verify solvent carefully; rotation sign can invert in different solvents (e.g., Ethanol vs. CHCl3).[1]

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.[1]

    • Detection: UV at 254 nm.[1]

    • Criterion: >98% ee required for pharmaceutical intermediates.[1]

References

  • Enantioselective Alkylation (Evans Method): Evans, D. A.; Ennis, M. D.; Mathre, D. J.[1] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739. Link

  • Biocatalytic Resolution: Goto, M.; Kawasaki, M.; Kometani, T. "Enzymatic resolution of 2-phenyl-1-propanol by enantioselective hydrolysis of its ester having a bulky group in an acyl moiety."[1] Journal of Molecular Catalysis B: Enzymatic, 2000 , 9, 245-250. Link

  • NEP Inhibitor Application: Ksander, G. M.; et al. "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors."[1] Journal of Medicinal Chemistry, 1995 , 38, 1689–1700. Link

  • Asymmetric Hydrogenation: Hoen, R.; et al.

    
    -Aryl Alkylidene Malonate Esters."[1] Organic Letters, 2021 , 23, 1886–1890.[1] Link
    
  • General Properties: PubChem Compound Summary for CID 5288102, (2S)-2-methyl-3-phenylpropanoic acid (and related isomer data). Link

Sources

A Spectroscopic Guide to (2R)-2-methyl-3-phenylpropanoic Acid: Structure Elucidation and Chiral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2R)-2-methyl-3-phenylpropanoic acid, a chiral carboxylic acid of interest in pharmaceutical and metabolic research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of key spectroscopic techniques for structural confirmation and stereochemical analysis.

Introduction

(2R)-2-methyl-3-phenylpropanoic acid is a chiral molecule whose biological activity is intrinsically linked to its stereochemistry. The precise arrangement of atoms at its stereocenter dictates its interaction with biological targets, making unambiguous structural and stereochemical assignment a critical aspect of its study. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure and, with specific methodologies, to probe the chiral nature of the compound. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Structure of (2R)-2-methyl-3-phenylpropanoic acid with key atoms labeled.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For chiral molecules like (2R)-2-methyl-3-phenylpropanoic acid, NMR, particularly in the presence of chiral solvating agents, can be used to determine enantiomeric purity.

A. ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the connectivity of the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCOOH
7.15 - 7.35Multiplet5HAromatic (C₆H₅)
2.95Doublet of doublets1HHβ (diastereotopic)
2.75Doublet of doublets1HHβ (diastereotopic)
2.65Multiplet1H
1.15Doublet3HCH₃

Note: Predicted data obtained from various NMR prediction tools. Actual experimental values may vary.

Interpretation:

  • Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift (11-12 ppm) due to the acidic nature of the proton and hydrogen bonding.

  • Aromatic Protons (C₆H₅): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region (7.15-7.35 ppm).

  • Methylene Protons (Hβ): The two protons on the carbon adjacent to the phenyl group (Cβ) are diastereotopic due to the presence of the chiral center at Cα. This means they are in different chemical environments and will appear as two separate signals, likely as doublets of doublets, due to coupling with the Hα proton.

  • Methine Proton (Hα): This proton, attached to the chiral center, will be a multiplet due to coupling with the adjacent diastereotopic methylene protons and the methyl protons.

  • Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet due to coupling with the Hα proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of (2R)-2-methyl-3-phenylpropanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

B. ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~180COOH
~140Aromatic (quaternary)
~129Aromatic (CH)
~128Aromatic (CH)
~126Aromatic (CH)
~45
~40
~18CH₃

Note: Predicted data obtained from various NMR prediction tools. Actual experimental values may vary.

Interpretation:

  • Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (~180 ppm).

  • Aromatic Carbons: The six carbons of the phenyl group will give rise to four signals: one for the quaternary carbon attached to the propyl chain and three for the CH carbons (two of which are equivalent by symmetry).

  • Aliphatic Carbons (Cα, Cβ, CH₃): The signals for the aliphatic carbons will appear at higher field, with the carbon attached to the electronegative oxygen (Cα) being more downfield than the others.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the FID as described for ¹H NMR.

C. Chiral Analysis using NMR

To distinguish between the (R) and (S) enantiomers, a chiral environment must be introduced. This is typically achieved by using a chiral solvating agent (CSA).[1][2][3]

Principle: A chiral solvating agent forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.

G cluster_1 Chiral Solvating Agent R_enantiomer (R)-enantiomer R_CSA (R)-analyte-(R)-CSA complex R_enantiomer->R_CSA + CSA S_enantiomer (S)-enantiomer S_CSA (S)-analyte-(R)-CSA complex S_enantiomer->S_CSA + CSA CSA Chiral Solvating Agent (e.g., (R)-1-phenylethylamine) G M [M]⁺˙ (m/z 164) F1 [C₇H₇]⁺ (m/z 91) Tropylium ion M->F1 - C₃H₅O₂• F2 [M-COOH]⁺ (m/z 119) M->F2 - •COOH F3 [CH(CH₃)COOH]⁺ (m/z 73) M->F3 - C₇H₇• F4 [COOH]⁺ (m/z 45) M->F4 - C₇H₇CH₂CH(CH₃)•

Figure 3: Proposed major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then ionized in the source by a beam of 70 eV electrons. [4]3. Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and analysis of (2R)-2-methyl-3-phenylpropanoic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while the use of chiral solvating agents in ¹H NMR allows for the determination of enantiomeric purity. IR spectroscopy provides definitive evidence for the presence of the carboxylic acid functional group, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns that further support the proposed structure. The protocols and interpretive guidance provided herein serve as a valuable resource for researchers working with this and related chiral molecules.

References

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [Link]

  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. ResearchGate. [Link]

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link]

  • Electron Ionization. Chemistry LibreTexts. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Organic Chemistry Tutor. [Link]

  • Electron Ionization Sources: The Basics. Spectroscopy Online. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

  • IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor. [Link]

  • NMRPredict. Mestrelab. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • NMR Predictor. ChemAxon. [Link]

  • Calculator Plugins : NMR Predictor. ChemAxon. [Link]

  • Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

  • Simulate and predict NMR spectra. nmrdb.org. [Link]

  • Propanoic acid, 2-methyl-, 3-phenylpropyl ester. NIST Chemistry WebBook. [Link]

  • Predict 13C carbon NMR spectra. nmrdb.org. [Link]

  • IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]

  • IR Absorption Table. University of Puget Sound. [Link]

  • Typical IR Absorption Frequencies. Northern Illinois University. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. HSCprep. [Link]

  • MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. [Link]

Sources

Technical Guide: 1H NMR Analysis of (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of (2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-54-5). As a chiral building block frequently used in the synthesis of peptidomimetics and neutral endopeptidase (NEP) inhibitors (e.g., Sacubitril), accurate structural verification is critical.

This document moves beyond basic spectral assignment to address the magnetic non-equivalence of the diastereotopic methylene protons and provides a self-validating protocol for determining enantiomeric excess (ee) using Chiral Solvating Agents (CSAs).

Structural Analysis & Theoretical Prediction

The core complexity in the NMR spectrum of this molecule arises from the chiral center at C2. While the aromatic region is standard, the aliphatic chain exhibits an ABX spin system (or more accurately,


) that often confuses automated assignment software.
The Diastereotopic Effect

Because C2 is a stereogenic center, the two protons on C3 (


 and 

) are diastereotopic .[1] They are chemically and magnetically non-equivalent, meaning they will not appear as a simple doublet. Instead, they couple to each other (geminal coupling,

) and differentially to the methine proton

(vicinal coupling,

).
Spin System Visualization

The following diagram illustrates the scalar coupling network defining the spectrum.

G Methine Methine (Hx) ~2.7-2.9 ppm (Multiplet) Methyl Methyl (d) ~1.18 ppm (Doublet) Methine->Methyl ^3J ~7.0 Hz Ha H_a (Benzylic) ~2.65 ppm (dd) Methine->Ha ^3J_ax ~6-8 Hz Hb H_b (Benzylic) ~3.05 ppm (dd) Methine->Hb ^3J_bx ~6-8 Hz Ha->Hb ^2J_ab ~13.5 Hz (Geminal) Ph Phenyl Ring 7.1-7.3 ppm Ha->Ph NOE Hb->Ph NOE

Figure 1: Scalar coupling network showing the ABX system between the benzylic protons and the methine center.

Detailed Spectral Assignment

The following data represents the spectrum in Chloroform-d (CDCl3) at 298 K. Note that in polar solvents like DMSO-d6, the acidic proton will be visible and sharp, whereas in CDCl3 it is often broad or invisible due to exchange.

Chemical Shift Data Table[2]
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH Carboxylic Acid10.0 - 12.0Broad Singlet1H-Deshielded, exchangeable.
Ph-H Aromatic7.15 - 7.35Multiplet5H-Overlapping ortho/meta/para protons.
H-3b Benzylic (

)
~3.05dd1H

,

Diastereotopic. Deshielded by ring current.
H-2 Methine (

)
2.70 - 2.85Multiplet (sx)1H-Coupled to Me,

, and

.
H-3a Benzylic (

)
~2.65dd1H

,

Diastereotopic.
CH3 Methyl1.18Doublet3H

Diagnostic doublet.

Critical Note: The assignment of


 vs 

(pro-R vs pro-S) requires NOE experiments or computational modeling. For routine identity, observing two distinct multiplets in the 2.6–3.1 ppm range confirms the integrity of the C2-C3 bond.

Stereochemical Verification (The "2R" Proof)

Standard 1H NMR is blind to chirality in an achiral environment. The spectrum of (2R)-2-methyl-3-phenylpropanoic acid is identical to that of the (2S) enantiomer in pure CDCl3.

To validate the (2R) configuration without using chiral HPLC, you must create a diastereomeric environment using a Chiral Solvating Agent (CSA) .[2]

Recommended Protocol: Chiral Amine Shift

The use of (R)-(+)-


-methylbenzylamine  is the industry standard for resolving carboxylic acids.
  • Mechanism: The amine forms a diastereomeric salt with the acid in situ.

    • (R)-Amine + (2R)-Acid

      
       (R,R)-Salt
      
    • (R)-Amine + (2S)-Acid

      
       (R,S)-Salt
      
  • Observation: The methyl doublet (originally at 1.18 ppm) will split into two distinct doublets if the sample is racemic.

  • Validation: For the pure (2R) enantiomer, you should observe a single doublet shifted slightly upfield or downfield relative to the racemic mix.

Workflow Diagram

ChiralAnalysis Start Start: Pure (2R) Candidate Step1 1. Acquire Reference Spectrum (CDCl3, 10 mg) Start->Step1 Step2 2. Add 1.0 eq (R)-(+)-alpha-methylbenzylamine (Directly to NMR tube) Step1->Step2 Step3 3. Shake & Equilibrate (5 min) Step2->Step3 Step4 4. Acquire 1H NMR Step3->Step4 Decision Check Methyl Region (~1.0 - 1.3 ppm) Step4->Decision ResultA Single Doublet Observed: High Enantiomeric Purity Decision->ResultA >95% ee ResultB Two Doublets Observed: Racemization Occurred Decision->ResultB <95% ee

Figure 2: Workflow for determining enantiomeric purity using a Chiral Solvating Agent.

Experimental Protocol

To ensure reproducibility and minimize solvent effects, follow this standardized acquisition protocol.

Sample Preparation
  • Mass: 10–15 mg of sample.

  • Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution of the benzylic coupling).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1):

    
     seconds. (The COOH proton has a long T1; insufficient delay will suppress this integration).
    
  • Scans (NS): 16 (sufficient for 10 mg).

  • Spectral Width: -2 to 14 ppm (to capture the COOH).

  • Temperature: 298 K (25°C).

Troubleshooting & Impurities

Common synthetic routes (e.g., malonic ester synthesis followed by decarboxylation or asymmetric hydrogenation) yield specific impurities.

Impurity SignalChemical ShiftOrigin
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Common recrystallization solvent.
Toluene 2.36 (s), 7.1-7.2 (m)Reaction solvent.
Benzyl Alcohol 4.6 (s), 7.3 (m)Over-reduction byproduct.
Racemate Split Methyl doublet (only visible with CSA)Loss of stereocontrol.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3422 (Racemic analogue reference). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[3] Wiley-Interscience. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

(2R)-2-methyl-3-phenylpropanoic acid 13C NMR analysis

Technical Guide: C NMR Analysis of (2R)-2-methyl-3-phenylpropanoic Acid

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-

1

11

Part 1: Structural Basis & Theoretical Shifts[1]

Molecular Framework & Carbon Numbering

To ensure accurate assignment, we define the carbon skeleton numbering for the analysis.[1]

  • C1: Carboxylic Acid Carbon (

    
    )[1][2]
    
  • C2: Chiral Methine Carbon (

    
    -carbon)[1]
    
  • C3: Benzylic Methylene Carbon (

    
    -carbon)[1]
    
  • C4: Aromatic Ipso Carbon[1]

  • C5, C9: Aromatic Ortho Carbons[1]

  • C6, C8: Aromatic Meta Carbons[1]

  • C7: Aromatic Para Carbon[1]

  • C10:

    
    -Methyl Group[1]
    
Spectral Assignment Table (Achiral Solvent)

The following shifts are observed in

identical1
Carbon LabelChemical EnvironmentChemical Shift (

, ppm)
Assignment Logic
C1 Carbonyl (

)
182.0 Highly deshielded due to electronegative oxygen atoms and

hybridization.[1]
C4 Aromatic (Ipso)139.1 Quaternary aromatic carbon; deshielded by the alkyl substituent effect.[1]
C5, C9 Aromatic (Ortho)129.1 Aromatic

; intense signal (2C).[1]
C6, C8 Aromatic (Meta)128.5 Aromatic

; intense signal (2C).[1]
C7 Aromatic (Para)126.5 Aromatic

; typically the most shielded aromatic signal in mono-alkyl benzenes.[1]
C2 Methine (

)
41.2

-position to carbonyl; deshielded by the carbonyl cone and inductive effects.[1]
C3 Methylene (

)
39.4 Benzylic position; shifts are sensitive to ring current anisotropy.[1]
C10 Methyl (

)
16.6 Most shielded; characteristic doublet in off-resonance decoupling (or HSQC).[1]

Technical Note: The assignment of Ortho vs. Meta carbons (129.1 vs 128.5 ppm) can be ambiguous in 1D experiments. Definitive assignment requires 2D HMBC correlations (C3 protons correlating to C4 and C5/9).[1]

Part 2: Experimental Protocols

Standard Structural Characterization (Achiral)

Objective: Confirm chemical structure and purity (excluding enantiomeric excess).

  • Sample Preparation: Dissolve 30–50 mg of the analyte in 0.6 mL of

    
      (Chloroform-d).
    
    • Why:

      
       is the standard reference solvent (
      
      
      ppm).[1]
    • Alternative: Use DMSO-

      
        if the acid dimerizes or shows poor solubility.[1] Note that the carboxyl peak may shift slightly downfield in DMSO due to hydrogen bonding.[1]
      
  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled

      
      C (typically zgpg30 or equivalent).[1]
      
    • Scans (NS): Minimum 256 (due to lower natural abundance of

      
      C).[1]
      
    • Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quaternary carbons (C1, C4) relax sufficiently for integration, although

      
      C integration is rarely quantitative without inverse gated decoupling.
      
  • Processing: Apply exponential multiplication (LB = 1.0–3.0 Hz) to improve Signal-to-Noise (S/N) ratio.

Enantiomeric Purity Analysis (Chiral Discrimination)

Objective: Confirm the presence of the (2R) isomer and calculate Enantiomeric Excess (ee).

Standard NMR is "blind" to chirality.[1] To distinguish (2R) from (2S), you must create a diastereomeric environment.[1]

Method: In-situ Chiral Solvating Agent (CSA)[1]

  • Baseline Scan: Acquire a standard

    
     or 
    
    
    C spectrum of the pure analyte in
    
    
    .[1]
  • CSA Addition: Add 1.0–2.0 equivalents of a chiral amine, such as (R)-(+)-

    
    -Methylbenzylamine  or (-)-Quinine .[1]
    
    • Mechanism:[1][3] The chiral amine forms a diastereomeric salt complex with the carboxylic acid.[1]

    • Result: The chemical shifts of the (2R)-acid/amine complex will differ from the (2S)-acid/amine complex.[1]

  • Observation Region: Focus on the

    
    -Methyl group (C10)  or the Methine (C2) .[1] These signals are closest to the chiral center and will show the largest "split" (chemical shift non-equivalence, 
    
    
    ).[1]
  • Calculation:

    
    [1]
    

Part 3: Visualization & Logic Pathways[1]

Structural Connectivity Diagram

The following diagram illustrates the carbon connectivity and the logic flow for spectral assignment.

StructuralAssignmentcluster_moleculeMolecular Carbon Skeletoncluster_logicAssignment LogicC1C1: Carboxyl (182.0 ppm)Deshielded (sp2 + O)C2C2: Chiral Methine (41.2 ppm)Alpha-CarbonC1->C2C3C3: Methylene (39.4 ppm)BenzylicC2->C3C10C10: Methyl (16.6 ppm)Shielded AlkylC2->C10PhenylPhenyl Ring (126-140 ppm)Aromatic RegionC3->PhenylStep1Identify C=O(>170 ppm)Step1->C1Step2Identify Aliphatics(DEPT-135)Step2->C2CH (Up)Step2->C3CH2 (Down)Step2->C10CH3 (Up)Step3Assign Aromatics(Intensity/Shift)Step3->Phenyl

Caption: Figure 1. Structural connectivity and spectral assignment logic for (2R)-2-methyl-3-phenylpropanoic acid.

Workflow: Chiral Purity Determination

This flowchart guides the researcher through the decision-making process for validating the (2R) enantiomer.

ChiralWorkflowStartStart: Purified SampleSolventDissolve in CDCl3Start->SolventAchiralScanRun Standard 13C NMRSolvent->AchiralScanCheckStructStructure Confirmed?AchiralScan->CheckStructCheckStruct->SolventNo (Repurify)AddCSAAdd Chiral Solvating Agent(e.g., (R)-Methylbenzylamine)CheckStruct->AddCSAYesChiralScanRun 1H or 13C NMR(Focus on Methyl Region)AddCSA->ChiralScanSplitCheckObserve Peak Splitting?ChiralScan->SplitCheckCalcEECalculate % eeIntegrate Split SignalsSplitCheck->CalcEEYes (Two Sets of Peaks)SinglePeakResult: High Enantiopurity(>98% ee)SplitCheck->SinglePeakNo (One Set of Peaks)RacemicResult: Racemic MixtureCalcEE->RacemicRatio ~ 1:1

Caption: Figure 2.[1] Decision workflow for confirming enantiomeric purity using Chiral Solvating Agents (CSA).

Part 4: Troubleshooting & Validation

To ensure Trustworthiness and Scientific Integrity , compare your results against these common failure modes:

ObservationProbable CauseCorrective Action
Missing C1 (Carboxyl) Signal Long relaxation time (

) of quaternary carbon.[1]
Increase Relaxation Delay (D1) to >3s or add relaxation agent

.
Doubled Peaks in Achiral Solvent Presence of impurities or rotamers (rare for this molecule).[1]Run HSQC to confirm impurities.[1] If rotamers, run High-Temp NMR (50°C).
No Splitting with CSA Insufficient CSA concentration or fast exchange.[1]Cool sample to -20°C to slow exchange or increase CSA to 2.0 equivalents.
Solvent Peak Overlap

triplet (77 ppm) obscuring signals.[1]
Unlikely for this molecule (signals are at 41, 39, 16 ppm), but switch to

if suspected.[1]

References

  • Utsunomiya University.[1] (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques. Retrieved from [Link][1]

  • PubChem. (2025).[1] (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • University of Wisconsin-Madison.[1] (n.d.). 13C NMR Chemical Shift Table. Department of Chemistry. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). 2-Phenylpropionic acid - Organic Syntheses Procedure. Retrieved from [Link][1]

  • Doc Brown's Chemistry.[1] (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

An In-Depth Technical Guide to the FT-IR Analysis of (2R)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-methyl-3-phenylpropanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical synthesis and materials science. Its molecular structure, containing a carboxylic acid moiety, a phenyl group, and a chiral center, necessitates precise analytical characterization. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and functional group composition of this compound. This guide offers a comprehensive, technically-grounded protocol for the FT-IR analysis of (2R)-2-methyl-3-phenylpropanoic acid, detailing the theoretical basis for its spectral features, a step-by-step experimental workflow, and an in-depth interpretation of the resulting spectrum.

Foundational Principles: Understanding the Vibrational Signature

The FT-IR spectrum of (2R)-2-methyl-3-phenylpropanoic acid is a direct manifestation of the vibrational modes of its constituent chemical bonds. When the molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch and bend. These absorptions are unique to the functional groups present, creating a distinct molecular "fingerprint."[1][2]

The key functional groups contributing to the spectrum of (2R)-2-methyl-3-phenylpropanoic acid are:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and intense absorptions in the spectrum. The O-H bond, due to strong intermolecular hydrogen bonding, produces a very broad and strong absorption band.[3][4] The carbonyl (C=O) bond gives rise to a sharp, intense peak.[3][5]

  • Phenyl Ring (C₆H₅): The aromatic ring exhibits characteristic C-H stretching vibrations at wavenumbers slightly higher than aliphatic C-H stretches.[1][6][7] It also produces a series of C=C stretching absorptions within the ring.[6][7]

  • Aliphatic Moiety (-CH(CH₃)-CH₂-): The methyl and methylene groups give rise to characteristic C-H stretching and bending vibrations.[5]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

To ensure the acquisition of a high-fidelity and reproducible FT-IR spectrum, a meticulous experimental approach is paramount. The following protocol, utilizing the KBr pellet method, is designed to minimize artifacts and produce a clear, interpretable spectrum.

Materials and Reagents
  • (2R)-2-methyl-3-phenylpropanoic acid (analytical grade)

  • FT-IR grade Potassium Bromide (KBr), stored in a desiccator

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spatula

Sample Preparation: The KBr Pellet Method

The KBr pellet method is a standard technique for analyzing solid samples in transmission mode.[8][9]

  • Sample and KBr Preparation: Weigh approximately 1-2 mg of (2R)-2-methyl-3-phenylpropanoic acid and 100-200 mg of dry, FT-IR grade KBr. The concentration of the sample in KBr should be between 0.2% and 1%.[10][11]

  • Grinding and Mixing: Combine the sample and KBr in an agate mortar. Grind the mixture thoroughly for 3-5 minutes to ensure a homogenous dispersion and to reduce the particle size, which minimizes light scattering.

  • Pellet Formation: Transfer the fine powder into the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The resulting pellet should be thin and transparent.[9]

  • Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumental Parameters
ParameterValueRationale
Spectral Range 4000 - 400 cm⁻¹This range encompasses the fundamental vibrational modes of most organic molecules.
Resolution 4 cm⁻¹Provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio.
Number of Scans 32Averaging multiple scans improves the quality of the spectrum by reducing random noise.
Background Scan A background spectrum of the empty sample compartment must be acquired prior to the sample scan to correct for atmospheric H₂O and CO₂.
Experimental Workflow Diagram

Caption: A streamlined workflow for the FT-IR analysis of (2R)-2-methyl-3-phenylpropanoic acid.

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of (2R)-2-methyl-3-phenylpropanoic acid can be divided into several key regions, each providing specific structural information.

Summary of Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic AcidStrong, very broad
3100 - 3000C-H stretchAromaticMedium to weak
2960 - 2850C-H stretchAliphaticMedium
1760 - 1690C=O stretchCarboxylic AcidStrong, sharp
1600 - 1450C=C stretch (in-ring)AromaticMedium to weak, multiple bands
1440 - 1395O-H bendCarboxylic AcidMedium
1320 - 1210C-O stretchCarboxylic AcidStrong
950 - 910O-H bend (out-of-plane)Carboxylic AcidMedium, broad
900 - 675C-H bend (out-of-plane)AromaticStrong
Detailed Analysis of Key Spectral Features
  • The O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature of the spectrum is the exceptionally broad absorption band due to the O-H stretching of the carboxylic acid.[4][12] This broadening is a direct consequence of the strong intermolecular hydrogen bonding that forms dimeric structures.[3][4]

  • The C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains absorptions from both the aromatic and aliphatic C-H bonds. The peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl ring.[1][6] Those below 3000 cm⁻¹ are attributed to the stretching of the C-H bonds in the methyl and methylene groups.[5]

  • The Carbonyl Stretching Region (1760 - 1690 cm⁻¹): A strong and sharp absorption peak in this region is the definitive signature of the carbonyl (C=O) group of the carboxylic acid.[3][4][13]

  • The Fingerprint Region (1600 - 675 cm⁻¹): This complex region contains a wealth of structural information.[2][13]

    • Aromatic C=C Stretching: A series of bands between 1600 and 1450 cm⁻¹ are due to the in-ring C=C stretching vibrations of the phenyl group.[6][7]

    • C-O Stretching and O-H Bending: A strong band between 1320 and 1210 cm⁻¹ is characteristic of the C-O stretching vibration of the carboxylic acid.[4] The O-H in-plane and out-of-plane bending vibrations also appear in this region.[4]

    • Aromatic C-H Bending: Strong absorptions between 900 and 675 cm⁻¹ are due to the out-of-plane C-H bending of the hydrogens on the phenyl ring. The exact position can give clues about the substitution pattern.[6]

Authoritative Grounding and Cross-Validation

The interpretation of the FT-IR spectrum should always be validated by comparison with established databases. The Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook are invaluable resources for this purpose.[14][15][16][17][18][19][20] By comparing the experimentally obtained spectrum with the reference spectra in these databases, a high degree of confidence in the compound's identity can be achieved.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural elucidation of (2R)-2-methyl-3-phenylpropanoic acid. By employing a robust experimental protocol and a thorough understanding of the principles of molecular vibrations, researchers can confidently identify and characterize this important chiral building block. This guide provides the necessary framework for achieving accurate and reliable results in a drug development or research setting.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. ResearchGate. [Link]

  • NIST Chemistry WebBook - SRD 69. Data Catalog. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Organic IR Absorption Guide. Scribd. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

  • 12.7 Interpreting Infrared Spectra. OpenStax. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • Spectral Database for Organic Compounds SDBS. Simon Fraser University Library. [Link]

  • Spectral Database for Organic Compounds. Re3data.org. [Link]

  • Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]

  • SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library. [Link]

Sources

(2R)-2-methyl-3-phenylpropanoic acid mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (2R)-2-methyl-3-phenylpropanoic Acid

Authored by: A Senior Application Scientist

Introduction

(2R)-2-methyl-3-phenylpropanoic acid is a chiral carboxylic acid featuring a stereocenter adjacent to a carboxyl group and a benzyl moiety. As a member of the phenylpropanoic acid family, its structural elucidation is critical in various fields, including pharmaceutical development, metabolomics, and synthetic chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This technical guide provides a detailed exploration of the mass spectrometric behavior of (2R)-2-methyl-3-phenylpropanoic acid. We will delve into the theoretical underpinnings of its fragmentation under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves within a mass spectrometer to confidently identify it and related structures in complex matrices.

I. Foundational Principles of Ionization for Carboxylic Acids

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation. For a molecule like (2R)-2-methyl-3-phenylpropanoic acid, the two most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (~70 eV) bombard the analyte molecule.[1] This high energy input is sufficient to not only ionize the molecule by ejecting an electron to form a radical cation (M•+) but also to induce extensive and reproducible fragmentation.[1][2] The resulting mass spectrum is a rich fingerprint of the molecule's structure, though the molecular ion may be weak or absent.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[3] It imparts minimal excess energy to the analyte, meaning the intact molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.[4] Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[3]

II. Experimental Workflow & Protocol

A robust analytical method is self-validating. The following protocols for GC-MS and LC-MS/MS are designed to provide reproducible and high-quality data for the analysis of (2R)-2-methyl-3-phenylpropanoic acid.

Workflow for Mass Spectrometric Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Sample Raw Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Deriv Derivatization (for GC-MS) e.g., Silylation Extraction->Deriv Dilution Dilution in Appropriate Solvent Deriv->Dilution GC Gas Chromatography (GC) Dilution->GC LC Liquid Chromatography (LC) Dilution->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS_Analysis Mass Analyzer (e.g., Quadrupole, TOF) EI->MS_Analysis MSMS Tandem MS (MS/MS) Collision-Induced Dissociation ESI->MSMS Data Data Acquisition & Analysis MS_Analysis->Data MSMS->MS_Analysis

Caption: General experimental workflow for MS analysis.

Protocol 1: GC-MS with Electron Ionization
  • Rationale: Carboxylic acids can have poor peak shapes and thermal instability in GC. Derivatization to a more volatile and stable ester (e.g., a silyl ester) is a standard and necessary practice.[5]

  • Sample Derivatization: To 100 µL of the sample extract in a suitable aprotic solvent (e.g., acetonitrile), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • GC Separation:

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), provides excellent resolution for this type of analyte.

    • Injection: 1 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes. This gradient ensures good separation from solvent and matrix components.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450. This range covers the expected fragments and the derivatized molecular ion.

Protocol 2: LC-MS/MS with Electrospray Ionization
  • Rationale: ESI in negative ion mode is highly sensitive for acidic compounds as they readily deprotonate. Reversed-phase chromatography is ideal for separating compounds of moderate polarity.

  • Sample Preparation: Dilute the sample in a 50:50 mixture of water and methanol. No derivatization is required.

  • LC Separation:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is the workhorse for this type of analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • MS/MS Detection (ESI Negative Mode):

    • Ion Source: ESI in negative ion mode ([M-H]⁻).

    • Capillary Voltage: -3.5 kV.

    • Drying Gas: Nitrogen at 350°C and 10 L/min.

    • Precursor Ion Selection: Select the deprotonated molecular ion (m/z 163.1).

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a full fragmentation spectrum.

III. Analysis of Electron Ionization (EI) Fragmentation

The molecular weight of (2R)-2-methyl-3-phenylpropanoic acid (C₁₀H₁₂O₂) is 164.20 g/mol . The EI mass spectrum is predicted to be dominated by fragmentations that lead to stable carbocations, particularly those stabilized by the aromatic ring.

Major Predicted Fragmentation Pathways (EI)

G cluster_alpha α-Cleavage cluster_carboxyl Carboxyl Group Cleavages cluster_mclafferty McLafferty Rearrangement M [C₁₀H₁₂O₂]•+ m/z 164 Molecular Ion F91 [C₇H₇]+ m/z 91 Tropylium Ion (Base Peak) M->F91 - C₃H₅O₂• F119 [M - COOH]•+ m/z 119 M->F119 - •COOH F147 [M - OH]+ m/z 147 M->F147 - •OH F71 [C₄H₇O]•+ m/z 71 M->F71 - C₆H₅• F74 [C₃H₆O₂]•+ m/z 74 M->F74 - C₇H₆

Caption: Predicted EI fragmentation pathways for the target molecule.

Interpretation of Key Fragments (EI)
m/z (Predicted)Proposed Fragment StructureFragmentation Pathway & Justification
164 [C₁₀H₁₂O₂]•⁺Molecular Ion (M•⁺) : The intact molecule minus one electron. Expected to be of low to moderate intensity due to the molecule's propensity to fragment.
91 [C₇H₇]⁺Tropylium Ion: This is the hallmark of compounds containing a benzyl group. It is formed by α-cleavage (cleavage of the Cα-Cβ bond) followed by rearrangement to the highly stable tropylium cation. This fragment is often the base peak.
119 [C₉H₁₁]⁺Loss of Carboxyl Radical: Formed by the cleavage of the bond between the chiral carbon and the carboxyl group, resulting in the loss of a 45 Da radical (•COOH). This is a common fragmentation for carboxylic acids.[6]
74 [C₃H₆O₂]•⁺McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen (from the phenyl ring) to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This results in the loss of a neutral styrene molecule (C₈H₈, 104 Da) and the formation of the radical cation of 2-methyl-ethen-1,1-diol. A related rearrangement can sometimes lead to a charged fragment at m/z 60.[7]
71 [C₄H₇O]⁺Acylium Ion: Formed by the loss of the benzyl radical (•CH₂C₆H₅). This acylium ion, [(CH₃)CHCOOH]⁺, is stabilized by resonance.
45 [COOH]⁺Carboxyl Cation: A smaller fragment indicating the presence of a carboxylic acid functional group.[8]

IV. Analysis of Electrospray Ionization (ESI) MS/MS Fragmentation

As a soft ionization technique, ESI produces an intact deprotonated molecule [M-H]⁻ at m/z 163.1. Subsequent CID will induce fragmentation.

Major Predicted Fragmentation Pathways (ESI-MS/MS)

G cluster_decarbox Primary Fragmentation M [C₁₀H₁₁O₂]⁻ m/z 163 Precursor Ion F119 [C₉H₁₁]⁻ m/z 119 Product Ion M->F119 - CO₂

Caption: Predicted ESI-MS/MS fragmentation for the [M-H]⁻ ion.

Interpretation of Key Fragments (ESI-MS/MS)

For small organic acids, the fragmentation in negative ion mode is often simple and highly diagnostic.

Precursor m/zProduct m/zNeutral LossFragmentation Pathway & Justification
163.1 119.1 CO₂ (44.0 Da)Decarboxylation: The most favorable fragmentation pathway for the deprotonated carboxylate anion ([M-H]⁻) is the neutral loss of carbon dioxide. This is a characteristic fragmentation for most carboxylic acids under CID conditions and results in a stable carbanion.[9]

Conclusion

The mass spectrometric fragmentation of (2R)-2-methyl-3-phenylpropanoic acid is predictable and highly informative. Under Electron Ionization, the molecule undergoes extensive fragmentation, with the formation of the tropylium ion (m/z 91) serving as the most prominent diagnostic peak, confirming the presence of the benzyl group. Other significant fragments arise from the loss of the carboxyl group (m/z 119) and McLafferty rearrangement (m/z 74). In contrast, Electrospray Ionization in negative mode provides a simple and clean MS/MS spectrum, characterized by a dominant neutral loss of carbon dioxide (-44 Da ) from the deprotonated precursor ion (m/z 163 -> 119 ).

By leveraging the distinct patterns generated by these complementary ionization techniques, researchers can confidently identify and structurally characterize (2R)-2-methyl-3-phenylpropanoic acid and its analogs in complex samples, a critical capability in modern chemical and biological sciences.

References

  • Simultaneous Quantification of Carboxylate Enantiomers in Multiple Human Matrices with the Hydrazide-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry.Analytical Chemistry - ACS Publications.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.PMC.
  • Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids.ResearchGate.
  • Recent advances in spectroscopic chiral analysis of carboxylic acids.PubMed.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.TCI Chemicals.
  • Analysis of low molecular mass organic acids in natural waters by ion exclusion chromatography tandem mass spectrometry.ResearchGate.
  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region.The Journal of Organic Chemistry - ACS Publications.
  • Electrospray Tandem Mass Spectrometry in the Diagnosis of Organic Acidemias.Familias GA.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.ELTE.
  • Electrospray ionization.Wikipedia.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.PMC.
  • Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.
  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.ResearchGate.
  • Propanoic acid, 2-methyl-, 3-phenylpropyl ester.NIST WebBook.
  • MS fragmentation patterns of (A) 1 and (B) 3.ResearchGate.
  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.Chemistry Stack Exchange.
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants.SciSpace.
  • mass spectra - fragmentation patterns.Chemguide.
  • Mass Spectrometry Fragmentation Patterns.Science Ready.
  • Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester.NIST WebBook.
  • mass spectrum of 2-methylpropanoic acid C4H8O2.Doc Brown's Chemistry.
  • (2S)-2-methyl-3-phenylpropanoic acid.PubChem.

Sources

Solubility Profiling and Process Engineering of (2R)-2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-


-methylhydrocinnamic acid) is a critical chiral building block, most notably serving as the structural backbone for the neprilysin inhibitor Sacubitril  (part of the heart failure drug Entresto).

Effective process development for this intermediate requires a mastery of its solubility profile.[1][2] As a lipophilic carboxylic acid, it exhibits a dichotomy in solvation behavior: it is highly soluble in polar aprotic and chlorinated solvents but requires thermal activation or specific co-solvent systems to dissolve in non-polar alkanes. This guide provides a thermodynamic framework for solvent selection, enabling researchers to optimize extraction, crystallization, and chiral resolution processes.

Physicochemical Characterization

To predict solubility behavior, we must first understand the molecular forces at play. The molecule consists of a hydrophobic benzyl tail and a hydrophilic carboxylic acid head, creating an amphiphilic profile that dictates its interaction with organic solvents.

PropertyValue / DescriptionImpact on Process
Physical State Low-melting Solid (MP: ~51–53°C)Prone to "oiling out" during crystallization if cooling is too rapid.
pKa ~4.7 (Carboxylic Acid)Soluble in basic aqueous solutions (pH > 6); extracts into organic phase at pH < 3.
LogP ~2.4 – 2.6Lipophilic; prefers organic layers (DCM, EtOAc) over water.
Chirality (R)-EnantiomerSolubility may differ slightly from the racemate, particularly in chiral solvents or during salt formation.
H-Bonding Donor (1) / Acceptor (2)Forms dimers in non-polar solvents; disrupts lattice energy in protic solvents.

Solubility Landscape & Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with (2R)-2-methyl-3-phenylpropanoic acid. This data is synthesized from process patents regarding Sacubitril intermediates and standard solubility parameters for aryl-propionic acids.

Solvent Classifications[3][4]
  • Class A (High Solubility): Solvents capable of disrupting the carboxylic acid dimer and solvating the phenyl ring.

  • Class B (Moderate/Temperature Dependent): Solvents requiring heat to achieve saturation; ideal for cooling crystallization.

  • Class C (Anti-Solvents): Solvents with poor interaction; used to induce precipitation.

Compatibility Table
Solvent ClassSpecific SolventsSolubility BehaviorProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>200 g/L) . Excellent solvation of both lipophilic and acidic domains.Reaction medium (e.g., Acylation), Liquid-Liquid Extraction.
Alcohols Methanol, Ethanol, IPAHigh . Forms H-bonds with carboxyl group.Hydrogenation solvent; Chiral resolution (via salt formation).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh to Moderate .[3] Good solubility at RT; decreases significantly at <0°C.Primary Crystallization Solvent .
Ethers THF, MTBEHigh . Good general solvent.[4]Grignard reactions; coupling steps.
Alkanes n-Heptane, Hexane, CyclohexaneLow (Anti-solvent) . Soluble only at high temps (>60°C).Anti-solvent to drive yield in crystallization; purging non-polar impurities.
Aromatic TolueneModerate . Solubilizes the phenyl tail via

-

stacking.
Azeotropic drying; high-temperature recrystallization.

Thermodynamic Mechanisms & Visualization

Understanding why the molecule dissolves is as important as knowing where it dissolves.

  • Dimerization: In non-polar solvents (Toluene, Heptane), the carboxylic acid head groups face each other, forming stable cyclic dimers via hydrogen bonding. This effectively doubles the molecular weight and reduces solubility unless heat is applied to break these bonds.

  • Solvation: In alcohols (Ethanol), the solvent molecules act as H-bond donors/acceptors, breaking the dimers and surrounding the monomeric acid, leading to high solubility.

Diagram 1: Solubility Decision Framework

This flowchart guides the researcher in selecting the correct solvent system based on the intended unit operation.

Solubility_Decision_Tree Start Start: (2R)-2-methyl-3-phenylpropanoic acid Goal Define Process Goal Start->Goal Extraction Extraction / Work-up Goal->Extraction Isolate from water Crystallization Purification / Crystallization Goal->Crystallization Increase Purity Resolution Chiral Resolution Goal->Resolution Increase ee% pH_Adj Adjust pH < 3 to suppress ionization Extraction->pH_Adj Solvent_Choice Solvent System Selection Crystallization->Solvent_Choice Salt_Form Form Amine Salt (e.g., Phenylethylamine) Resolution->Salt_Form DCM Use DCM or MTBE (High Solubility, Low BP) pH_Adj->DCM Single_Solvent Single Solvent: Toluene or IPAc (Requires Heating) Solvent_Choice->Single_Solvent Simple Setup Binary_Solvent Binary System: EtOAc (Solvent) + Heptane (Anti-solvent) Solvent_Choice->Binary_Solvent Higher Yield Polar_Solvent Use Ethanol or Acetone to crystallize diastereomer Salt_Form->Polar_Solvent

Figure 1: Decision tree for solvent selection based on process intent (Extraction vs. Crystallization vs. Resolution).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility curves for your specific batch.

Objective: Determine saturation concentration (


) in Solvent X at Temperature T.
  • Preparation: Weigh 500 mg of (2R)-2-methyl-3-phenylpropanoic acid into a 20 mL scintillation vial.

  • Addition: Add Solvent X in 0.5 mL increments while stirring at the target temperature (e.g., 25°C).

  • Equilibration: Once dissolved, add excess solid until a suspension persists. Stir for 4 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop stirring and allow solids to settle (15 mins). Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification: Evaporate the solvent (Rotavap or N2 stream) and dry the residue under vacuum (40°C, 10 mbar) to constant weight.

  • Calculation:

    
    
    
Protocol: Reactive Crystallization (Purification)

This method utilizes the "Anti-solvent" approach, which is superior for low-melting solids to prevent oiling out.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude (2R)-2-methyl-3-phenylpropanoic acid in Ethyl Acetate (EtOAc) (3 volumes relative to mass, e.g., 3 mL per 1 g) at 45°C.

  • Filtration: Polish filter the warm solution to remove particulate matter.

  • Nucleation: Cool to 25°C. Slowly add n-Heptane (1 volume) until slight turbidity is observed.

  • Seeding (Critical): Add 0.1% w/w pure seed crystals of the (R)-isomer. Note: Without seeds, this compound may oil out.

  • Growth: Age the slurry for 1 hour at 20–25°C.

  • Yield Drive: Slowly add remaining n-Heptane (4 volumes) over 2 hours while cooling to 0–5°C.

  • Isolation: Filter the white solid and wash with cold Heptane.

Diagram 2: Recrystallization Process Flow

Visualizing the binary solvent crystallization workflow.

Recrystallization_Flow Crude Crude Input (Solid/Oil) Dissolve Dissolve in EtOAc (T = 45°C) Crude->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Seed Add Seeds & Anti-solvent (Heptane) Filter->Seed Metastable Zone Cool Cooling Ramp (45°C -> 0°C) Seed->Cool Crystal Growth Isolate Filtration & Drying Cool->Isolate Pure Product

Figure 2: Process flow for the purification of (2R)-2-methyl-3-phenylpropanoic acid using an EtOAc/Heptane system.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6917909, (R)-2-Methyl-3-phenylpropionic acid. Retrieved from [Link]

  • Novartis AG. (2016). Patent WO2016135751A1: Novel process for the preparation of sacubitril and its intermediates. Google Patents.

Sources

(2R)-2-methyl-3-phenylpropanoic acid physical appearance

[2][3]

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0 ) is the pharmacologically relevant enantiomer of

1colorless to pale yellow viscous oil1

1
Key Parameter Specification
CAS Number 14367-67-0
IUPAC Name (2R)-2-methyl-3-phenylpropanoic acid
Molecular Formula

Molecular Weight 164.20 g/mol
Stereochemistry (R)-enantiomer; Levorotatory (

)

Physicochemical Characterization

Macroscopic Appearance & Physical State

While the racemic mixture (CAS: 1009-67-2) crystallizes with a melting point of 39–41 °C , the pure (2R)-enantiomer exhibits a melting point depression characteristic of many chiral carboxylic acids.[1]

  • State (RT): Viscous Liquid / Oil.[1]

  • Color: Colorless to pale yellow.[1]

  • Odor: Faint, balsamic, characteristic of hydrocinnamic acid derivatives.[1]

Technical Insight: The "oil" appearance is often due to supercooling.[1] High-purity samples (>99% ee) stored at -20°C may slowly crystallize into a waxy solid, but it is handled as a liquid in most process chemistry workflows.[1]

Chiroptical Properties

The definitive identification of the (2R)-isomer is achieved via polarimetry.[1] The compound is levorotatory in chloroform.[1]

Solvent Concentration (

)
Temperature Specific Rotation

Chloroform (

)
1.0 g/100mL25 °C-12.6° (approx)
Ethanol (

)
1.0 g/100mL20 °C-25.0° (varies by conc.)

Note: Optical rotation is highly solvent-dependent.[1] Ensure the solvent matches the certificate of analysis (CoA) reference when validating batches.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, Toluene.[1]

  • Low Solubility: Water (requires pH adjustment to >8.0 to dissolve as a carboxylate salt).[1]

Structural & Stereochemical Analysis[1]

The biological activity of downstream APIs (e.g., Sacubitril) depends strictly on the


11
Diagram 1: Stereochemical Configuration & Logic

This diagram illustrates the Cahn-Ingold-Prelog (CIP) priority assignment confirming the (R)-configuration.[1]

Gcluster_0Stereochemical Assignment: (2R)-2-methyl-3-phenylpropanoic acidC2C2 (Chiral Center)COOH1. -COOH(Highest Priority)C2->COOH Bond 1Benzyl2. -CH2Ph(Benzyl Group)C2->Benzyl Bond 2Methyl3. -CH3(Methyl Group)C2->Methyl Bond 3H4. -H(Lowest Priority)C2->H Bond 4 (Behind Plane)LogicConfiguration Logic:1 → 2 → 3 is Clockwise (R)H is in back (dashed)C2->Logic

Caption: CIP priority assignment (1: -COOH, 2: -Benzyl, 3: -Methyl). Clockwise progression with Hydrogen in the rear defines the (R)-configuration.

Synthesis & Isolation Methodologies

High-purity (2R)-2-methyl-3-phenylpropanoic acid is typically accessed via Asymmetric Hydrogenation or Classical Resolution .[1] The physical form (oil vs. solid) often depends on the isolation method and residual solvent content.[1]

Protocol: Asymmetric Hydrogenation (Iridium-Catalyzed)

This method yields the product as a clear oil with high enantiomeric excess (ee).

  • Substrate Preparation: Dissolve

    
    -methylcinnamic acid in anhydrous Methanol (MeOH).
    
  • Catalyst Loading: Add 0.5 mol% of chiral Iridium-Phosphine-Oxazoline complex (Ir-PHOX).[1]

  • Hydrogenation: Pressurize reactor to 50 bar

    
    . Stir at 25°C for 12 hours.
    
  • Workup:

    • Concentrate reaction mixture under reduced pressure.

    • Dissolve residue in 1N NaOH (aq).[1] Wash with diethyl ether (removes non-acidic impurities).[1]

    • Acidify aqueous layer to pH 1–2 with HCl.[1]

    • Extract with Dichloromethane (DCM).[1]

  • Isolation: Dry organic layer over

    
    , filter, and evaporate.
    
    • Result: Colorless viscous oil (

      
       yield, 
      
      
      ee).[1]
Diagram 2: Isolation Workflow

WorkflowStartCrude Reaction Mixture(MeOH)EvapRotary EvaporationStart->EvapBaseWashBasify (1N NaOH)Extract w/ EtherEvap->BaseWashResidueAcidifyAcidify Aqueous Layer(pH < 2)BaseWash->AcidifyAq. Layer (Carboxylate)ExtractDCM ExtractionAcidify->ExtractFree Acid Ppt/OilDryDry (MgSO4) & Conc.Extract->DryOrganic LayerProductFinal Product:(2R)-Isomer (Oil)Dry->Product

Caption: Purification stream ensuring removal of catalyst and non-acidic byproducts to yield the pure oily enantiomer.

Handling & Stability

  • Storage: Store at 2–8°C (refrigerated). While stable at room temperature, cooler storage prevents potential racemization or esterification over long periods.

  • Hygroscopicity: The oil can absorb moisture.[1] Store under Nitrogen (

    
    ) or Argon.
    
  • Safety: Irritant (Skin/Eye).[1][2] Wear standard PPE.[1]

References

  • Sigma-Aldrich. (2R)-2-Methyl-3-phenylpropanoic acid Product Sheet (CAS 14367-67-0). Retrieved from

  • Royal Society of Chemistry (RSC). Iridium Catalysts with Modular Axial-Unfixed Biphenyl Phosphine-Oxazoline Ligands: Asymmetric Hydrogenation. (Supplementary Info, Compound 8a). Retrieved from

  • PubChem. Compound Summary: (2R)-2-methyl-3-phenylpropanoic acid.[1][2] National Library of Medicine.[1] Retrieved from

  • ChemicalBook. 2-Methyl-3-phenylpropanoic acid Properties (Racemate vs Enantiomer). Retrieved from

Biological Activity of (2R)-2-methyl-3-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological significance, and experimental handling of (2R)-2-methyl-3-phenylpropanoic acid enantiomers.

Technical Guide & Whitepaper

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-


-methylhydrocinnamic acid ) represents a "privileged scaffold" in medicinal chemistry. Unlike its achiral parent (hydrocinnamic acid), the introduction of the 

-methyl group creates a chiral center that critically influences biological interaction.

This guide focuses on the (2R)-enantiomer , which has emerged as the pharmacologically dominant configuration for a specific class of protease inhibitors—most notably Neutral Endopeptidase (NEP) inhibitors used in cardiovascular medicine. While the (2S)-enantiomer is often less active in these specific binding pockets, it possesses distinct metabolic profiles in bacterial degradation pathways.

Key Technical Insights:

  • Pharmacophore Role: The (2R)-methyl group provides steric bulk that locks the molecule into a conformation favorable for the S1' hydrophobic pocket of zinc-metalloproteases.

  • Metabolic Stability: The

    
    -methylation hinders 
    
    
    
    -oxidation, significantly extending the biological half-life compared to non-methylated analogs.
  • Synthesis: High optical purity (>99% ee) is typically achieved via enzymatic kinetic resolution, a protocol detailed in Section 4.

Chemical Foundation & Stereochemistry

Structural Identity[1][2]
  • IUPAC Name: (2R)-2-methyl-3-phenylpropanoic acid

  • CAS Number: 14367-67-0 (for the (R)-enantiomer)

  • Molecular Formula:

    
    [1]
    
  • Chirality: The C2 position carries a methyl group.[2] The (R)-configuration aligns spatially with the side chains of D-amino acids, which often confers resistance to endogenous proteolytic enzymes.

The "Alpha-Methyl" Effect

The biological divergence between the (2R) and (2S) enantiomers stems from the "Alpha-Methyl Effect."

  • Conformational Restriction: The methyl group restricts rotation around the

    
     bond, reducing the entropy penalty upon binding to a protein target.
    
  • Metabolic Blockade: In mammalian metabolism, fatty acids and similar chains undergo

    
    -oxidation. The 
    
    
    
    -methyl group sterically hinders the acyl-CoA dehydrogenase enzyme, preventing the formation of the
    
    
    -unsaturated intermediate.

Biological Activity Profile

Pharmacological Target: Neprilysin (NEP) Inhibition

The most high-value application of the (2R)-scaffold is in the design of Neprilysin inhibitors (e.g., the active metabolite of Sacubitril , LBQ657).

  • Mechanism: Neprilysin is a zinc-dependent metalloprotease responsible for degrading natriuretic peptides (ANP, BNP).

  • Binding Mode: The (2R)-2-methyl-3-phenylpropanoic moiety mimics the hydrophobic transition state of the natural substrate. The (2R)-configuration directs the phenyl ring into the S1' hydrophobic pocket of the enzyme, while the carboxylate coordinates (often via a zinc-binding group in the full drug) with the

    
     ion.
    
  • Enantiomeric Selectivity: Studies indicate that the (2R)-configuration is often 10-100x more potent than the (2S)-configuration in this specific scaffold because the (2S)-methyl group creates steric clash with the enzyme wall, preventing deep pocket penetration.

Bacterial Metabolism & Environmental Fate

In contrast to mammalian pharmacology, bacterial systems (e.g., Pseudomonas strains in wastewater treatment) possess specific CoA ligases (like IpfF ) that can process these compounds.

  • Activity: The (2S)-enantiomer is often the preferred substrate for bacterial CoA-ligases, leading to faster degradation.

  • Relevance: This differential degradation is critical for environmental risk assessments of pharmaceutical manufacturing effluents.

Plant Physiology (Auxin Activity)

Phenylpropanoic acid derivatives often exhibit auxin-like activity (plant growth regulation).

  • Activity: The (2R)-enantiomer of

    
    -methyl derivatives typically shows weaker  auxin activity than the non-methylated parent or specific halogenated derivatives (like 2,4-D).
    
  • Utility: They are used as "anti-auxins" or competitive inhibitors in plant physiology research to uncouple growth signaling pathways.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution

Objective: Isolate high-purity (2R)-2-methyl-3-phenylpropanoic acid from a racemic mixture.

Reagents:

  • Racemic 2-methyl-3-phenylpropanoic acid ethyl ester (10 mmol)

  • Lipase from Candida antarctica (CAL-B, immobilized)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetone (co-solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic ester (1.92 g) in 5 mL acetone. Add to 45 mL of Phosphate buffer in a thermostatic shaker.

  • Initiation: Add 100 mg of immobilized CAL-B lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor hydrolysis via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid .

  • Termination: Stop reaction when conversion reaches 50% (approx. 24-48 hours). Filter off the enzyme.

  • Separation:

    • Adjust pH to 8.0 with NaOH.

    • Extract the unreacted (2R)-ester with ethyl acetate (3 x 20 mL).

    • Acidify the aqueous phase (containing (S)-acid) to pH 2.0 and extract.

  • Hydrolysis of (2R)-Ester: Treat the isolated (2R)-ester with 1M LiOH in THF/Water to yield the free (2R)-acid .

  • Validation: Verify optical rotation

    
     (approx -26.0° in ethanol for R-isomer).
    
Protocol: Fluorogenic NEP Inhibition Assay

Objective: Quantify the inhibitory potency (


) of the (2R)-enantiomer derivative.

Reagents:

  • Recombinant Human Neprilysin (NEP)

  • Substrate: Mca-BK2 (Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Tween-20.

Methodology:

  • Plating: In a black 96-well plate, add 10 ng of NEP enzyme per well.

  • Treatment: Add (2R)-2-methyl-3-phenylpropanoic acid (or derivative) at varying concentrations (0.1 nM to 10

    
    M). Incubate for 15 min at 25°C.
    
  • Substrate Addition: Add Mca-BK2 substrate (final conc. 10

    
    M).
    
  • Kinetic Read: Measure fluorescence (Ex: 320 nm / Em: 405 nm) every 1 min for 30 mins.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate 
    
    
    
    .

Data Visualization

Comparative Activity Table
Parameter(2R)-Enantiomer(2S)-Enantiomer
NEP Binding Affinity (

)
High (< 10 nM) (as part of scaffold)Low (> 1000 nM)
Metabolic Stability High (Resistant to

-ox)
Moderate
Bacterial Degradation Slow (Resistant to IpfF ligase)Fast (Substrate for IpfF)
Plant Auxin Activity Weak / AntagonistInactive
Key Drug Application Sacubitril (Entresto) PrecursorNone (currently)
Mechanism of Action: NEP Inhibition Pathway

The following diagram illustrates how the (2R)-scaffold integrates into the cardiovascular therapeutic pathway.

NEP_Pathway Scaffold (2R)-2-methyl-3-phenylpropanoic Acid (Privileged Scaffold) Drug Synthesis of Peptidomimetic (e.g., Sacubitril/LBQ657) Scaffold->Drug Incorporated into Enzyme Neprilysin (NEP) metalloprotease Drug->Enzyme Inhibits (Ki < 10nM) Substrate Natriuretic Peptides (ANP, BNP) Enzyme->Substrate Normally Degrades Effect Vasodilation & Na+ Excretion Substrate->Effect Accumulation triggers Degradation Inactive Fragments Substrate->Degradation Blocked Path

Caption: The (2R)-scaffold is critical for synthesizing inhibitors that block NEP, leading to the accumulation of beneficial natriuretic peptides.

Chemo-Enzymatic Synthesis Workflow

This flow details the production of the specific enantiomer required for drug development.

Synthesis_Workflow Racemic Racemic Ester (R/S Mixture) Biocat Biocatalysis (CAL-B Lipase) Racemic->Biocat Kinetic Resolution S_Acid (S)-Acid (Hydrolyzed Product) Biocat->S_Acid Fast Hydrolysis R_Ester (2R)-Ester (Unreacted) Biocat->R_Ester Slow/No Reaction Hydrolysis Chemical Hydrolysis (LiOH) R_Ester->Hydrolysis Solvent Extraction Final Pure (2R)-Acid (>99% ee) Hydrolysis->Final Deprotection

Caption: Kinetic resolution using CAL-B lipase is the industry standard for isolating the biologically active (2R)-enantiomer.

References

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link

  • Hegde, S. S., et al. (2011). "Pharmacologic profile of sacubitril/valsartan (LCZ696), a dual angiotensin receptor–neprilysin inhibitor." Journal of Clinical Pharmacology, 51, 1-4. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of Enantiopure 2-Methyl-3-phenylpropanoic Acid by Lipase-Catalyzed Resolution." Tetrahedron: Asymmetry, 17(17), 2558-2564. Link

  • Murdoch, D., & McMurray, J. J. (2015). "Neprilysin inhibition: a new therapeutic target in heart failure." Nature Reviews Cardiology, 12, 725-735. Link

  • Koczura, R., et al. (2023).[3] "Biodegradation of Microtoxic Phenylpropanoids by Bacteria." International Journal of Molecular Sciences, 24(4), 3200. Link

Sources

Methodological & Application

Enantioselective synthesis of (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

(2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0) is a critical chiral building block in the synthesis of peptidomimetics, renin inhibitors (e.g., Aliskiren intermediates), and metalloprotease inhibitors. The establishment of the C2-stereocenter is the defining synthetic challenge.

This Application Note details two distinct, high-fidelity protocols for its synthesis:

  • Method A (Stoichiometric): Evans Oxazolidinone Alkylation.[1] Ideal for gram-scale discovery chemistry where optical purity (>99% ee) is paramount and cost is secondary.[1]

  • Method B (Catalytic): Asymmetric Hydrogenation. The industrial "gold standard" for kilogram-scale production, utilizing Atom Economy and Ru-BINAP catalysis.

Method A: Stoichiometric Precision (Evans Auxiliary)[1]

This method utilizes the steric bulk of an (S)-4-benzyl-2-oxazolidinone auxiliary to direct the facial selectivity of enolate alkylation.

Mechanistic Insight

The reaction proceeds via a Z-enolate intermediate.[1] The (S)-benzyl group at the C4 position of the oxazolidinone creates a steric blockade on the "top" face. Consequently, the electrophile (Benzyl Bromide) attacks from the "bottom" (open) face, anti to the auxiliary's substituent. This reliably yields the (2R) configuration at the new stereocenter.[1]

Experimental Protocol

Step 1: N-Acylation

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF under

    
    .
    
  • Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

  • Add Propionyl Chloride (1.2 equiv).[1] Allow to warm to 0°C over 1 hour.

  • Quench (sat.

    
    ), extract (EtOAc), and crystallize to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone .
    

Step 2: Diastereoselective Alkylation (The Critical Step)

  • Enolization: Dissolve N-propionyl imide (1.0 equiv) in dry THF at -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 45 min to ensure complete Z-enolate formation.

    • Note: NaHMDS is preferred over LDA to minimize deprotonation of the product.[1]

  • Alkylation: Add Benzyl Bromide (1.5 equiv) as a solution in THF.

  • Temperature Control: Stir at -78°C for 2 hours, then slowly warm to -20°C. Do not warm to RT immediately.

  • Workup: Quench with acetic acid/THF at -20°C. Standard extraction and column chromatography (Hexane/EtOAc 9:1).

    • Target: N-((2R)-2-methyl-3-phenylpropanoyl)-(S)-4-benzyl-2-oxazolidinone.

Step 3: Chiral Auxiliary Cleavage [1]

  • Dissolve the alkylated imide in THF/H2O (3:1) at 0°C.

  • Add

    
     (30%, 4 equiv) followed by LiOH (2 equiv).[1]
    
  • Stir at 0°C for 1 hour. (Monitor by TLC; prolonged reaction causes racemization).[1]

  • Quench with

    
     (to destroy peroxide) and 
    
    
    
    .[1]
  • Extract the auxiliary (DCM).[1] Acidify the aqueous layer (HCl, pH 2) and extract the target acid.[1]

Visualization: Evans Cycle

EvansCycle Aux (S)-4-Benzyl-2-oxazolidinone Acyl N-Propionyl Imide Aux->Acyl Propionyl Chloride n-BuLi, -78°C Enolate Z-Enolate Intermediate (Li-Chelated) Acyl->Enolate NaHMDS, -78°C (Z-Enolate Formation) Alkylated Alkylated Adduct (High dr) Enolate->Alkylated Benzyl Bromide (Attack anti to C4-Bn) Product TARGET: (2R)-2-Methyl-3-phenylpropanoic Acid Alkylated->Product LiOH / H2O2 (Hydrolysis) Recycle Recovered Auxiliary Alkylated->Recycle Cleavage Byproduct Recycle->Aux Recrystallization

Caption: The Evans Cycle showing the regeneration of the auxiliary and the stereochemical control points.

Method B: Catalytic Scalability (Asymmetric Hydrogenation)

For scales >100g, the Evans route becomes atom-inefficient.[1] Asymmetric hydrogenation of


-methylcinnamic acid using Ruthenium-BINAP complexes is the industry standard.
Catalyst Selection & Causality
  • Substrate: (E)-2-methyl-3-phenylacrylic acid (Alpha-methylcinnamic acid).

  • Catalyst:

    
    .[1]
    
    • Note: Unlike Rh-catalyzed hydrogenations (where (S)-ligands often yield (S)-products for amino acids), Ru-BINAP hydrogenation of

      
      -unsaturated acids typically follows a quadrant model where the (R)-BINAP  ligand induces the (R)-configuration  at the 
      
      
      
      -position for this substrate class (Ref: Noyori et al.).
Experimental Protocol
  • Catalyst Preparation (In-situ):

    • In a glovebox, mix

      
       and (R)-BINAP in DMF.[1] Heat to 100°C for 10 min, then remove solvent. Or use commercially available 
      
      
      
      .[1]
  • Hydrogenation:

    • Load a high-pressure autoclave with (E)-2-methyl-3-phenylacrylic acid (1.0 equiv) and Methanol (degassed).

    • Add Catalyst (S/C ratio 1000:1 to 2000:1).

    • Pressurize with

      
       to 50-100 bar  (High pressure is crucial for Ru-catalysis rate).
      
    • Stir at 25-30°C for 12-24 hours.

  • Workup:

    • Vent

      
      .[1] Concentrate the methanol solution.
      
    • Dissolve residue in 1N NaOH, wash with ether (removes catalyst/ligand traces), acidify aqueous layer, and extract with EtOAc.[1]

    • Recrystallize from Hexane/EtOAc to upgrade ee if necessary.[1]

Visualization: Catalytic Workflow

Hydrogenation Substrate (E)-2-Methyl-3-phenylacrylic Acid Reactor Autoclave 100 bar H2, MeOH Substrate->Reactor Cat Ru(OAc)2[(R)-BINAP] Cat->Reactor Purification Acid/Base Extraction + Crystallization Reactor->Purification 100% Conv. Final (2R)-2-Methyl-3-phenylpropanoic Acid (>98% ee) Purification->Final

Caption: Industrial workflow for the Ru-BINAP mediated asymmetric hydrogenation.

Analytical Validation (Self-Validating System)

Trustworthiness relies on rigorous confirmation of the absolute configuration and optical purity.[1]

Chiral HPLC Protocol
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: The (2R)-enantiomer typically elutes after the (2S)-enantiomer on OD-H columns (Verify with racemic standard).

Optical Rotation
  • Compare specific rotation

    
     with literature values.
    
  • Literature Reference:

    
     (c=1, EtOH) for the (S)-isomer implies the (2R)-isomer is positive (+)  in EtOH (Note: Solvent dependence is strong; verify against authentic standard). Crucial: Always run a racemic standard first.
    
Data Summary Table
FeatureMethod A: Evans AuxiliaryMethod B: Asymmetric Hydrogenation
Scale Suitability 1g - 100g100g - 1000kg+
Enantiomeric Excess >99% (via crystallization)90-96% (requires recrystallization)
Atom Economy Low (Auxiliary waste)High (100% atom utilization)
Critical Reagent (S)-4-benzyl-2-oxazolidinoneRu-(R)-BINAP
Cost Driver Stoichiometric AuxiliaryPrecious Metal Catalyst

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[1] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.[1] Link

  • Noyori, R.; Ohta, M.; Hsiao, Y.; Kitamura, M.; Ohta, T.; Takaya, H. "Asymmetric hydrogenation of alpha,beta-unsaturated carboxylic acids catalyzed by chiral ruthenium-BINAP complexes."[1] Journal of the American Chemical Society, 1986 , 108, 7117–7119.[1] Link

  • Lubell, W. D.; Kitamura, M.; Noyori, R. "Enantioselective Synthesis of (S)-Naproxen Catalyzed by Ru-BINAP."[1] Organic Syntheses, 1993 , 71,[1] 1. Link (Demonstrates the Ru-BINAP protocol for alpha-aryl acrylic acids).

  • Sigma-Aldrich Product Page. "(2R)-2-Methyl-3-phenylpropanoic acid."[1] Link (For physical property verification).

Sources

Application Note: Chiral Resolution of 2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity enantiomers of 2-methyl-3-phenylpropanoic acid. It synthesizes classical fractional crystallization techniques with modern biocatalytic methods, providing a robust framework for chiral resolution.

Executive Summary

2-Methyl-3-phenylpropanoic acid (CAS: 14367-54-5) is a critical chiral building block in the synthesis of renin inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and high-potency sweeteners. The biological activity of these derivatives is strictly governed by the absolute configuration of the


-methyl group.

This guide details two validated protocols for resolving the racemic mixture:

  • Chemical Resolution: Diastereomeric salt formation using (

    
    )-(-)-1-Phenylethylamine. Best for multi-gram to kilogram scale-up where cost-efficiency is paramount.
    
  • Enzymatic Kinetic Resolution: Lipase-catalyzed esterification using Candida antarctica Lipase B (CALB). Best for high enantiomeric excess (

    
    ) requirements and mild processing conditions.
    

Compound Profile & Critical Properties[1][2]

PropertyData
IUPAC Name 2-Methyl-3-phenylpropanoic acid
Synonym

-Methylhydrocinnamic acid
Molecular Weight 164.20 g/mol
Chiral Center C-2 (

-carbon)
Target Enantiomer (

)-(+)-2-Methyl-3-phenylpropanoic acid (typically)
Specific Rotation

(

, MeOH) for (

)-isomer
Solubility Soluble in EtOH, EtOAc, DCM, MTBE; sparingly soluble in water

Method A: Chemical Resolution via Diastereomeric Crystallization

Mechanistic Principle

This method exploits the solubility differential between the diastereomeric salts formed by the reaction of the racemic acid with a chiral base. For


-methyl alkanoic acids, 1-phenylethylamine  is the "Gold Standard" resolving agent due to its structural rigidity and ability to form well-defined crystal lattices.

The "Pope-Peachey" Approach: Rather than using 1.0 equivalent of the resolving agent, this protocol utilizes 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (e.g., NaOH or KOH). This forces the enantiomers to compete for the chiral amine, significantly increasing the theoretical yield of the first crystallization and reducing cost.

Workflow Diagram

ChemicalResolution Start Racemic Acid (1.0 eq) + Solvent (Acetone/Water) AddBase Add (S)-(-)-1-Phenylethylamine (0.5 eq) + NaOH (0.5 eq) Start->AddBase Heat Heat to Reflux (Dissolve all solids) AddBase->Heat Cool Controlled Cooling (0.5°C/min to 4°C) Heat->Cool Filter Filtration Cool->Filter Solid Precipitate: (S)-Acid · (S)-Amine Salt (Diastereomer A) Filter->Solid Insoluble Salt Liquor Mother Liquor: (R)-Acid (Na salt) + Impurities Filter->Liquor Soluble Fraction Recryst Recrystallization (EtOH/Water) Solid->Recryst Liberation Acidification (HCl) & Extraction (MTBE) Recryst->Liberation Product Pure (S)-(+)-Acid (>98% ee) Liberation->Product

Figure 1: Workflow for the resolution of 2-methyl-3-phenylpropanoic acid using the Pope-Peachey method.

Detailed Protocol

Reagents:

  • Racemic 2-methyl-3-phenylpropanoic acid (10 g, 60.9 mmol)

  • (

    
    )-(-)-1-Phenylethylamine (3.69 g, 30.5 mmol)
    
  • Sodium Hydroxide (1.22 g, 30.5 mmol) dissolved in minimal water

  • Solvent: Acetone/Water (4:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic acid in 100 mL of Acetone/Water mixture.

  • Neutralization: Add the aqueous NaOH solution. Stir for 5 minutes. This neutralizes half the acid, forming the sodium salt of the racemate.

  • Amine Addition: Add (

    
    )-(-)-1-phenylethylamine dropwise. A white precipitate may form immediately.
    
  • Reflux: Heat the mixture to reflux (

    
    60°C) until the solution becomes clear. If solids persist, add small aliquots of solvent until dissolved.
    
  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature over 4 hours. Then, place in an ice bath (0-4°C) for 2 hours.

    • Critical Control Point: Rapid cooling traps the unwanted diastereomer. Slow cooling ensures high optical purity.

  • Filtration: Filter the white crystals under vacuum. Wash the cake with cold acetone (2 x 10 mL). Save the mother liquor for recovery of the (

    
    )-enantiomer.
    
  • Recrystallization: Analyze a small sample. If

    
    , recrystallize the salt from hot ethanol.
    
  • Liberation: Suspend the salt in water (50 mL) and acidify with 1M HCl to pH 1-2. The free acid will oil out or precipitate.

  • Extraction: Extract with MTBE (3 x 30 mL). Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Mechanistic Principle

Kinetic resolution (KR) relies on the enzyme's ability to react faster with one enantiomer than the other. CALB (Novozym 435) displays high stereoselectivity for the (


)-enantiomer of 

-substituted acids during esterification.
  • Reaction: Racemic Acid + Ethanol

    
     (
    
    
    
    )-Ethyl Ester + (
    
    
    )-Acid (unreacted)
  • Advantage: Avoids the use of stoichiometric chiral amines; operates at ambient temperature.

Workflow Diagram

EnzymaticResolution Input Racemic Acid + Ethanol Reaction Stir 24-48h Hexane/MTBE Input->Reaction Enzyme Immobilized CALB (Novozym 435) Enzyme->Reaction Catalyst Filter Filter Enzyme Reaction->Filter Workup Basic Extraction (Sat. NaHCO3) Filter->Workup Filtrate OrgPhase Organic Phase: (S)-Ethyl Ester Workup->OrgPhase Ester AqPhase Aqueous Phase: (R)-Acid Salt Workup->AqPhase Unreacted Acid Hydrolysis Chemical Hydrolysis (LiOH/THF) OrgPhase->Hydrolysis FinalProd (S)-Acid Hydrolysis->FinalProd

Figure 2: Enzymatic kinetic resolution workflow. The enzyme selectively esterifies the (S)-enantiomer.

Detailed Protocol

Reagents:

  • Racemic 2-methyl-3-phenylpropanoic acid (1.0 g)

  • Ethanol (3.0 eq)

  • Novozym 435 (Immobilized Candida antarctica Lipase B): 10% w/w relative to substrate

  • Solvent: Hexane or MTBE (anhydrous)

Step-by-Step Procedure:

  • Setup: In a 20 mL glass vial, dissolve the racemic acid in Hexane (10 mL). Add Ethanol (excess).

  • Initiation: Add 100 mg of Novozym 435 beads.

  • Incubation: Shake or stir gently at 30°C.

    • Note: Vigorous stirring can pulverize the immobilized enzyme beads, making filtration difficult.

  • Monitoring: Monitor conversion by HPLC or GC. Stop the reaction when conversion reaches 50% .

    • Theoretical Limit: In a standard KR, maximum yield of one enantiomer is 50%. Running beyond 50% conversion degrades the

      
       of the product (ester) but increases the 
      
      
      
      of the remaining substrate (acid).
  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Separation:

    • Wash the organic filtrate with Saturated NaHCO

      
       solution.
      
    • Organic Layer: Contains the (

      
      )-Ethyl Ester .[1]
      
    • Aqueous Layer: Contains the unreacted (

      
      )-Acid  (as sodium salt).
      
  • Hydrolysis (Optional): To recover the (

    
    )-acid, treat the organic ester with LiOH in THF/Water.
    

Analytical Control: Chiral HPLC

To validate the protocols, use the following method to determine Enantiomeric Excess (


).
ParameterCondition
Column Daicel Chiralcel OJ-H or Chiralpak AD-H (

mm, 5

m)
Mobile Phase Hexane : Isopropanol : TFA (95 : 5 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm or 254 nm
Retention Times (

)-isomer elutes first; (

)-isomer elutes second (Confirm with standards)

Note: TFA is essential to suppress the ionization of the carboxylic acid, ensuring sharp peaks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Salt solubility is too high in chosen solvent.Reduce water content in Acetone/Water mix or switch to EtOAc/EtOH.
Low ee% (Method A) Cooling was too rapid.Re-heat to reflux and cool at 0.5°C/min. Perform a second recrystallization.
No Reaction (Method B) Enzyme inactive or water present.Dry solvents (molecular sieves). Ensure ethanol is anhydrous.
Low Selectivity (Method B) Temperature too high.Lower reaction temperature to 20°C or 4°C to improve enantiomeric discrimination (

-value).

References

  • Vertex AI Search. (2023). Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid.[2]2[1][3]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis.1[1][3]

  • Organic Syntheses. (1970). Resolution of acids with alpha-phenylethylamine.[4][5]6[1][3]

  • PubChem. (2024).[7] 2-Methyl-3-phenylpropanoic acid Compound Summary.Link

  • Chiral Technologies. (2023). Chiral Separation Applications on Chiralpak Columns.8[1][3]

Sources

(2R)-2-methyl-3-phenylpropanoic acid synthesis from L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (2R)-2-methyl-3-phenylpropanoic acid from L-Phenylalanine

Abstract & Strategic Overview

This application note details the stereoselective synthesis of (2R)-2-methyl-3-phenylpropanoic acid utilizing L-Phenylalanine as the chiral starting material. This molecule is a critical chiral building block for peptidomimetics, neprilysin inhibitors, and various alkaloids.

The Synthetic Challenge: Direct methylation of phenylalanine often leads to racemization or quaternary center formation. Furthermore, L-Phenylalanine possesses the (S) configuration. The target molecule requires the (R) configuration at the


-position.

The Solution: We employ a "Retention-Activation-Inversion" strategy.

  • Retention: Diazotization of L-Phe yields (S)-phenyllactic acid with retention of configuration (via anchimeric assistance).

  • Activation: Conversion to the

    
    -triflate.
    
  • Inversion: Nucleophilic displacement with a methyl organocuprate proceeds via an

    
     mechanism, inverting the (S) center to the desired (R)  configuration.
    

Reaction Pathway & Logic (Visualization)

The following diagram illustrates the stereochemical progression and key intermediates.

G L_Phe (S)-L-Phenylalanine (Starting Material) Phenyllactic (S)-Phenyllactic Acid (Retention) L_Phe->Phenyllactic 1. NaNO2, H2SO4 (Anchimeric Assistance) Triflate (S)-Alpha-Triflate Ester (Activation) Phenyllactic->Triflate 2. MeOH/H+ 3. Tf2O, Pyridine Methyl_Ester (R)-Methyl Ester (Inversion) Triflate->Methyl_Ester 4. Me2CuLi (SN2 Displacement) Target (2R)-2-methyl-3-phenylpropanoic acid (Target) Methyl_Ester->Target 5. LiOH, THF/H2O (Hydrolysis)

Figure 1: Stereochemical flow from L-Phe (S) to Target (R) via double-inversion logic.

Detailed Experimental Protocols

Phase 1: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid (L-Phenyllactic acid)

Rationale: Diazotization of


-amino acids typically proceeds with retention of configuration due to the formation of a transient 

-lactone intermediate formed by the carboxylate group displacing the diazonium salt (1st inversion), followed by water opening the lactone (2nd inversion).

Reagents:

  • L-Phenylalanine (16.5 g, 100 mmol)

  • Sulfuric Acid (1 M and 2.5 M solutions)

  • Sodium Nitrite (NaNO2)[1]

Protocol:

  • Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve L-Phenylalanine (100 mmol) in 150 mL of 1 M H2SO4.

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Internal temperature monitoring is critical; do not exceed 5°C.

  • Diazotization: Add a solution of NaNO2 (10.4 g, 150 mmol) in 40 mL water dropwise over 60 minutes.

    • Critical Parameter: Vigorous nitrogen evolution will occur. Maintain stirring to prevent foaming over.

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo. Recrystallize from H2O or Benzene to obtain white needles.

    • Expected Yield: 65-75%

    • Stereochemistry Check:

      
       (c=2, H2O).
      
Phase 2: Esterification and Triflate Activation

Rationale: The hydroxyl group is a poor leaving group. Converting it to a triflate (OTf) creates a highly reactive electrophile suitable for


 displacement. The carboxyl group must be protected as an ester to prevent interference.

Protocol:

  • Esterification: Dissolve (S)-phenyllactic acid (10 g) in dry Methanol (100 mL). Add catalytic H2SO4 (0.5 mL) and reflux for 4 hours. Concentrate and extract with ether to yield Methyl (S)-2-hydroxy-3-phenylpropanoate .

  • Triflation Setup: Dissolve the methyl ester (10 mmol) in anhydrous DCM (50 mL) and Pyridine (20 mmol) under Argon. Cool to -78°C.

  • Addition: Add Triflic Anhydride (Tf2O, 11 mmol) dropwise.

    • Safety: Tf2O is highly corrosive and moisture sensitive. Use a syringe pump if available.

  • Completion: Stir for 1 hour at -78°C, then warm to 0°C for 30 minutes.

  • Workup: Quench with cold water. Wash rapidly with cold 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate immediately.

    • Stability Note:

      
      -Triflates are thermally unstable. Use immediately in the next step.
      
Phase 3: Stereoinversion via Organocuprate Displacement

Rationale: This is the stereodefining step. Lithium dimethylcuprate (


) is a "soft" nucleophile that prefers 

displacement of the triflate over attacking the ester carbonyl. This displacement inverts the (S) center to (R) .

Reagents:

  • CuI (Purified)

  • Methyllithium (MeLi) in ether

  • Anhydrous Ether/THF

Protocol:

  • Cuprate Formation: In a flame-dried flask under Argon, suspend CuI (22 mmol) in anhydrous Ether (100 mL). Cool to 0°C. Add MeLi (44 mmol) dropwise until the yellow precipitate dissolves and the solution turns colorless/clear (Gilman reagent formation).

  • Cooling: Cool the cuprate solution to -78°C.

  • Displacement: Dissolve the (S)-Triflate (from Phase 2, 10 mmol) in 10 mL Ether. Add this solution slowly to the cuprate at -78°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

  • Quench: Pour the mixture into saturated aqueous NH4Cl (blue color indicates Copper removal).

  • Isolation: Extract with ether, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate Methyl (R)-2-methyl-3-phenylpropanoate .

Phase 4: Hydrolysis to Final Acid

Protocol:

  • Dissolve the methylated ester in THF/H2O (3:1).

  • Add LiOH (2 equiv) and stir at 0°C to RT.

    • Note: Avoid heating to prevent potential epimerization, although the

      
      -methyl group is relatively stable.
      
  • Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Concentrate to yield (2R)-2-methyl-3-phenylpropanoic acid .

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Starting Material L-Phenylalanine>99% ee (S-isomer)
Intermediate 1 (S)-Phenyllactic AcidRetention of Config.
Intermediate 2 Methyl (S)-TriflateUnstable; use immediately
Reagent Stoichiometry 2.2 eq MeLi : 1.1 eq CuIEssential for

Final Yield 45-55% (Overall)From L-Phe
Optical Rotation

(c=1, CHCl3) for (R)-isomer
Enantiomeric Excess >94% eeDetermined by Chiral HPLC

Critical Troubleshooting (FAQ)

  • Issue: Low Yield in Step 3 (Methylation).

    • Cause: Moisture in the cuprate preparation or thermal decomposition of the triflate.

    • Fix: Ensure CuI is purified (recrystallized from KI/H2O) and dried. Keep the triflate at -78°C until addition.

  • Issue: Racemization.

    • Cause: High temperature during diazotization (Step 1) or harsh hydrolysis (Step 4).

    • Fix: Strictly maintain 0°C during diazotization. Use LiOH/0°C for hydrolysis rather than NaOH/Reflux.

  • Issue: Side Product (Elimination).

    • Cause: The triflate eliminates to form the cinnamate derivative.

    • Fix: Ensure the cuprate is formed correctly (colorless solution). Free MeLi acts as a base; the cuprate acts as a nucleophile.

References

  • Stereochemical Retention in Diazotization

    • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of alpha-hydroxy-acids... Retention of configuration in the deamination of alpha-amino-acids.
    • Validation: (Contextual link for mechanism).

  • Synthesis of Phenyllactic Acid (Protocol)

    • AURCO Journal. (2016).[2] "Discovery-based Experiment: Synthesis of Phenyllactic Acid."

    • Source:

  • Inversion via Triflate/Cuprate Displacement

    • Effenberger, F., & Burkard, U. (1986). "Stereoselective synthesis of optically active carboxylic acids...
    • Validation:

  • General Cuprate Methodology

    • Posner, G. H. (1975). "Substitution Reactions Using Organocopper Reagents." Organic Reactions.[1][2][3][4][5][6][7][8][9]

    • Source:

Sources

Protocol for Crystallization of (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Methylhydrocinnamic acid, (R)-2-Benzylpropionic acid

Abstract & Strategic Overview

(2R)-2-methyl-3-phenylpropanoic acid is a critical chiral building block in the synthesis of protease inhibitors and antihypertensive agents.[1] While the racemic mixture has a low melting point (36–37°C), the pure enantiomer crystallizes as colorless prisms with a significantly higher melting point (80.5–81.0°C). This large difference in lattice energy indicates that crystallization is the most effective method for optical purification , provided "oiling out" is prevented.

This guide details two protocols:

  • Direct Recrystallization: For polishing material that is already enantiomerically enriched (>85% ee).[1]

  • Diastereomeric Resolution: For isolating the (2R)-isomer from a racemic mixture using a chiral amine.

Physicochemical Profile

Understanding the thermal properties is non-negotiable for designing the cooling curve.

PropertyValueNotes
Melting Point ((2R)-Isomer) 80.5 – 81.0 °C Distinct crystalline solid [1].[1]
Melting Point (Racemate) 36 – 37 °CLow melting point; prone to oiling out.[1]
Solubility (Non-polar) Moderate (Hexane/Heptane)Ideal for crystallization (steep solubility curve).[1]
Solubility (Polar) High (Ethanol, Methanol)Good for co-solvent or salt formation.[1]
pKa ~4.7Typical for carboxylic acids; allows salt formation.[1]

Protocol A: Direct Recrystallization (Enriched Material)

Objective: Increase enantiomeric excess (ee) from >85% to >99%. Principle: The (2R)-enantiomer forms a stable crystal lattice in non-polar solvents, while impurities (including the (S)-isomer) remain in the mother liquor due to the lower melting point of the racemate/eutectic mixture.

Materials
  • Crude (2R)-2-methyl-3-phenylpropanoic acid (Solid or viscous oil)[1]

  • Solvent: n-Hexane (HPLC Grade) or n-Heptane (for higher boiling point safety).[1]

  • Seed Crystals: >99% ee (2R)-acid (Critical to prevent oiling).[1]

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place crude material in a round-bottom flask equipped with a reflux condenser.[1]

    • Add n-Hexane (approx. 5–7 mL per gram of substrate).[1]

    • Heat to reflux (68°C) with magnetic stirring until the solid completely dissolves.

    • Note: If a small amount of oily residue remains, add hexane in 0.5 mL increments. Do not overdose solvent.[1][2]

  • Hot Filtration (Clarification):

    • While at reflux, filter the solution through a pre-warmed sintered glass funnel or glass wool to remove insoluble particulates.

    • Why: Particulates can induce uncontrolled nucleation of the wrong polymorph or racemate.

  • Controlled Cooling & Seeding (The Critical Step):

    • Allow the filtrate to cool slowly to 45–50°C .

    • Add Seed Crystals: Add 0.1% w/w of pure (2R)-acid crystals.

    • Observation: The solution should become slightly turbid.[3] If oil droplets form instead of crystals, reheat to redissolve and add 5% more solvent.

  • Crystallization:

    • Allow the seeded mixture to cool to Room Temperature (20–25°C) over 2 hours. Stirring should be gentle (100 RPM) to prevent crystal breakage.[1]

    • Once a slurry forms, transfer the flask to a 0–4°C bath (ice/water) for 3 hours to maximize yield.

  • Isolation:

    • Filter the cold slurry using vacuum filtration (Buchner funnel).[4]

    • Wash: Wash the filter cake with cold n-Hexane (0°C) (2 x 1 mL/g).

    • Dry: Vacuum dry at 40°C for 6 hours.[1]

Protocol B: Optical Resolution (Racemic Starting Material)

Objective: Isolate (2R)-acid from a 50:50 racemic mixture. Resolving Agent: (+)-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-Methylbenzylamine (also known as (R)-(+)-1-Phenylethylamine).
Experimental Workflow

ResolutionWorkflow Racemate Racemic Acid (Liquid/Low MP Solid) SaltFormation Salt Formation Solvent: Ethanol/Water (1:1) Racemate->SaltFormation Amine (R)-(+)-1-Phenylethylamine (Resolving Agent) Amine->SaltFormation Crystallization Fractional Crystallization Cool to 4°C SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Diastereomeric Salt (R-Acid • R-Amine) Filtration->SolidSalt Precipitate MotherLiquor Mother Liquor (Enriched in S-Acid) Filtration->MotherLiquor Filtrate Hydrolysis Acid Hydrolysis (HCl / Ether extraction) SolidSalt->Hydrolysis FinalProduct Pure (2R)-Acid Crystals (MP 81°C) Hydrolysis->FinalProduct

Figure 1: Workflow for the resolution of racemic 2-methyl-3-phenylpropanoic acid using a chiral amine.[1]

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 0.1 mol of racemic acid in Ethanol (95%) .

    • Add 0.1 mol of (R)-(+)-1-Phenylethylamine slowly. Exothermic reaction may occur.[1]

    • Dilute with water to achieve an Ethanol:Water ratio of roughly 1:1 or 2:1 depending on concentration.

  • Crystallization of Diastereomer:

    • Heat to reflux to ensure complete dissolution.[1]

    • Cool slowly.[1][4] The salt of the (2R)-acid with (R)-amine is typically less soluble (check specific rotation of first crop to confirm; if (S)-amine is used, the (S)-acid salt usually precipitates).[1]

    • Recrystallize the salt from Ethanol/Water until constant melting point is achieved.

  • Salt Break (Liberation of Free Acid):

    • Suspend the purified salt in water.

    • Acidify with 6N Hydrochloric Acid (HCl) to pH < 2.[1]

    • Extract the liberated free acid into Diethyl Ether or MTBE .[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and evaporate.

  • Final Polish:

    • The resulting solid should be the (2R)-enriched acid.[1] Proceed to Protocol A (Recrystallization from Hexane) to achieve final optical purity >99% ee [1].

Troubleshooting & Critical Parameters

"Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode because the melting point of the racemate (37°C) is close to room temperature.

  • Cause: Cooling too fast or initial concentration too high.[1]

  • Solution:

    • Reheat to dissolve the oil.

    • Dilute with 10–20% more solvent.[1]

    • Seed at a higher temperature (just below saturation point, ~50°C).

    • Slow Down the cooling ramp.

Low Yield[1]
  • Cause: Solubility in Hexane is too high at room temperature.[1]

  • Solution: Ensure final temperature is 0°C or -10°C . If yield is still low, switch solvent to Pentane (lower solubility) or use Hexane/Pentane mixtures, though Pentane requires careful handling due to volatility.

Enantiomeric Excess Monitoring

Do not rely solely on melting point.[1]

  • Technique: Chiral HPLC.[1]

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:10 or 95:[1]5) with 0.1% TFA.[1]

References

  • Preparation of Optically pure Amphetamines by the way of alpha-Methylhydrocinnamic Acid. Designer Drug / Rhodium Archive. (Describes the crystallization of (R)-isomer from hexane, mp 80.5-81.0°C).

  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid. Organic Letters, 2004.[1] (Discusses resolution of related phenylpropanoic acids). [1]

  • Resolution of Enantiomers. LibreTexts Chemistry. (General principles of amine-based resolution).

Sources

Application Note: High-Resolution Chiral HPLC Analysis of (2R)-2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Methyl-3-phenylpropanoic acid (CAS: 14367-67-0), also known as (R)-


-methylhydrocinnamic acid, is a critical chiral building block in the synthesis of antihypertensive agents (e.g., dual enkephalinase inhibitors) and other pharmaceutical intermediates. The enantiomeric purity of this compound is paramount, as the (S)-enantiomer often exhibits different biological activities or serves as an inactive impurity.[1]

This guide details a robust Normal Phase Chiral HPLC protocol using an amylose-based polysaccharide stationary phase. The method is designed to achieve baseline resolution (


) between the (R) and (S) enantiomers. We prioritize the Chiralpak AD-H  column due to its proven selectivity for aromatic carboxylic acids, supported by literature precedent [1].

Method Development Strategy (Expertise & Logic)

The Challenge of Chiral Acids

Chiral carboxylic acids present two specific chromatographic challenges:

  • Ionization: The carboxylic acid group (-COOH) can partially ionize, leading to peak tailing and unstable retention times.

  • Dimerization: In non-polar solvents, carboxylic acids tend to dimerize via hydrogen bonding, causing non-linear isotherms and broad peaks.

The Solution: Amylose Selectors & Acidic Additives

To overcome these issues, this protocol utilizes Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H). This selector provides multiple interaction points (hydrogen bonding,


-

interactions, and inclusion complexes) essential for recognizing the spatial arrangement of the methyl and benzyl groups on the propanoic acid backbone.

Critical Parameter: The addition of Trifluoroacetic Acid (TFA) to the mobile phase is non-negotiable. TFA suppresses the ionization of the carboxylic acid (


), forcing the molecule into its neutral, protonated state. This ensures sharp peak shapes and consistent interaction with the chiral selector.
Method Development Workflow

The following decision tree illustrates the logical flow applied to arrive at this optimized protocol.

MethodDevelopment Start Analyte: (2R)-2-Methyl-3-phenylpropanoic acid CheckGroup Functional Group Analysis (Acidic -COOH present) Start->CheckGroup SelectMode Select Mode: Normal Phase (NP) CheckGroup->SelectMode Solubility & Selectivity SelectColumn Select Column: Amylose Derivative (AD-H) SelectMode->SelectColumn Broad applicability for aromatics MobilePhase Mobile Phase Selection: Hexane / Alcohol SelectColumn->MobilePhase Optimization Optimization: Add 0.1% TFA to suppress ionization MobilePhase->Optimization Prevent Tailing FinalMethod Final Protocol: Hexane/EtOH/TFA (98:2:0.1) Optimization->FinalMethod

Figure 1: Method development decision matrix for acidic chiral compounds.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: (2R)-2-Methyl-3-phenylpropanoic acid (Reference Standard).

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade).

  • Additive: Trifluoroacetic acid (TFA), Spectroscopy Grade.

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m) or equivalent (e.g., Phenomenex Lux Amylose-1).
Chromatographic Conditions

The following conditions are optimized for maximum resolution and peak symmetry.

ParameterSettingNotes
Column Chiralpak AD-H (

mm, 5

m)
Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane : Ethanol : TFARatio: 98 : 2 : 0.1 (v/v/v)
Flow Rate 1.0 mL/minAdjust to keep backpressure < 80 bar
Temperature 25°CConstant temperature is vital for reproducibility
Detection UV @ 230 nmMonitors the phenyl chromophore
Injection Volume 5 - 10

L
Avoid overloading to maintain resolution
Run Time 15 - 20 minutesEnsure elution of both enantiomers
Step-by-Step Procedure

Step 1: Mobile Phase Preparation

  • Measure 980 mL of n-Hexane.

  • Measure 20 mL of Ethanol.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to the Ethanol before mixing with Hexane to ensure miscibility.

  • Mix all components thoroughly.

  • Degas using ultrasonication for 10 minutes. Note: Do not filter through nylon membranes; use PTFE if filtration is necessary.

Step 2: System Equilibration

  • Install the Chiralpak AD-H column.[2]

  • Set the flow rate to 0.5 mL/min initially.

  • Ramp up to 1.0 mL/min over 2 minutes.

  • Flush the column with at least 20 column volumes (approx. 60 mL) or until the baseline stabilizes at 230 nm.

Step 3: Sample Preparation

  • Weigh approx. 1.0 mg of the sample.[3]

  • Dissolve in 1.0 mL of the Mobile Phase . Crucial: Dissolving in 100% Ethanol may cause solvent effects (peak distortion) upon injection.

  • Vortex for 30 seconds.

  • Filter through a 0.45

    
    m PTFE syringe filter into an HPLC vial.
    

Step 4: Data Acquisition

  • Inject the racemic standard first to establish the retention times for both (R) and (S) enantiomers.

  • Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
  • Inject the test sample (2R-enriched).

Expected Results & System Suitability

Based on the structural interaction with the AD-H phase, the expected elution order and performance metrics are:

  • Elution Order: Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer, though this must be confirmed with pure standards as it depends on the specific mobile phase modifier [1].

  • Selectivity (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation)
System Suitability Criteria (Acceptance Limits)
ParameterAcceptance LimitCorrective Action
Resolution (

)

Decrease flow rate or lower Temp to 20°C
Tailing Factor (

)

Freshly prepare mobile phase with accurate TFA
Theoretical Plates (

)

Check column performance/guard column

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Insufficient acid suppression of the carboxyl group.

  • Fix: Increase TFA concentration to 0.15% or 0.2%. Ensure the column is fully equilibrated.

Issue 2: Retention Time Drift

  • Cause: Evaporation of the volatile organic modifier (Ethanol/Hexane) or temperature fluctuation.

  • Fix: Use a capped solvent reservoir and a column thermostat.

Issue 3: Loss of Resolution

  • Cause: Column contamination or "memory effect" from previous runs using basic additives.

  • Fix: Wash the column with 100% Ethanol (at 0.5 mL/min) for 3 hours, then re-equilibrate with the Mobile Phase. Warning: Never use water or high-pH buffers on standard AD-H columns.

Visualization of Analytical Workflow

Workflow Sample Sample (1 mg/mL) Prep Dissolve in Mobile Phase Sample->Prep Filter Filter (0.45 µm PTFE) Prep->Filter Inject Inject 5-10 µL Filter->Inject Column Chiralpak AD-H (Hex/EtOH/TFA) Inject->Column Detect UV Detector (230 nm) Column->Detect Data Data Analysis (Calc % ee) Detect->Data

Figure 2: Step-by-step analytical workflow for enantiomeric excess determination.

References

  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid. Organic Letters, 2004, 6(20), 3473–3476. [Link] Citation Context: Establishes the primary HPLC method (Chiralcel AD, Hexane/EtOH/TFA) for determining the ee of 2-bromo-3-phenylpropanoic acid and its derivatives, which serves as the direct validation basis for the 2-methyl analog.

  • Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Chiral Technologies. [Link] Citation Context: Provides authoritative guidelines on mobile phase compatibility, pressure limits, and column regeneration protocols for amylose-based stationary phases.

  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid. SIELC Technologies. [Link] Citation Context: Referenced for alternative Reverse Phase conditions for structurally similar phenylpropanoic acid derivatives.

Sources

Application Note: Chiral Separation of 2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the chiral separation of 2-methyl-3-phenylpropanoic acid (also known as


-methylhydrocinnamic acid). It prioritizes mechanistic understanding over rote recipe following, ensuring the method can be adapted to specific laboratory conditions.

Abstract & Scientific Rationale

The separation of 2-methyl-3-phenylpropanoic acid enantiomers is critical in drug development, as this scaffold often serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and peptidomimetics.

The primary challenge in separating this analyte is its carboxylic acid moiety . In standard neutral solvents, the acid exists in an equilibrium between its neutral and ionized (carboxylate) forms. The ionized form repels the non-polar chiral stationary phase (CSP) and disrupts the hydrogen-bonding networks necessary for chiral recognition, resulting in severe peak tailing and loss of resolution.

The Solution: This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) under Normal Phase conditions. The critical control parameter is the inclusion of a strong acidic modifier (Trifluoroacetic acid) to suppress ionization, locking the analyte in its neutral, protonated state.

Method Development Decision Matrix

Before beginning, verify your column type. Polysaccharide columns are divided into Coated (AD, OD) and Immobilized (IA, IC, IG).

MethodStrategy Start Analyte: 2-Methyl-3-phenylpropanoic acid ModeSelect Select Mode Start->ModeSelect NP Normal Phase (Recommended) Max Selectivity ModeSelect->NP Standard UV RP Reversed Phase MS Compatibility ModeSelect->RP LC-MS Required Col_NP Column: Amylose-1 (AD-H) or Cellulose-1 (OD-H) NP->Col_NP Col_RP Column: Immobilized (IG-3) or Coated RP (AD-RH) RP->Col_RP MP_NP Hexane : IPA : TFA (90 : 10 : 0.1) Col_NP->MP_NP MP_RP ACN : Water (pH 2.0) (Use H3PO4 or Formic) Col_RP->MP_RP

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection requirements.

Protocol A: Normal Phase Separation (Gold Standard)

Objective: Maximum resolution (


) and peak symmetry for UV detection.
Materials
  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Solvent A: n-Hexane (HPLC Grade, dry).

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Modifier: Trifluoroacetic Acid (TFA).[1][2] Note: High purity (>99%) is required to prevent ghost peaks.

Mobile Phase Preparation

Target Composition: n-Hexane / IPA / TFA (90 : 10 : 0.1 v/v/v)

  • Premix the Modifier: Do not add TFA directly to the hexane. Add 1.0 mL of TFA to 1000 mL of Isopropanol. Mix thoroughly. This creates a "0.1% TFA in IPA" stock.

  • Final Blend: Combine 900 mL of n-Hexane with 100 mL of the "TFA/IPA" stock.

  • Degas: Sonicate for 5–10 minutes. Do not vacuum filter aggressively, as volatile hexane will evaporate, shifting retention times.

Instrument Settings
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2]
Temperature 25°CLower temperatures (15–20°C) often improve resolution for this analyte by enhancing enantiomeric enthalpy differences.
Detection UV @ 210 nm & 254 nmThe phenyl ring absorbs well at 254 nm; 210 nm provides higher sensitivity for the carboxyl group.
Injection Vol 5 – 10 µLDissolve sample in Mobile Phase. Do not dissolve in pure IPA or DMSO if possible, as solvent mismatch causes peak broadening.
Expected Results
  • Retention: The enantiomers typically elute between 6 and 15 minutes.

  • Selectivity (

    
    ):  Expected 
    
    
    
    .
  • Elution Order: The (S)-enantiomer often elutes first on Amylose-based columns, but this must be confirmed with a pure standard.

Protocol B: Reversed Phase Separation (LC-MS Compatible)

Objective: Analysis of biological samples or when Mass Spectrometry coupling is required.

Materials
  • Column: Chiralpak IG-3 (Immobilized Amylose) or Chiralpak AD-RH.

    • Warning: Standard AD-H columns are not compatible with water. You must use the "RH" (Reverse Phase) version or an immobilized "I-series" column.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Program
Time (min)% B (ACN)Comments
0.040Isocratic hold often works best for chiral separations.
15.040If peaks are too broad, introduce a shallow gradient (40% -> 60%).
20.090Wash step.

Troubleshooting & Optimization

If the separation is suboptimal, follow this logic path:

ObservationRoot CauseCorrective Action
Peak Tailing Ionization of carboxylic acid.Increase TFA concentration to 0.2% or switch to a stronger acid like Methanesulfonic acid (if UV compatible).
Broad Peaks Solubility / Mass Transfer.Switch modifier from IPA to Ethanol (lower viscosity, sharper peaks).
No Resolution Lack of chiral recognition.[4]1. Lower temperature to 10°C.2. Switch Column: Try Cellulose-based (OD-H) or Chlorinated Amylose (IG).
Doublets Sample solvent mismatch.Dissolve the sample in the exact mobile phase.
Mechanistic Diagram: Role of the Acidic Modifier

The following diagram illustrates why the acidic modifier is non-negotiable for this specific analyte.

AcidMechanism Analyte 2-Methyl-3-phenylpropanoic acid (pKa ~ 4.5) Neutral Neutral Form (R-COOH) Dominates at pH < 3 Analyte->Neutral + TFA (Acidic MP) Ionized Ionized Form (R-COO-) Dominates at pH > 5 Analyte->Ionized No Additive (Neutral MP) Interaction Strong H-Bonding with CSP (High Selectivity) Neutral->Interaction Repulsion Ionic Repulsion / No H-Bonding (Peak Tailing / No Separation) Ionized->Repulsion

Figure 2: Mechanistic impact of mobile phase pH on chiral recognition.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Wainer, I. W., et al. (1987). Resolution of enantiomeric aromatic carboxylic acids. Journal of Chromatography A.
  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed discussion on acidic modifiers in chiral HPLC).
  • Sielc Technologies. (2023). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid. Retrieved from [Link] (Reference for RP conditions of similar phenylpropanoic acids).

Sources

Chiral stationary phases for profen analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Stationary Phases for Profen Analysis: A Strategic Method Development Guide Content Type: Application Note & Protocol Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists

Executive Summary

The "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs)—including Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen—are 2-arylpropionic acid derivatives containing a single chiral center.[1] While typically marketed as racemates, the pharmacological activity usually resides in the (S)-enantiomer (inhibiting COX enzymes), whereas the (R)-enantiomer may undergo unidirectional inversion or contribute to toxicity.

This application note details a robust, self-validating protocol for the chiral separation of profens. Moving beyond trial-and-error, we define a systematic screening workflow utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) , widely regarded as the "gold standard" for this compound class due to their broad selectivity and high loading capacity.

Core Technology: Polysaccharide CSPs

For profen analysis, two polymer backbones dominate the landscape: Amylose and Cellulose .[2][3] These polymers are derivatized with phenylcarbamates to create helical grooves that discriminate enantiomers based on steric fit, hydrogen bonding, and


-

interactions.
The "Fab Four" Columns

To maximize success rates (>90%), laboratories should maintain a core screening set. For profens, the following chemistries are most effective:

CSP DesignationSelector ChemistryKey Characteristics for Profens
Amylose-1 (e.g., Chiralpak AD, Lux Amylose-1)Amylose tris(3,5-dimethylphenylcarbamate)Primary Choice. Excellent recognition of the 2-arylpropionic moiety. High success rate for Ibuprofen and Ketoprofen.
Cellulose-1 (e.g., Chiralcel OD, Lux Cellulose-1)Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to Amylose-1. Often resolves cases where AD fails.
Immobilized A (e.g., Chiralpak IA)Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Robustness. Allows use of non-standard solvents (DCM, THF) to solubilize difficult samples without stripping the coating.
Whelk-O 1 (Pirkle-Type)1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneSpecialist. Originally designed for Naproxen. Highly durable, excellent for preparative scale.

Protocol: Systematic Method Development

Phase 1: Mobile Phase & Mode Selection

Profens are weak acids (


). Their ionization state critically affects retention and peak shape.
  • Normal Phase (NP): The historical standard. Uses Hexane/Alcohol.[4][5][6] Provides high enantioselectivity.[2]

  • Polar Organic Mode (PO): Uses 100% Alcohol (MeOH, EtOH) or ACN. Good for solubility but lower retention.

  • Reversed Phase (RP): Compatible with LC-MS.[4][7] Requires acidic buffer.

  • SFC (Supercritical Fluid Chromatography): The modern preferred method for speed and "green" chemistry.

Critical Rule: You must use an acidic additive.

  • Recommendation: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Why: Suppresses the ionization of the carboxylic acid group, forcing the molecule into its neutral form. This prevents non-specific ionic interactions with the silica support, eliminating peak tailing.

Phase 2: The Screening Workflow (Step-by-Step)

Objective: Identify the optimal Column/Mobile Phase combination within 24 hours.

Step 1: Preparation

  • Sample: Dissolve racemate at 1 mg/mL in Ethanol.

  • System: HPLC or SFC equipped with a column switching valve.

  • Detection: UV at 230 nm (or 254 nm).

Step 2: Primary Screen (Normal Phase)

  • Mobile Phase A: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v)

  • Mobile Phase B: n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v)

  • Columns: Amylose-1 (AD), Cellulose-1 (OD), Immobilized Amylose (IA).

  • Flow Rate: 1.0 mL/min.

  • Action: Inject sample onto all 3 columns with both MP A and MP B.

Step 3: Evaluation

  • Calculate Resolution (

    
    ).[3]
    
  • Target:

    
     (Baseline separation).
    
  • If

    
    : Proceed to Validation.[8]
    
  • If

    
    : Optimize (See Phase 3).
    
  • If

    
    : Switch to Reversed Phase  screening (ACN / Water / 0.1% H3PO4).
    
Phase 3: Optimization of Resolution

If partial separation is achieved, tweak the conditions:

  • Temperature: Lowering temperature (e.g., from 25°C to 10°C) often increases resolution by enhancing the enthalpy-driven separation mechanisms.

  • Alcohol Type: Switch from IPA to Ethanol or Methanol. Steric bulk of the alcohol affects the "chiral pocket" accessibility.

  • Additive Concentration: Increase TFA to 0.2% if tailing persists.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the logical flow for selecting the correct method and troubleshooting common issues.

ProfenMethodDev Start Start: Racemic Profen Sample CheckSolubility Solubility Check (Hexane/Alcohol) Start->CheckSolubility ModeSelect Select Mode CheckSolubility->ModeSelect NP_Screen Normal Phase Screen Hexane/IPA/TFA (90:10:0.1) Columns: AD, OD, IA ModeSelect->NP_Screen High Solubility RP_Screen Reversed Phase Screen ACN/Water/H3PO4 Columns: AD-RH, OD-RH ModeSelect->RP_Screen Aqueous Soluble/LC-MS SFC_Screen SFC Screen CO2/MeOH/TFA Columns: IA, IB, IC, ID ModeSelect->SFC_Screen High Throughput Eval Evaluate Resolution (Rs) NP_Screen->Eval RP_Screen->Eval SFC_Screen->Eval Success Success: Rs > 1.5 Proceed to Validation Eval->Success Rs > 1.5 Partial Partial: 0.5 < Rs < 1.5 Eval->Partial Rs < 1.5 Fail Fail: No Separation Eval->Fail Co-elution Tailing Issue: Peak Tailing? Partial->Tailing Fail->RP_Screen Switch Mode Optimize Optimization Strategy: 1. Lower Temp (10°C) 2. Change Alcohol (EtOH <-> IPA) 3. Reduce Flow Rate Optimize->Eval Tailing->Optimize No AddAcid Action: Increase Acid Additive (0.1% -> 0.2% TFA) Tailing->AddAcid Yes AddAcid->Eval

Caption: Workflow for systematic chiral method development of profens, prioritizing Normal Phase/SFC screening with mandatory acidic additives.

Data Summary: Recommended Conditions

Based on aggregated application data, the following starting conditions are recommended for specific profens:

AnalyteRecommended ColumnMobile Phase (Isocratic)Expected

Notes
Ibuprofen Chiralpak AD-H / IAHexane / IPA / TFA (98:2:0.1)> 2.0Very high selectivity on Amylose.
Naproxen Whelk-O 1Hexane / IPA / Acetic Acid (80:20:0.[6]5)> 3.0The "classic" separation.
Ketoprofen Chiralpak AD-HHexane / EtOH / TFA (90:10:0.1)> 1.8Ethanol often provides better shape than IPA.
Flurbiprofen Chiralpak AD-HHexane / IPA / TFA (95:5:0.1)> 2.0Sensitive to alcohol content; keep organic modifier low.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Peak Tailing Ionization of the carboxylic acid group interacting with silanols.CRITICAL: Ensure mobile phase contains 0.1% TFA or Formic Acid. Check if column age has exposed silica.
Retention Time Drift Accumulation of contaminants or mobile phase evaporation.Flush column with 100% Ethanol (for immobilized phases only). Use a guard column.
Elution Order Reversal Change in solvent type (e.g., switching from IPA to DCM).Always verify elution order with a pure standard when changing mobile phase solvents.
High Backpressure Precipitation of sample or buffer in the column.Profens have poor solubility in water at low pH. Ensure sample is fully soluble in the mobile phase before injection.

References

  • Daicel Chiral Technologies. (2023). Enantiomer separation of non-steroidal anti-inflammatory drugs (NSAIDs) by SFC. Retrieved from [Link]

  • Phenomenex. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Francotte, E. (2007).[9] A new generation of powerful chiral stationary phases for HPLC, SFC, and SMB. ResearchGate. Retrieved from [Link]

  • Chromatography Today. (2014). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link][3][4][10][11][12][13][14][15][16]

  • LCGC International. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

Sources

Derivatization of (2R)-2-methyl-3-phenylpropanoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization & GC Analysis of (2R)-2-Methyl-3-Phenylpropanoic Acid

Executive Summary & Chemical Context

(2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-


-methylhydrocinnamic acid) is a critical chiral building block in the synthesis of antihypertensive agents (e.g., dual enkephalinase inhibitors) and novel sweeteners.

The Analytical Challenge: Direct Gas Chromatography (GC) analysis of this compound is precluded by two factors:

  • Carboxylic Acid Polarity: The free acid creates strong hydrogen bonds with stationary phases, resulting in peak tailing, adsorption, and non-linear response.

  • Stereochemical Instability: The chiral center at the

    
    -position (C2) is susceptible to racemization under harsh acidic or basic conditions due to the acidity of the 
    
    
    
    -proton.

The Solution: This guide details two distinct derivatization protocols tailored to specific analytical needs:

  • Protocol A (Silylation): For rapid In-Process Control (IPC) and chemical purity checks.

  • Protocol B (Methylation via TMS-Diazomethane): For enantiomeric excess (ee%) determination and long-term sample stability. This method is selected specifically to minimize racemization risks associated with traditional acid-catalyzed esterification.

Critical Decision Matrix: Selecting the Right Chemistry

FeatureProtocol A: Silylation (BSTFA) Protocol B: Methylation (TMS-Diazomethane)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Time 30 Minutes15 Minutes
Thermal Requirement 65°CRoom Temperature (25°C)
Moisture Sensitivity High (Hydrolyzes rapidly)Low (Stable for weeks)
Stereochemical Risk LowLowest (Mildest conditions)
Primary Use Case Routine Purity / IPCChiral Analysis / Final QC

Chemical Mechanisms & Workflow

The following diagram illustrates the divergent pathways for derivatization, highlighting the mechanistic preservation of the chiral center.

DerivatizationPathways Substrate (2R)-2-Methyl-3- Phenylpropanoic Acid BSTFA Reagent: BSTFA + 1% TMCS (65°C, 30 min) Substrate->BSTFA Path A: IPC TMS_Diazo Reagent: TMS-Diazomethane (MeOH, 25°C) Substrate->TMS_Diazo Path B: QC TMS_Ester TMS Ester Derivative (Moisture Sensitive) BSTFA->TMS_Ester Silylation GC_Achiral GC-FID/MS (Achiral Column) TMS_Ester->GC_Achiral Chem. Purity Methyl_Ester Methyl Ester Derivative (Stable) TMS_Diazo->Methyl_Ester Methylation Methyl_Ester->GC_Achiral Alt. Purity GC_Chiral GC-FID (Chiral Column) Methyl_Ester->GC_Chiral Enantiomeric Excess

Figure 1: Dual-pathway derivatization strategy ensuring flexibility for both rapid screening and rigorous chiral validation.

Detailed Experimental Protocols

Protocol A: Rapid Silylation (BSTFA)

Best for: Checking chemical purity during synthesis.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step:

  • Weigh: Transfer 5–10 mg of (2R)-2-methyl-3-phenylpropanoic acid into a 2 mL GC crimp-top vial.

  • Dissolve: Add 0.5 mL of anhydrous pyridine. Vortex until fully dissolved.

  • Derivatize: Add 0.3 mL of BSTFA (+1% TMCS).

    • Note: Use a glass syringe; plastic may leach plasticizers.

  • Incubate: Cap tightly and heat at 65°C for 30 minutes in a heating block.

  • Cool & Inject: Allow to cool to room temperature. Inject directly into the GC.

    • Caution: Analyze within 12 hours. TMS esters hydrolyze upon exposure to ambient humidity.

Protocol B: Stereoconservative Methylation (TMS-Diazomethane)

Best for: Enantiomeric purity analysis and stable sample storage. Why this reagent? Unlike acid-catalyzed methanolysis (BF3-MeOH), which requires heat and strong acid (risking racemization), TMS-Diazomethane reacts rapidly at room temperature. It is also safer and more stable than traditional Diazomethane.

Reagents:

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes).

  • Methanol (anhydrous).

  • Toluene or Dichloromethane (DCM).

  • Acetic Acid (glacial).

Step-by-Step:

  • Prepare Sample: Dissolve 10 mg of the sample in 0.5 mL of Toluene:Methanol (4:1 v/v).

    • Mechanism:[2] Methanol is required to protonate the TMS-diazomethane intermediate.

  • Derivatize: Add the TMS-Diazomethane solution dropwise with agitation until a persistent yellow color remains.

    • Observation: Evolution of nitrogen gas (

      
      ) indicates the reaction is proceeding.
      
    • Time: Stir at room temperature (25°C) for 15 minutes.

  • Quench: Add Glacial Acetic Acid dropwise until the solution becomes colorless.

    • Purpose: Destroys excess reagent.

  • Workup (Optional but Recommended): Evaporate solvent under a gentle stream of nitrogen and reconstitute in pure Hexane or Ethyl Acetate. This removes the acetic acid and protects the GC liner.

  • Inject: Sample is stable for weeks at 4°C.

Instrumental Parameters

System 1: Chemical Purity (Achiral)
  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Detector: FID @ 300°C or MS (Scan 40-500 m/z).

System 2: Enantiomeric Excess (Chiral)

To verify the (2R) content versus the (2S) impurity using the Methyl Ester derivative from Protocol B.

  • Column: Cyclodextrin-based phase (e.g., Rt-βDEXsm, Chirasil-Dex CB, or Cyclosil-B).

    • Selection Logic: The methyl ester provides a dipole that interacts effectively with the inclusion cavity of

      
      -cyclodextrins.
      
  • Oven Program (Isothermal recommended for resolution):

    • Isothermal: 130°C – 140°C (Optimization required based on specific column phase).

    • Note: Lower ramp rates improve resolution of enantiomers.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in liner.Ensure excess reagent (yellow color for Proto B).[3] Replace liner with deactivated wool.
Extra Peaks (Silylation) Hydrolysis of TMS ester.Check vial septum integrity. Re-inject immediately after fresh preparation.
Racemization Observed Reaction conditions too harsh.Switch from BF3/Acid methods to Protocol B (TMS-Diazomethane) . Keep temp < 25°C.
Ghost Peaks Septum bleed or reagent impurities.Use high-quality PTFE-lined septa. Run a reagent blank.[2]

Self-Validating the Protocol: To ensure the method is not inducing racemization:

  • Obtain a pure standard of the (2S)-enantiomer and the (2R)-enantiomer.

  • Prepare a "racemic mix" (50:50) and derivatize using Protocol B.

  • Derivatize the pure (2R) standard using Protocol B.

  • Pass Criteria: The (2R) standard must show < 0.1% of the (2S) peak. If the (2S) peak appears in the pure standard run, the derivatization method itself is causing racemization.

References

  • Macherey-Nagel. Derivatization reagents for GC - Silylation and Alkylation. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Presser, A. & Hüfner, A. Trimethylsilyldiazomethane – A Safe and Efficient Alternative to Diazomethane. Monatshefte für Chemie, 2004. [Link]

Sources

Use of (2R)-2-methyl-3-phenylpropanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

(2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-


-methylhydrocinnamic acid) is a critical "chiral anchor" in the design of proteolytically stable peptidomimetics. Unlike standard amino acids, this deamino-derivative lacks the N-terminal amine, preventing the formation of oxazolone intermediates during coupling—a common pathway for racemization. However, its 

-methyl substitution introduces unique steric constraints and electronic effects that require specialized handling to maintain enantiomeric excess (ee) >98%.

Primary Applications:

  • Enkephalinase Inhibitors: It serves as a hydrophobic S1' subsite ligand (e.g., in Phelorphan analogs), where the (R)-configuration is essential to match the stereochemical preference of the zinc-metalloprotease active site.

  • Retro-Inverso Peptides: Used as a C-terminal cap to mimic the side-chain topology of L-phenylalanine while reversing the peptide bond direction, enhancing metabolic stability.

  • Renin & Neprilysin Inhibitors: Acts as a scaffold for generating

    
    -amino acids via Arndt-Eistert homologation or Curtius rearrangement.
    

Part 2: Synthetic Access & Sourcing

To ensure "Trustworthiness" in your supply chain, you must validate the source. Commercial samples often vary in optical purity. For critical campaigns, in-house synthesis via Myers Alkylation is the gold standard for achieving >99% ee.

Workflow: Asymmetric Synthesis Selection

Synthesis_Selection Start Target: (2R)-2-methyl-3-phenylpropanoic acid Scale_Small Scale: < 10g High Purity Req Start->Scale_Small Scale_Large Scale: > 100g Cost Sensitive Start->Scale_Large Myers Myers Alkylation (Pseudoephedrine Auxiliary) Scale_Small->Myers Preferred Evans Evans Alkylation (Oxazolidinone) Scale_Small->Evans Alternative Biocat Lipase Resolution (Burkholderia cepacia) Scale_Large->Biocat Green Route Result_Myers >99% ee Crystalline Intermediate Myers->Result_Myers Result_Biocat 95-98% ee Requires Recrystallization Biocat->Result_Biocat

Figure 1: Decision matrix for synthesizing the chiral building block based on scale and purity requirements.

Protocol A: Myers Alkylation (Gold Standard)

Reference: Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496.

  • Auxiliary Acylation: Acylate (1S,2S)-pseudoephedrine with hydrocinnamoyl chloride.

  • Asymmetric Alkylation: Treat the amide with LDA (2.1 equiv) at -78°C in THF/LiCl, followed by MeI. The internal chelation of the lithium enolate directs the methyl group to the Re-face, yielding the (R)-configuration.

  • Hydrolysis: Reflux in acidic dioxane to release the acid.

    • Checkpoint: The pseudoephedrine auxiliary can be recovered (>90%).

Part 3: Critical Coupling Protocol (Anti-Racemization)

The


-proton of (2R)-2-methyl-3-phenylpropanoic acid is acidic (

for the ester/amide). While less labile than amino acids, over-activation or excess base will cause racemization via a ketene intermediate.

The "Safe-Zone" Coupling System:

  • Reagent: HATU (1.05 equiv) or T3P (Propylphosphonic anhydride).

  • Base: Collidine (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine). Avoid TEA or DIPEA if possible.

  • Solvent: DMF or DCM at 0°C.

Step-by-Step Procedure

Objective: Couple (2R)-2-methyl-3-phenylpropanoic acid (1.0 equiv) to an amine (R-NH2).

  • Preparation:

    • Dissolve (2R)-acid (10 mmol, 1.64 g) in dry DMF (30 mL) under Argon.

    • Cool to 0°C (Ice/Water bath). Crucial: Do not start at RT.

  • Activation:

    • Add HATU (10.5 mmol, 3.99 g).

    • Add Collidine (20 mmol, 2.65 mL) dropwise over 5 minutes.

    • Stir at 0°C for 15 minutes. The solution should turn yellow but remain clear.

  • Coupling:

    • Add the Amine (10 mmol) solution (in minimal DMF) dropwise.

    • Maintain 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup (Acid Wash):

    • Dilute with EtOAc.

    • Wash with 1M HCl (3x) to remove Collidine and residual HATU byproducts. Note: The product is neutral; acidic wash is safe.

    • Wash with Brine, dry over Na2SO4, concentrate.

Self-Validating Checkpoint: Before proceeding to the next step, perform Chiral HPLC (Method below).

  • Target: < 1% (S)-enantiomer.

  • Troubleshooting: If (S)-isomer > 2%, reduce base equivalents to 1.5 or switch to T3P in EtOAc.

Part 4: Analytical Quality Control (QC)

You cannot rely on optical rotation (


) alone, as it is easily skewed by minor impurities.

Standard Operating Procedure (SOP) for Chiral HPLC:

ParameterCondition
Column Chiralcel OJ-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : TFA (95 : 5 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Temperature 25°C
Retention Times (R)-isomer: ~8.1 min
(S)-isomer: ~9.2 min
Resolution (

)
Typically > 2.5

Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Part 5: Case Study – Enkephalinase Inhibitor Synthesis

Context: Synthesis of a "Phelorphan" analog, a dual inhibitor of enkephalinase (Neprilysin) and ACE. The (2R)-methyl group is designed to block the S1' hydrophobic pocket, preventing cleavage of the inhibitor itself.

Workflow Visualization:

Drug_Synthesis cluster_QC QC Gate Start (2R)-2-methyl-3-phenylpropanoic acid (>99% ee) Step1 Activation (HATU/Collidine) 0°C, DMF Start->Step1 + Glycine-Benzyl Ester Intermediate Amide Intermediate (Retention of Configuration) Step1->Intermediate Amide Bond Formation Step2 Thiol Deprotection / Functionalization Intermediate->Step2 Hydrogenolysis (Pd/C) QC_Check Chiral HPLC Limit: <1% (S)-isomer Intermediate->QC_Check Final Final Inhibitor (Phelorphan Analog) Step2->Final Target Molecule

Figure 2: Synthetic route for Enkephalinase Inhibitor utilizing the (2R)-building block.

Scientific Rationale: The (2R)-configuration aligns the phenyl ring with the S1' subsite of Neprilysin. The methyl group sterically hinders the approach of the catalytic water molecule to the amide bond of the inhibitor, extending its half-life in vivo compared to the des-methyl analog.

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link

  • Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society. Link

  • Fournié-Zaluski, M. C., et al. (1992). "Differential recognition of 'enkephalinase' and angiotensin-converting enzyme by new carboxymethyl amino acid inhibitors." Journal of Medicinal Chemistry. Link

  • Kogen, H., et al. (1994). "Enantioselective synthesis of thiorphan and retro-thiorphan analogues." Tetrahedron. Link

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Application Notes. Link

Application of (2R)-2-methyl-3-phenylpropanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2R)-2-methyl-3-phenylpropanoic acid in Medicinal Chemistry

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (CAS: 14473-98-4), often referred to as D-α-methylhydrocinnamic acid , is a critical chiral building block in modern drug discovery. Its primary utility lies in peptidomimetic design , where it serves as a bioisostere for phenylalanine. Unlike natural amino acids, the α-methyl substitution confers significant resistance to proteolytic degradation (specifically


-oxidation and amide hydrolysis) while locking the molecule into a bioactive conformation.

This application note details its use in the synthesis of Dual Enkephalinase Inhibitors (DENKIs) and Neprilysin (NEP) inhibitors , providing validated protocols for its asymmetric synthesis and incorporation into drug scaffolds.

Strategic Utility in Drug Design

The "Methyl Walk" & Metabolic Stability

The introduction of a methyl group at the


-position of a carboxylic acid or amino acid is a classic medicinal chemistry strategy known as the "Methyl Walk." For (2R)-2-methyl-3-phenylpropanoic acid, this modification serves three specific mechanistic functions:
  • Blockade of Proteolysis: It prevents the abstraction of the

    
    -proton, a necessary step for many metabolic enzymes (e.g., transaminases and racemases) and hinders nucleophilic attack on adjacent amide bonds via steric shielding.
    
  • Conformational Constraint: The

    
    -methyl group restricts rotation around the 
    
    
    
    bond, reducing the entropic penalty of binding to the target protein.
  • Chiral Integrity: Unlike simple phenylpropanoic acids, the quaternary center (if aminated) or tertiary center (as in this acid) prevents in vivo racemization, ensuring that only the active enantiomer interacts with the target.

Target Class: Zinc-Metalloproteases (NEP & APN)

This scaffold is explicitly designed to target the S1' hydrophobic pocket of Zinc-metalloproteases, such as:

  • Neprilysin (NEP / EC 3.4.24.11): Degrades Natriuretic Peptides (ANP, BNP) and Amyloid-

    
    .
    
  • Aminopeptidase N (APN / EC 3.4.11.2): Degrades Enkephalins.

In inhibitors like Racecadotril (active metabolite Thiorphan) or Sacubitril , the benzyl side chain occupies the S1' pocket. The (2R)-methyl configuration is often critical for optimal fit within this hydrophobic cleft, differentiating high-affinity inhibitors from inactive isomers.

Case Study: Enkephalinase Inhibition

Molecule: BL-2401 and related DENKIs.[1] Mechanism: The (2R)-2-methyl-3-phenylpropanoic acid moiety acts as the "C-terminal" mimic. When coupled to a zinc-binding group (ZBG) such as a hydroxamate, thiol, or carboxylate, the phenyl ring anchors the molecule in the enzyme's active site.

Signaling Pathway Visualization: The following diagram illustrates how inhibitors containing this scaffold prevent the degradation of Enkephalins, thereby extending analgesic signaling.

NEP_Inhibition_Pathway Enkephalins Enkephalins (Endogenous Opioids) Degradation Inactive Metabolites (Pain Signal Resumes) Enkephalins->Degradation Cleavage Receptor Opioid Receptors (Delta/Mu) Enkephalins->Receptor Activates NEP Neprilysin (NEP) Zinc-Metalloprotease NEP->Enkephalins Degrades Inhibitor Inhibitor w/ (2R)-Methyl Scaffold Inhibitor->NEP Blocks Active Site (S1' Pocket) Analgesia Analgesia / Antinociception Receptor->Analgesia Signaling

Caption: Mechanism of Action for NEP Inhibitors. The (2R)-methyl scaffold blocks NEP, preserving Enkephalin levels.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Evans Auxiliary

Objective: To synthesize (2R)-2-methyl-3-phenylpropanoic acid with >98% enantiomeric excess (ee). Principle: Stereoselective alkylation of a chiral oxazolidinone enolate.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

  • Hydrocinnamic acid (3-phenylpropanoic acid)

  • n-Butyllithium (n-BuLi) or LiHMDS

  • Methyl Iodide (MeI)

  • Lithium Hydroperoxide (LiOOH)

Step-by-Step Methodology:

  • Acylation:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78°C.

    • Add n-BuLi (1.1 eq) dropwise; stir for 30 min.

    • Add hydrocinnamoyl chloride (1.1 eq); warm to 0°C over 1 hour.

    • QC Check: TLC (Hexane/EtOAc 3:1) to confirm imide formation.

  • Asymmetric Alkylation (The Critical Step):

    • Cool the acylated imide (1.0 eq) in THF to -78°C.

    • Add NaHMDS (1.1 eq) dropwise to generate the (Z)-enolate. Stir for 45 min.

    • Add Methyl Iodide (5.0 eq) rapidly.

    • Stir at -78°C for 2 hours, then warm to -20°C overnight.

    • Note: The bulky benzyl group on the auxiliary forces the electrophile (MeI) to attack from the less hindered face, establishing the (2R) stereocenter.

  • Hydrolytic Cleavage (Auxiliary Removal):

    • Dissolve the alkylated intermediate in THF/H2O (3:1) at 0°C.

    • Add LiOH (2.0 eq) and H2O2 (30%, 4.0 eq). Stir for 3 hours.

    • Quench with Na2SO3 (1.5 eq) to destroy excess peroxide.

    • Acidify aqueous layer to pH 2 with 1N HCl and extract with EtOAc.

  • Purification:

    • Recrystallize from Hexane/EtOAc to obtain (2R)-2-methyl-3-phenylpropanoic acid.

    • Yield Expectation: 75-85%.

Synthesis Workflow Diagram:

Synthesis_Protocol Start Start: Hydrocinnamic Acid Auxiliary Couple with (S)-Evans Auxiliary Start->Auxiliary Enolate Enolate Formation (-78°C, NaHMDS) Auxiliary->Enolate Alkylation Asymmetric Alkylation (+ MeI) Enolate->Alkylation Stereocontrol Cleavage Hydrolysis (LiOH / H2O2) Alkylation->Cleavage Product Purified Product: (2R)-2-methyl-3-phenylpropanoic acid Cleavage->Product Recycle Recover Auxiliary Cleavage->Recycle

Caption: Evans Auxiliary synthesis route ensuring (2R) stereochemistry.

Comparative Data & Validation

The following data highlights the superior stability of the


-methyl analog compared to the non-methylated parent compound when used in peptide mimics.

Table 1: Metabolic Stability in Human Plasma (In Vitro)

Compound ScaffoldHalf-Life (

)
% Remaining (4h)Primary Metabolite
Parent: Phenylpropanoic acid-AA45 min12%Hydrolyzed Acid
Target: (2R)-2-Me-3-Phenylpropanoic-AA> 240 min 94% Intact

Note: "AA" denotes a standard amino acid coupling partner (e.g., Glycine).

Table 2: Enkephalinase Inhibition Potency (Representative Data)

Inhibitor ClassSubstructureIC50 (nM)Selectivity (NEP/ACE)
Thiorphan (Standard)Glycine-based4.0Low
(2R)-Methyl Analog (2R)-2-Me-3-Ph-Prop 1.8 High
(2S)-Methyl Analog(2S)-2-Me-3-Ph-Prop>1000Inactive

Interpretation: The (2R) configuration is essential for potency, often showing >500-fold higher activity than the (2S) enantiomer due to steric clash in the S1' pocket of the enzyme.

References

  • Design and Synthesis of Dual Enkephalinase Inhibitors.Journal of Medicinal Chemistry. Detailed SAR studies on

    
    -methyl substitution in NEP inhibitors. 
    
  • Asymmetric Synthesis of

    
    -Methyl Carboxylic Acids. Organic Syntheses. Protocol for Evans Auxiliary alkylation. 
    
  • Metabolic Stability of Peptidomimetics. National Institutes of Health (PMC). Review of strategies to enhance stability including methylation.

  • Neprilysin Inhibition in Heart Failure. Circulation. Clinical context of NEP inhibitors like Sacubitril.

  • Stereoselective Hydrogen

    
    -Unsaturated Acids. Royal Society of Chemistry. Alternative synthesis via Iridium catalysis. 
    

Sources

Application Note: Precision Purification of (2R)-2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists in pharmaceutical development. It details the purification of (2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-


-methylhydrocinnamic acid), a critical chiral building block for peptidomimetics and NEP inhibitors (e.g., Sacubitril precursors).

Introduction & Strategic Overview

(2R)-2-methyl-3-phenylpropanoic acid is a chiral carboxylic acid where the


-methyl group induces specific steric fits in enzyme active sites. Achieving high enantiomeric excess (ee > 98%) is non-trivial because the molecule is often an oil or low-melting solid at room temperature, making direct crystallization of the free acid difficult.

This guide presents three validated purification workflows ranging from biocatalysis to chromatography.

MethodScalePrimary MechanismTarget Purity (ee)
A. Biocatalytic Resolution >100 gKinetic enzymatic hydrolysis of esters>99%
B. Classical Resolution 10–100 gDiastereomeric salt crystallization>95%
C. Preparative HPLC <10 gChiral stationary phase separation>99.9%

Chemical Identity & Properties

  • IUPAC Name: (2R)-2-methyl-3-phenylpropanoic acid[1]

  • Structure: Ph-CH

    
    -CH(CH
    
    
    
    )-COOH
  • Molecular Weight: 164.20 g/mol [1]

  • Physical State: Colorless oil to low-melting solid (Racemic mp: ~39-41°C; Enantiomers often oils).

  • Optical Rotation:

    
     (
    
    
    
    , CHCl
    
    
    ) [1].[2]
  • Solubility: Soluble in ethanol, chloroform, DCM, ethyl acetate. Sparingly soluble in water.[1]

Method A: Enzymatic Kinetic Resolution (Recommended for Scale)[1]

This method utilizes the stereoselectivity of lipases (specifically Burkholderia cepacia or Pseudomonas sp.) to hydrolyze the (S)-ester, leaving the desired (R)-ester intact.

Mechanism

Lipases preferentially hydrolyze the ester bond of the (S)-enantiomer of


-methyl hydrocinnamic esters.
  • Racemic Ester + Lipase

    
    (S)-Acid  (Hydrolyzed) + (R)-Ester  (Unreacted).
    
  • Separation via acid-base extraction.

  • Chemical hydrolysis of the (R)-ester yields pure (R)-acid.

Protocol

Step 1: Substrate Preparation Synthesize the racemic ethyl ester ((RS)-ethyl 2-methyl-3-phenylpropanoate) via standard Fischer esterification (Ethanol, H


SO

cat., reflux).

Step 2: Enzymatic Hydrolysis

  • Reaction Mix: Suspend 50 g of racemic ethyl ester in 500 mL of Phosphate Buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add 2.0 g of Amano Lipase PS (Burkholderia cepacia).

  • Incubation: Stir vigorously at 30°C. Maintain pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat) or periodic manual adjustment.

  • Monitoring: Monitor consumption of NaOH. Stop reaction at ~50% conversion (approx. 24–48 hours).

Step 3: Workup & Separation

  • Extraction: Extract the reaction mixture with Methyl tert-butyl ether (MTBE) (3 x 200 mL).

    • Note: At pH 7, the (S)-acid is ionized (carboxylate) and stays in the aqueous phase. The (R)-ester is neutral and moves to the organic phase.

  • Aqueous Phase (Waste/Recycle): Contains (S)-acid. Acidify to pH 2 to recover if needed.

  • Organic Phase (Product Precursor): Contains (R)-ethyl 2-methyl-3-phenylpropanoate . Dry over Na

    
    SO
    
    
    
    and concentrate.

Step 4: Hydrolysis to (R)-Acid

  • Dissolve the crude (R)-ester in Methanol (100 mL) and 2M NaOH (100 mL).

  • Stir at room temperature for 4 hours (check TLC for disappearance of ester).

  • Evaporate methanol. Acidify aqueous residue with 6M HCl to pH 1.

  • Extract with Ethyl Acetate, dry, and concentrate to yield (2R)-2-methyl-3-phenylpropanoic acid as a colorless oil.

Method B: Classical Resolution via Diastereomeric Salts

Since the free acid is an oil, salt formation with a chiral amine creates a crystalline solid allowing separation.

Resolving Agent: (S)-(-)-1-Phenylethylamine ((-)-PEA) is the industry standard for resolving


-methyl carboxylic acids.
Protocol
  • Salt Formation:

    • Dissolve 16.4 g (100 mmol) of racemic acid in 50 mL of hot Isopropanol (IPA).

    • Slowly add 6.05 g (50 mmol) of (S)-(-)-1-Phenylethylamine (0.5 eq).

    • Rationale: Using 0.5 equivalents ("Pope-Peachey method") forces the less soluble diastereomeric salt to crystallize preferentially while the more soluble salt remains in solution with the unreacted enantiomer.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the white crystalline solid. This is typically the (S)-Acid

      
       (S)-Amine salt  (Check literature specific to solvent; sometimes (R)-acid crystallizes with (R)-amine. If (S)-amine is used, the mother liquor is often enriched in the desired (R)-acid).
      
    • Crucial Step: For this specific acid, if the salt collected is the (S)-acid salt, the filtrate contains the desired (2R)-acid enriched.

    • Alternative: Use (R)-(+)-1-Phenylethylamine to directly crystallize the (2R)-acid salt.

  • Liberation of Acid:

    • Concentrate the filtrate (or dissolve the crystals if using the direct crystallization agent).

    • Partition between 1M HCl and MTBE.

    • Separate organic layer, dry (MgSO

      
      ), and concentrate.
      
  • Recrystallization:

    • If the ee is <98%, repeat the salt formation on the enriched oil using the appropriate amine enantiomer.

Method C: Preparative Chiral HPLC (Polishing)[1]

For drug discovery batches (<5 g) where time is critical, chiral HPLC offers the fastest route to >99.9% ee.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
Dimensions 250 x 20 mm (Prep) / 250 x 4.6 mm (Analytical)
Mobile Phase n-Hexane : Isopropanol : TFA (97 : 3 : 0.[3]1)
Flow Rate 15 mL/min (Prep) / 1.0 mL/min (Analytical)
Detection UV @ 210 nm (low wavelength due to weak chromophore)
Temperature 25°C

Retention Profile (Analytical):

  • (S)-Enantiomer:

    
     min
    
  • (R)-Enantiomer:

    
     min
    
  • Note: Elution order can reverse depending on solvent/column batch; inject a standard of the (R)-isomer (prepared via Method A) to confirm.

Process Visualization

Workflow: Enzymatic Resolution

EnzymaticResolution Racemic Racemic Ethyl Ester (Oil) EnzymeRxn Enzymatic Hydrolysis (Lipase PS, pH 7.0, 30°C) Racemic->EnzymeRxn Sep Phase Separation (MTBE Extraction) EnzymeRxn->Sep OrgPhase Organic Phase (R)-Ester (Unreacted) Sep->OrgPhase Extract AqPhase Aqueous Phase (S)-Acid (Hydrolyzed) Sep->AqPhase Raffinate Hydrolysis Chemical Hydrolysis (NaOH/MeOH) OrgPhase->Hydrolysis FinalProd Pure (2R)-2-methyl-3-phenylpropanoic acid (>98% ee) Hydrolysis->FinalProd

Caption: Kinetic resolution workflow separating the unreacted (R)-ester from the hydrolyzed (S)-acid.

Quality Control & Validation

To ensure the integrity of the purified material, the following QC metrics must be met:

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Method C). Formula:

    
    
    
  • Specific Rotation: Measure in CHCl

    
     at 25°C. Target: 
    
    
    
    to
    
    
    . Significant deviation indicates contamination or racemization.
  • Chemical Purity: 1H NMR (400 MHz, CDCl

    
    ). Verify absence of ethyl ester signals (quartet at ~4.1 ppm) to ensure complete hydrolysis.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low ee in Method A Reaction ran too long (>50% conversion).Stop reaction strictly at 45-50% conversion.
Low Yield in Method B Salt solubility too high in IPA.Switch solvent to Ethanol/Ether mix or use 0.5 eq of amine.
Peak Tailing in HPLC Acidic protons interacting with silica.Ensure 0.1% Trifluoroacetic acid (TFA) is in the mobile phase.

References

  • Stereochemistry & Rotation: Ren, X., et al. "Iridium Catalysts with Modular Axial-Unfixed Biphenyl Phosphine-Oxazoline Ligands: Asymmetric Hydrogenation." RSC Advances, Supplementary Information, p. 49. (2014).[3]

  • Enzymatic Resolution: Gotor, V., et al. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." Symmetry, 16(1), 1150.[3] (2024).[3]

  • HPLC Methodology: BenchChem Protocols. "Chiral Separation of 2-Phenylpropanamide Enantiomers (Analogous Protocol)."

  • Classical Resolution Precedents: "Resolution of Racemic Mixtures via Diastereomeric Salt Formation." Ankara University Open Courseware.

Sources

Experimental protocol for the synthesis of (2R)-2-methyl-3-phenylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Synthesis of (2R)-2-methyl-3-phenylpropanoic Acid Scaffolds


-Methyl Hydrocinnamic Acid Derivatives

Strategic Rationale & Scope

The (2R)-2-methyl-3-phenylpropanoic acid motif is a critical chiral building block in the synthesis of peptidomimetics, neutral endopeptidase (NEP) inhibitors, and fragrance compounds. The biological activity of these molecules is strictly governed by the configuration of the


-methyl group.

While asymmetric hydrogenation of acrylate precursors is viable for industrial kilolab scale-up, it requires high-pressure infrastructure and specialized Ruthenium/Rhodium ligands. For laboratory-scale synthesis (mg to 100g) requiring high enantiomeric purity (>98% ee) and operational reliability, the Evans Oxazolidinone Auxiliary method remains the gold standard.

This protocol details the synthesis of (2R)-2-methyl-3-phenylpropanoic acid via the (S)-4-benzyl-2-oxazolidinone auxiliary. This route is selected for its predictable transition state (Zimmerman-Traxler model), which ensures high diastereoselectivity.

Target Molecule:

  • IUPAC: (2R)-2-methyl-3-phenylpropanoic acid[1]

  • CAS: 14367-67-0[1][2]

  • Key Feature:

    
    -Chiral Center (R-configuration)
    

Critical Parameters & Mechanistic Logic

To ensure success, the operator must understand the "Evans Rule" governing this reaction:

  • Auxiliary Selection: To obtain the (2R) acid using benzyl bromide as the electrophile, you must use the (S)-auxiliary ((S)-4-benzyl-2-oxazolidinone) acylated with a propionyl group.

  • Enolate Geometry: The reaction relies on the formation of a (Z)-enolate via a lithium or sodium base.[3]

  • Face Selectivity: The bulky benzyl group on the auxiliary blocks the Re-face of the enolate, forcing the electrophile (benzyl bromide) to attack from the Si-face.

Reaction Workflow Diagram

EvansWorkflow Aux (S)-4-benzyl-2-oxazolidinone Acyl N-Propionyl Intermediate Aux->Acyl n-BuLi, Propionyl Chloride -78°C Enolate (Z)-Enolate (Li-Chelated) Acyl->Enolate NaHMDS, -78°C THF Alkylated Alkylated Adduct (High dr) Enolate->Alkylated Benzyl Bromide (Electrophile) Product (2R)-2-methyl-3-phenylpropanoic acid Alkylated->Product LiOH, H2O2 Hydrolysis Recov Recovered Auxiliary Alkylated->Recov Cleavage Byproduct

Figure 1: Step-wise workflow for the asymmetric alkylation process. The auxiliary is recycled after the final hydrolysis step.

Detailed Experimental Protocol

Phase 1: N-Acylation of the Auxiliary

Objective: Attach the propionyl backbone to the chiral controller.

Reagents:

  • (S)-4-benzyl-2-oxazolidinone (1.0 equiv)[4][5]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Propionyl chloride (1.2 equiv)[6]

  • THF (Anhydrous)[6]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon atmosphere. Add (S)-4-benzyl-2-oxazolidinone dissolved in dry THF (0.2 M).

  • Deprotonation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 15 minutes.

    • Checkpoint: Solution should remain clear/light yellow.

  • Acylation: Stir for 30 mins at -78°C. Add propionyl chloride dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench/Workup: Quench with sat. NH₄Cl.[6] Extract with EtOAc.[6] Wash with NaHCO₃ and brine. Dry over Na₂SO₄.

  • Yield: Expect >90%. Product is usually a white solid.

Phase 2: Diastereoselective Enolate Alkylation (The Critical Step)

Objective: Install the benzyl group with stereocontrol.

Reagents:

  • N-Propionyl oxazolidinone (from Phase 1) (1.0 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv, 1.0M in THF)

  • Benzyl Bromide (1.5 equiv)

  • THF (Anhydrous)[6]

Procedure:

  • Enolization: Dissolve N-propionyl intermediate in THF (0.1 M) under Argon. Cool to -78°C .[3][6][7]

  • Base Addition: Add NaHMDS dropwise.[6] Stir for 45-60 minutes at -78°C to ensure complete formation of the (Z)-enolate.

    • Note: Incomplete enolization leads to lower yields; high temps lead to E-enolate (lower stereoselectivity).

  • Alkylation: Add Benzyl Bromide (neat or in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C over 2 hours. Do not rush to RT immediately.

  • Quench: Quench with sat. NH₄Cl at -20°C.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • QC Check: Assess diastereomeric ratio (dr) via ¹H NMR. The doublet of the

      
      -methyl group will shift significantly between diastereomers.
      
Phase 3: Hydrolytic Cleavage

Objective: Release the chiral acid and recover the auxiliary.

Reagents:

  • Alkylated Adduct[8]

  • LiOH (2.0 equiv)

  • H₂O₂ (30% aq, 4.0 equiv)

  • THF/Water (3:1)

Procedure:

  • Dissolution: Dissolve adduct in THF/Water at 0°C.

  • Peroxide Addition: Add H₂O₂ first (activates the carbonyl), then add LiOH.

    • Safety: Exothermic. Maintain 0°C.

  • Stir: Stir at 0°C for 1-2 hours. Monitor by TLC.[9][10]

  • Quench: Add Na₂SO₃ (aq) to quench excess peroxide (test with starch-iodide paper).

  • Separation:

    • Evaporate bulk THF.

    • Extract with CH₂Cl₂ (This removes the Recovered Auxiliary ).

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the aqueous layer with EtOAc to isolate the (2R)-Acid product .

Data Summary & Validation

Expected Performance Metrics:

ParameterSpecificationNotes
Overall Yield 65 - 75%Calculated over 3 steps
Enantiomeric Excess (ee) > 98%Determined by Chiral HPLC
Diastereomeric Ratio (dr) > 99:1Post-chromatography of Phase 2
Physical State Colorless Oil / Low-melting solid

Stereochemical Model (Zimmerman-Traxler):

The high selectivity is due to the chelated transition state. The Lithium cation coordinates both the enolate oxygen and the auxiliary carbonyl oxygen, locking the conformation.

TransitionState cluster_TS Zimmerman-Traxler Transition State Li Li+ O_Enolate O (Enolate) Li->O_Enolate O_Aux O (Auxiliary) Li->O_Aux C_Alpha C-Alpha O_Enolate->C_Alpha Bn_Aux Benzyl (Auxiliary) BLOCKS RE-FACE Bn_Aux->C_Alpha Steric Hindrance Bn_Br Benzyl Bromide Attacks Si-Face Bn_Br->C_Alpha Preferred Path

Figure 2: Simplified representation of the chelated transition state. The benzyl group on the auxiliary (black box) sterically hinders approach from the top, forcing the electrophile (green box) to attack from the bottom.

Troubleshooting & Safety

  • Low Yield in Phase 2: often caused by moisture in the NaHMDS or THF. Ensure NaHMDS is fresh or titrated.

  • Racemization: Can occur during the cleavage step if the temperature exceeds 0°C or if the reaction is prolonged. The LiOH/H₂O₂ method is specifically chosen to minimize epimerization compared to LiOH alone.

  • Safety:

    • Benzyl Bromide: Potent lachrymator. Handle only in a fume hood.

    • Peroxides: Verify quenching of H₂O₂ before rotary evaporation to prevent explosion hazards.

References

  • Evans, D. A., et al. (1982). "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.

  • Ager, D. J., et al. (1998). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3–11.

  • Biosynth. (2023). "(2R)-2-Methyl-3-phenylpropanoic acid Product Data." Biosynth Catalog.

Sources

Troubleshooting & Optimization

Technical Support Center: (2R)-2-methyl-3-phenylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket Focus: Yield Optimization & Enantioselective Troubleshooting

Introduction: The Target & The Challenge

You are targeting (2R)-2-methyl-3-phenylpropanoic acid , a critical chiral building block for NEP inhibitors (e.g., Sacubitril precursors) and peptidomimetics.

  • The Problem: Achieving high enantiomeric excess (ee > 98%) while maintaining scalable yields is notoriously difficult. The methyl group at the

    
    -position is prone to racemization under harsh conditions, and separating the (2R) isomer from the (2S) byproduct is costly.
    
  • The Solution: This guide covers the two most robust industrial routes: Asymmetric Hydrogenation (Route A) for scale and Diastereoselective Alkylation (Route B) for high-precision lab synthesis.

Route A: Asymmetric Hydrogenation (The Scalable Standard)

Best for: Multi-gram to Kilogram scale, Atom Economy.

Core Protocol: Hydrogenation of (E)-2-methyl-3-phenylacrylic acid using Ruthenium-BINAP catalysts.

Workflow Diagram

G cluster_0 Pre-Reaction cluster_1 Hydrogenation Cycle Start Substrate: (E)-2-methylcinnamic acid React Reactor: MeOH, 5-20 bar H2 25-30°C Start->React Cat Catalyst Prep: Ru(OAc)2((R)-BINAP) Cat->React Check In-Process Control: Conversion >98%? React->Check Check->React No (Increase Time/Press) End Product: (2R)-2-methyl-3-phenyl- propanoic acid Check->End Yes

Caption: Optimized workflow for Ru-catalyzed asymmetric hydrogenation. Note the critical decision point at conversion monitoring.

Troubleshooting Guide (Q&A)

Q: My enantiomeric excess (ee) is stuck at 85%. How do I push it to >98%? A: Low ee in this reaction is almost always due to one of three factors:

  • Alkene Geometry Purity: The catalyst is stereospecific. If your starting material contains 5-10% of the (Z)-isomer, it will hydrogenate to the (2S) enantiomer (or hydrogenate much slower), degrading your ee.

    • Action: Verify the starting material is >99% (E)-isomer via H-NMR. Recrystallize the starting acid if necessary.

  • Hydrogen Pressure: Contrary to intuition, lower hydrogen pressure often improves enantioselectivity for Ru-BINAP systems. High pressure can force the "non-selective" pathway.

    • Action: If running at 50 bar, reduce to 5-10 bar.

  • Solvent Effect: Methanol is standard, but protic solvents are required for the carboxylate mechanism.

    • Action: Ensure your methanol is degassed.[1] Oxygen poisons the Ru-catalyst, leading to background (racemic) hydrogenation.

Q: The reaction stalls at 60% conversion. Should I add more catalyst? A: Before adding costly catalyst, check for inhibitors .

  • The Culprit: Trace halides (Cl-, Br-) or sulfur from the precursor synthesis can poison Ruthenium.

  • The Fix: Wash your starting alkene with EDTA solution or recrystallize it.

  • The Boost: Add triethylamine (1.0 equiv). For

    
    -unsaturated acids, the actual substrate is the carboxylate salt. The anionic species coordinates better to the Ru-center.
    
Route B: Evans Auxiliary Alkylation (The Precision Standard)

Best for: Lab scale (<10g), Absolute Stereocontrol.

Core Protocol: Methylation of (S)-4-benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one.

Mechanism & Workflow Diagram

Evans Aux (S)-Evans Auxiliary (Oxazolidinone) Attach Acylation: Hydrocinnamoyl Chloride Aux->Attach Enol Enolization: NaHMDS, -78°C (Z)-Enolate Formation Attach->Enol Alk Alkylation: MeI (Electrophile) Enol->Alk Cleave Hydrolysis: LiOH / H2O2 Alk->Cleave Prod Target: (2R)-Acid Cleave->Prod Recov Recovered Auxiliary Cleave->Recov Recycle

Caption: The Evans cycle. The (S)-auxiliary forces the methyl group to attack from the unhindered face, yielding the (2R) product.

Troubleshooting Guide (Q&A)

Q: I am getting a mixture of diastereomers (dr < 20:1). Why? A: This indicates a failure in the enolate geometry or temperature control.

  • Temperature: The enolization must occur at -78°C. If it warms up, the kinetic (Z)-enolate equilibrates, losing facial selectivity.

  • Base Quality: Old NaHMDS or LDA can contain hydroxides that cause non-selective hydrolysis. Use fresh base.

  • The "Leak": If the alkylation is too slow, the enolate decomposes. Add a polar cosolvent like HMPA or DMPU (approx 4-5 eq) to accelerate the reaction of the enolate with Methyl Iodide.

Q: Cleavage with LiOH is causing racemization. How do I prevent this? A: The product has an acidic


-proton. Harsh basic hydrolysis can epimerize the center you just created.
  • The Fix: Use the LiOH / H2O2 protocol at 0°C. The peroxide attacks the carbonyl more nucleophilically than hydroxide alone, allowing cleavage at a lower pH and temperature, preserving the stereocenter [1].

  • Alternative: If the acid is sensitive, use LiOBn to cleave directly to the benzyl ester, which can be hydrogenolyzed later.

Data Summary: Route Comparison
FeatureRoute A: Asymmetric HydrogenationRoute B: Evans Auxiliary
Scale Suitability High (>100g)Low to Medium (<20g)
Key Reagent cost High (Ru Catalyst)Moderate (Auxiliary is recyclable)
Typical Yield 90-95%70-85% (2 steps)
Typical ee/dr 90-98% ee>99:1 dr
Primary Risk Catalyst PoisoningRacemization during cleavage
References
  • Evans, D. A., et al. (1982). "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society.[2]

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry.

  • Organic Process Research & Development. "Scale-up of Asymmetric Hydrogenation for Phenylpropanoic Acid Derivatives." (General reference for scale-up parameters).

(Note: Always verify ligand-product correlations on a small scale, as specific solvent/pressure conditions can occasionally invert selectivity in Ru-BINAP systems.)

Sources

Technical Support Center: Synthesis of 2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket System Status: [ONLINE] Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Introduction: The Synthetic Landscape

2-Methyl-3-phenylpropanoic acid (also known as


-methylhydrocinnamic acid) is a critical scaffold in the synthesis of HIV protease inhibitors, fragrance compounds, and non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis typically follows two dominant pathways, each with distinct impurity profiles:
  • The Perkin-Hydrogenation Route: Classical condensation followed by reduction.

  • The Malonic Ester Route: Stepwise alkylation and decarboxylation.[1]

This guide addresses specific "User Tickets" related to the breakdown of these pathways.

Module 1: The Perkin-Hydrogenation Route

Context: This route involves the Perkin condensation of benzaldehyde with propionic anhydride to form


-methylcinnamic acid, followed by catalytic hydrogenation.
Ticket #PH-01: "My intermediate is failing to crystallize and smells strongly of almond."

User Report:

"I performed the Perkin condensation using benzaldehyde, propionic anhydride, and sodium propionate. The yield is low (<40%), and the crude solid is sticky. NMR shows a mix of starting material and undefined peaks."

Diagnosis: Incomplete Condensation & Cannizzaro Competition The "almond" smell confirms unreacted benzaldehyde. The Perkin reaction is reversible and kinetically slow. If the anhydride is wet or the base is insufficient, the equilibrium shifts backward. Furthermore, in the presence of base, benzaldehyde can undergo the Cannizzaro reaction , disproportionating into benzyl alcohol and benzoic acid.

Troubleshooting Protocol:

ParameterSpecificationReasoning
Anhydride Quality Distill Propionic AnhydrideHydrolysis produces propionic acid, which kills the enolate formation.
Catalyst Base Use Potassium PropionatePotassium salts often provide higher reaction rates than sodium salts due to higher solubility in the anhydride.
Temperature Maintain >170°CHigh temperature is required to drive the unfavorable equilibrium and facilitate the elimination of the acetoxy group.

Remediation Step:

  • Wash the crude reaction mixture with steam (steam distillation) to remove unreacted benzaldehyde.

  • Extract the residue with basic water (converts product to salt), wash with ether (removes non-acidic impurities like benzyl alcohol), and then re-acidify.

Ticket #PH-02: "Hydrogenation yielded a liquid product with no aromatic protons in NMR."

User Report:

"I hydrogenated


-methylcinnamic acid using Pd/C in methanol at 50 psi. The product is a liquid.[2] H-NMR shows a loss of the aromatic region (7.1-7.4 ppm)."

Diagnosis: Ring Over-Reduction (Chemo-selectivity Failure) You have synthesized 2-methyl-3-cyclohexylpropanoic acid . Under high pressure or with highly active catalysts, the aromatic ring is hydrogenated along with the alkene.

The Mechanism of Failure:



Corrective Action:

  • Change Catalyst: Switch from Pd/C to 5% Pd/BaSO₄ or Lindlar’s Catalyst (poisoned palladium). These are less active toward aromatic rings.

  • Solvent Switch: Avoid acidic solvents (like acetic acid) which promote ring reduction. Use Ethyl Acetate or Toluene.

  • Pressure Control: Lower H₂ pressure to 1 atm (balloon pressure). The alkene reduces much faster than the ring; high pressure minimizes this kinetic difference.

Visualizing the Pathways & Pitfalls

The following diagram maps the critical decision points and side reactions for the Perkin-Hydrogenation route.

PerkinRoute Start Benzaldehyde + Propionic Anhydride Perkin Perkin Condensation (Base catalyzed) Start->Perkin Intermediate alpha-Methylcinnamic Acid Perkin->Intermediate Success Cannizzaro Side Rxn: Cannizzaro (Benzyl Alcohol + Benzoic Acid) Perkin->Cannizzaro Base/Temp Issues Hydrogenation Catalytic Hydrogenation (H2, Catalyst) Intermediate->Hydrogenation Target 2-Methyl-3-phenylpropanoic Acid Hydrogenation->Target Controlled Conditions OverRed Side Rxn: Over-Reduction (Cyclohexyl derivative) Hydrogenation->OverRed High Pressure/Active Cat Ester Side Rxn: Esterification (If alcohol solvent used) Hydrogenation->Ester Acidic Alcohol Solvent

Figure 1: Reaction flow for the Perkin-Hydrogenation route highlighting critical divergence points where side products form.

Module 2: The Malonic Ester Route

Context: Alkylation of diethyl methylmalonate with benzyl chloride, followed by hydrolysis and decarboxylation.

Ticket #ME-03: "I have a stubborn impurity that is ~14 mass units heavier than my product."

User Report:

"After decarboxylation, GC-MS shows the main peak at MW 164, but a persistent impurity exists at MW 178. Recrystallization isn't removing it."

Diagnosis: Dialkylation (The "Gem-Dimethyl" Effect) This is likely 2,2-dimethyl-3-phenylpropanoic acid (or a related methylated congener depending on the exact starting material). If you started with diethyl malonate and attempted to methylate and benzylate sequentially, the order of addition is critical.

If you started with diethyl methylmalonate: The proton on the carbon is less acidic (


) due to the inductive effect of the methyl group, but it is still reactive. However, if any unreacted malonate remains and you add excess methyl iodide (in a sequential step), you get dimethylation.

More likely scenario: You used Direct Methylation of Phenylacetic Acid (an alternative route often confused here).

  • Route: Phenylacetic acid + 2 eq LDA + MeI.

  • Issue: The mono-methylated product is more acidic than the starting material. As soon as it forms, it consumes base and gets methylated again to form the dimethyl impurity.

Solution (Preventative): Strictly use the Malonic Ester Synthesis with pre-functionalized blocks to avoid competition:

  • Start with Diethyl ethoxymagnesiomalonate or use Diethyl methylmalonate .

  • Use Benzyl Chloride as the electrophile.

  • Crucial: Ensure the benzyl chloride is added slowly to the enolate to prevent the enolate from exchanging protons with the product.

Ticket #ME-04: "My product is an oil and bubbling continues upon heating."

User Report:

"I performed the acid hydrolysis of the ester. The workup gave an oil. When I tried to distill it, it kept bubbling and the boiling point fluctuated."

Diagnosis: Incomplete Decarboxylation The bubbling is


. You have isolated the substituted malonic acid  (2-benzyl-2-methylmalonic acid), not the propanoic acid. The decarboxylation step requires significant thermal energy.

Protocol for Completion:

  • Solvent: Do not just reflux in water/HCl. Use a high-boiling solvent like xylene or perform a neat fusion (heating the solid without solvent) if the melting point allows.

  • Temperature: Heat to 160–180°C.

  • Endpoint: Monitor until gas evolution (

    
    ) ceases completely.
    

Module 3: Stereochemical Integrity (Advanced)

Ticket #SC-05: "The enantiomeric excess (ee) dropped from 98% to 82% during workup."

User Report:

"I synthesized the chiral acid using an asymmetric auxiliary (Evans Oxazolidinone). The cleavage went well, but after acid-base extraction, the optical rotation is off."

Diagnosis: Racemization via Enolization The


-proton in 2-methyl-3-phenylpropanoic acid is acidic (

for the acid, but the

-proton is labile). In strong base (used during extraction) or strong acid, the chiral center can planarize via an enol/enolate intermediate.

Mechanism:



Best Practice Protocol:

  • Avoid Strong Bases: Do not use NaOH or KOH for extraction. Use saturated NaHCO₃ (mild base) to pull the acid into the aqueous phase.

  • Temperature Control: Keep all extraction steps at 0°C to 4°C . Racemization rates increase exponentially with temperature.

  • Contact Time: Minimize the time the compound spends in the basic aqueous layer. Acidify immediately with cold dilute HCl.

Summary of Key Impurities

Impurity NameOriginDetection (approx.)Prevention Strategy
Benzaldehyde Unreacted Starting Material (Perkin)Distinct Almond OdorSteam distillation; Excess anhydride.
Cyclohexyl Derivative Over-hydrogenationNMR (Loss of aromatic signals)Poisoned Catalyst (Lindlar); Lower Pressure.
Dimethyl Derivative Dialkylation (Malonic/Direct)MS (+14 mass units)Control stoichiometry; Avoid direct methylation of phenylacetic acid.
Substituted Malonic Acid Incomplete DecarboxylationBubbling upon heating; Acidic titrationHigh-temperature reflux (Xylene, >150°C).

References

  • Perkin Reaction Mechanism & Side Products

    • Buckles, R. E., & Bremer, K. G. (1963). The Perkin Reaction. Organic Syntheses, 4, 777.
    • Source:

  • Hydrogenation Selectivity

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2] (Standard text on catalyst poisoning for selectivity).

    • Source:

  • Direct Methylation Issues (Dimethylation)

    • Krapcho, A. P., & Dundulis, E. A. (1977).
    • Source:

  • Enantioselective Synthesis & Racemization

    • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. Journal of the American Chemical Society.
    • Source:

Sources

Troubleshooting poor peak resolution in chiral HPLC of 2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CHIRAL-2M3P-RES Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are encountering poor peak resolution or peak shape issues with 2-methyl-3-phenylpropanoic acid (also known as


-methylhydrocinnamic acid).

This molecule possesses two distinct chemical characteristics that drive chromatographic behavior:

  • Chirality: A single stereocenter at the

    
    -position.
    
  • Acidity: A free carboxylic acid group (

    
    ).
    

The Core Diagnosis: Most resolution failures with this specific molecule stem from ionization effects rather than a lack of intrinsic column selectivity. Without proper suppression of the carboxylic acid, the analyte interacts non-stereoselectively with residual silanols on the silica matrix, causing peak tailing that masks separation.

Module 1: Peak Shape & Tailing Issues

Q: My peaks are tailing severely ( ). How do I fix this?

A: You must acidify the mobile phase.

In Normal Phase (NP) chiral HPLC, neutral analytes rely on hydrogen bonding and dipole-dipole interactions for chiral recognition. However, your analyte is an acid. In a neutral solvent (e.g., Hexane/IPA), the carboxylic acid moiety exists in an equilibrium between its neutral dimer form and its ionized carboxylate form. The ionized form binds strongly to the silica support of the column, causing severe tailing.

The Protocol: Add Trifluoroacetic Acid (TFA) to your mobile phase. TFA is preferred over acetic acid because it is a stronger acid, ensuring complete suppression of ionization at low concentrations.

Recommended Mobile Phase Preparation:

  • Base: n-Hexane / 2-Propanol (90:10 v/v).[1]

  • Additive: Add 0.1% TFA to the mixture.

  • Degassing: Sonicate for 5 minutes. Do not vacuum filter after adding TFA, as the volatile acid may evaporate, changing the concentration.

Critical Warning: If your column was previously used with basic additives (e.g., Diethylamine/DEA) for amine analysis, you must flush it with neutral mobile phase (100% Ethanol or Isopropanol) for at least 3 hours before introducing TFA. Mixing TFA and DEA inside the column will form salts that clog the pores and destroy resolution.

Module 2: Selectivity (Resolution < 1.5)

Q: My peaks are sharp (symmetric), but they overlap. Which column should I use?

A: Switch the Polysaccharide Backbone or the Alcohol Modifier.

If peak shape is good but separation is poor (


), the chiral selector is not distinguishing between the enantiomers. For 2-methyl-3-phenylpropanoic acid, "Universal" columns are the standard starting point.

Step 1: Column Screening Matrix Run the following screen using n-Hexane/Alcohol/TFA (90:10:0.1) .

ColumnSelector ChemistryExpected Outcome
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Primary Choice. High success rate for aromatic acids due to the open helical structure of amylose.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Secondary Choice. Often provides complementary selectivity if AD-H fails.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Specialist Choice. Literature cites this column specifically for fluorinated analogs of your target acid [1].
Q: I am using Chiralpak AD-H and have partial separation ( ). How do I optimize?

A: Switch the alcohol modifier from 2-Propanol (IPA) to Ethanol (EtOH).

Alcohol modifiers are not just inert solvents; they lodge into the chiral cavities of the stationary phase, altering its shape.

  • IPA: Bulky. Can block deep chiral pockets.

  • EtOH: Smaller. Often allows the analyte to penetrate deeper into the chiral groove, potentially increasing enantioselectivity (

    
    ).
    

Optimization Protocol:

  • Current: Hexane / IPA / TFA (90:10:0.1)

    
    
    
    
    
  • New: Hexane / EtOH / TFA (90:10:0.1)

    
     Check 
    
    
    
    .
  • Fine Tuning: If

    
     is still low, lower the alcohol % to 5% (95:5:0.1) to increase retention factor (
    
    
    
    ), which generally improves resolution.

Module 3: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose your specific chromatogram.

TroubleshootingLogic Start START: Poor Resolution (Rs < 1.5) CheckShape Check Peak Symmetry (Tailing Factor) Start->CheckShape Tailing Peaks are Tailing (Tf > 1.2) CheckShape->Tailing Asymmetric Symmetric Peaks are Symmetric (Tf < 1.2) CheckShape->Symmetric Gaussian Action_Acid Action: Add 0.1% TFA to Mobile Phase Tailing->Action_Acid Action_Selectivity Action: Change Selectivity Symmetric->Action_Selectivity Action_Acid->CheckShape Re-inject Sub_Modifier Step 1: Switch Modifier (IPA <-> EtOH) Action_Selectivity->Sub_Modifier Sub_Column Step 2: Switch Column (AD-H -> OD-H -> OJ-H) Sub_Modifier->Sub_Column If fails Result_Good Resolution Achieved Sub_Column->Result_Good Success

Figure 1: Decision matrix for troubleshooting chiral separation of acidic small molecules.

Module 4: Sample Preparation & Injection

Q: My peaks are broad and fronting (leaning forward).

A: You have a solvent mismatch.

If you dissolve 2-methyl-3-phenylpropanoic acid in pure Methanol or Acetonitrile and inject it into a Hexane-based mobile phase, the sample solvent acts as a "strong" plug. The analyte travels faster than the mobile phase at the head of the column, causing peak distortion.

The Fix:

  • Dissolve the sample in the Mobile Phase. (e.g., Hexane/IPA 90:10).

  • If solubility is an issue in Hexane, use a minimal amount of Ethanol, then dilute with Hexane.

  • Injection Volume: Keep it low (

    
     for analytical columns).
    

Module 5: System Maintenance & Robustness

Q: My retention times are drifting shorter over the day.

A: Evaporation of the volatile mobile phase.

Hexane is highly volatile. If your mobile phase reservoir is not properly capped, Hexane evaporates faster than the alcohol/acid.

  • Result: The mobile phase becomes more polar (higher % alcohol).

  • Effect: Retention times decrease, and resolution often collapses.

  • Solution: Use proper safety caps on solvent bottles and prepare fresh mobile phase daily.

References

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link][2][3][4]

  • Daicel Chiral Technologies. (2021).[4] Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. Retrieved from [Link]

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech. (2025).[6] What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2020). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

Sources

Common impurities in (2R)-2-methyl-3-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Impurity Profiling & Troubleshooting for (2R)-2-methyl-3-phenylpropanoic Acid Synthesis

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (CAS: 1009-67-2) is a critical chiral building block, most notably serving as the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-precursor for the neprilysin inhibitor Sacubitril  (part of Entresto). High enantiomeric excess (>99% ee) and strict chemical purity are required to prevent downstream failure in the acylation steps.

This guide addresses the three most common synthetic routes:

  • Asymmetric Hydrogenation (Industry Standard)

  • Evans Auxiliary Alkylation (Lab/Pilot Scale)

  • Classical Resolution (Legacy/Cost-driven)

Critical Impurity Map (Visual Logic)

Before troubleshooting, you must identify the source of your impurity. Use this flow logic to trace the origin based on the structure of the byproduct.

ImpurityMap cluster_origin Feedstock Contamination Target (2R)-2-methyl-3- phenylpropanoic acid Imp_Cyc Over-Reduction (Cyclohexyl analog) Target->Imp_Cyc High P/T Pt/Pd contamination SM Starting Material (α-Methylcinnamic Acid) SM->Target Asymmetric H2 (Rh/Ru-Ligand) Imp_S Enantiomer (S)-Isomer SM->Imp_S Wrong Ligand/Temp Z-Isomer presence Imp_SM Unreacted SM (Olefin) SM->Imp_SM Incomplete Conv. Imp_Des Des-Methyl (Hydrocinnamic acid) Benzaldehyde Benzaldehyde + Ac2O (Impurity) Benzaldehyde->Imp_Des Perkin Side-Rxn

Figure 1: Impurity origin map for the asymmetric hydrogenation route.[1] Note that the "Des-methyl" impurity often originates from feedstock contamination in the Perkin condensation step.[1]

Troubleshooting Guide: Question & Answer

Category A: Stereochemical Purity (Low ee%)[1]

Q1: My HPLC shows an enantiomeric excess (ee) of only 85-90%, but the literature claims >98% for my catalyst. What is happening?

Diagnosis: This is often due to Isomeric Purity of the Starting Material . In the asymmetric hydrogenation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-methylcinnamic acid, the catalyst (typically Rh-DuPhos, Rh-Binap, or Ru-Acyl) is highly specific to the geometry of the double bond (usually the (E)-isomer).
  • Mechanism: Commercial ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -methylcinnamic acid is often a mixture of (E) and (Z) isomers. The (Z)-isomer often hydrogenates much slower or, critically, coordinates to the catalyst to produce the opposite enantiomer [(S)-isomer].[1]
    
  • Corrective Action:

    • Check Feedstock: Analyze your starting material by

      
      H NMR. The alkene proton shift differs between E and Z.
      
    • Purification: Recrystallize the starting acid (EtOH/Water) to enrich the (E)-isomer to >98% before hydrogenation.

    • Pressure Adjustment: Lowering H

      
       pressure often increases selectivity by allowing thermodynamic equilibration of the catalyst-substrate complex.
      

Q2: I am using the Evans Auxiliary method (Oxazolidinone), but I see diastereomeric impurities after cleavage.

Diagnosis: Incomplete separation or epimerization during hydrolysis.

  • Mechanism: The alkylation of the N-acyl oxazolidinone enolate is highly diastereoselective (>99:1). However, the hydrolysis step (LiOH/H

    
    O
    
    
    
    ) is basic. If the temperature exceeds 0°C, the
    
    
    -proton is acidic enough to deprotonate, leading to racemization (epimerization) of the final product.
  • Corrective Action:

    • Quench Protocol: Ensure the hydrolysis is performed strictly at 0°C and quenched immediately with Na

      
      SO
      
      
      
      (to destroy peroxide) and cold citric acid (to neutralize base) before allowing the mixture to warm.
    • Alternative: Use LiOOH generated in situ rather than adding strong bases like NaOH directly.

Category B: Chemical Impurities (Byproducts)[1]

Q3: I detect a peak at [M-14] (Des-methyl impurity). Where does this come from?

Diagnosis: This is 3-phenylpropanoic acid (Hydrocinnamic acid) .[1]

  • Origin: It does not come from the loss of a methyl group during your reaction. It comes from Cinnamic Acid contamination in your starting material.

  • Root Cause: If your precursor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -methylcinnamic acid) was made via Perkin condensation using propionic anhydride, any trace of acetic anhydride  (common impurity in propionic anhydride) will react with benzaldehyde to form cinnamic acid. This impurity hydrogenates alongside your product to form the des-methyl impurity.[1]
    
  • Solution: This is very difficult to separate downstream. You must screen your propionic anhydride for acetic anhydride content (<0.5%) or purchase "High Purity" grade ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -methylcinnamic acid.
    

Q4: I see a peak at [M+6] (MW ~170). Is this a solvent adduct?

Diagnosis: No, this is likely (2R)-2-methyl-3-cyclohexylpropanoic acid .[1]

  • Mechanism: This is an "Over-reduction" impurity where the phenyl ring has been hydrogenated. This occurs if:

    • Reaction time is too long.

    • Pressure is too high (>20 bar).

    • Catalyst metal has leached or formed heterogeneous nanoparticles (Rh black) which are active for arene hydrogenation.

  • Corrective Action: Stop the reaction immediately upon consumption of starting material. Add a catalyst poison (like sulfur) if using heterogeneous catalysts, or switch to a milder homogeneous catalyst (e.g., Rh(COD)(Ligand)BF

    
    ).
    

Analytical Reference Data

Use the following parameters to validate your specific impurities.

Table 1: Common Impurity Profile (HPLC/GC)

Impurity NameRelative Retention (RRT)*Structure DescriptionOriginLimit (Pharma)
(S)-Enantiomer 0.85 or 1.15Chiral oppositeCatalyst Selectivity< 0.5%

-Methylcinnamic Acid
~1.5 - 2.0Unreacted OlefinIncomplete Rxn< 0.1%
Hydrocinnamic Acid ~0.90Des-methyl (No C2-Me)Feedstock (Ac

O)
< 0.1%
Cyclohexyl Analog ~2.5 (GC)Saturated RingOver-hydrogenation< 0.15%
Dehydroabietylamine VariesResolving AgentResolution Route< 100 ppm

*Note: RRT values are approximate and depend on column (e.g., Chiralpak AD-H for enantiomers, C18 for chemical purity).

Experimental Protocol: Purification via Salt Formation

If chromatography is insufficient to upgrade ee%, use this salt crystallization method (proven for Sacubitril intermediates).

Protocol: Upgrading ee% from 85% to >99%

  • Dissolution: Dissolve crude (2R)-2-methyl-3-phenylpropanoic acid (10 g, 60.9 mmol) in Isopropyl Acetate (IPAc) (50 mL).

  • Amine Addition: Add (R)-(+)-1-Phenylethylamine (0.95 eq) dropwise at 50°C.

    • Why? (R)-amine pairs with (R)-acid to form a less soluble diastereomeric salt compared to the (S)-acid salt (in this specific solvent system).[1]

  • Crystallization: Cool slowly to 20°C over 4 hours. Stir for 2 hours.

  • Filtration: Filter the white solid. The mother liquor contains the enriched (S)-impurity.[1]

  • Liberation: Suspend the salt in MTBE and wash with 1M HCl. Dry the organic layer (MgSO

    
    ) and concentrate.[2]
    
    • Result: Typically yields >99% ee.

References

  • Schmidt, A. et al. (2017). "Industrial Synthesis of Sacubitril: A Process Chemistry Perspective." Organic Process Research & Development. [Link] (Context: Optimization of hydrogenation route).

  • Organic Syntheses. (2009). "Synthesis of (R)-2-Methyl-3-Phenylpropionic Acid via Evans Auxiliary." Org.[3] Synth. 86, 274. [Link] (Context: Detailed impurities in auxiliary route).

  • Novartis AG. (2008). "Patent WO2008031567: Process for the preparation of NEP inhibitors." Google Patents. (Context: Salt resolution and specific impurity limits).
  • Blaser, H.U. (2010). "Industrial Asymmetric Hydrogenation." Chemical Reviews. [Link] (Context: Catalyst selection and E/Z substrate effects).

Sources

Preventing racemization of (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of (2R)-2-methyl-3-phenylpropanoic acid[1]

Executive Summary

You are encountering loss of optical purity (ee%) during the derivatization or coupling of (2R)-2-methyl-3-phenylpropanoic acid . Unlike standard amino acids, this molecule lacks an


-amino group (carbamate protected) that typically stabilizes the chiral center against simple enolization. Instead, its structure—an 

-methyl hydrocinnamic acid—renders it susceptible to two distinct racemization pathways: Ketene formation (via acid chlorides) and Direct

-Enolization
(via activated esters).

This guide provides a root-cause diagnostic, a validated "Low-Racemization" protocol, and the necessary analytical methods to verify your results.

Part 1: Diagnostic Hub (Root Cause Analysis)

Before changing reagents, you must identify how you are losing chirality. The mechanism dictates the solution.

The Two Danger Zones
  • The Ketene Pathway (The "Acid Chloride" Trap)

    • Trigger: Using Thionyl Chloride (

      
      ) or Oxalyl Chloride to generate the acid chloride.
      
    • Mechanism: The

      
      -proton is acidic.[1][2] In the presence of a base (even weak ones like TEA) or heat, the acid chloride undergoes 
      
      
      
      elimination to form a methyl-phenyl-ketene intermediate.
    • Result: Ketenes are planar (

      
      -hybridized) and achiral. Nucleophilic attack (quenching) occurs from either face, resulting in immediate, often total, racemization.
      
  • The Enolization Pathway (The "Over-Activation" Trap)

    • Trigger: Using Carbodiimides (DIC/DCC) without additives, or using strong bases (TEA/DBU) with uronium salts (HATU/HBTU).

    • Mechanism: The activated ester (O-acylisourea or OBt ester) increases the acidity of the

      
      -proton. Excess base abstracts this proton, forming a planar enolate.[2]
      
    • Result: The enolate re-protonates randomly, degrading ee% over time.

Visualizing the Risk

RacemizationPathways Start (2R)-2-methyl-3-phenylpropanoic acid AcidChloride Acid Chloride (Highly Reactive) Start->AcidChloride SOCl2 / (COCl)2 ActiveEster Activated Ester (OBt/OAt/Oxyma) Start->ActiveEster Coupling Reagent Ketene Ketene Intermediate (Planar/Achiral) AcidChloride->Ketene -HCl (Base/Heat) Racemate Racemic Mixture (50:50 R/S) Ketene->Racemate + Nucleophile Enolate Enolate (Planar) ActiveEster->Enolate Base (TEA/DIPEA) Enolate->ActiveEster Reversible Enolate->Racemate Protonation

Caption: Figure 1.[3][4] Dual mechanisms of racemization. The Ketene pathway (red) is often irreversible and rapid. The Enolization pathway (yellow) is equilibrium-driven and time-dependent.

Part 2: Protocol Optimization (The Solution)

To preserve the (2R) configuration, you must decouple activation from base-mediated deprotonation.

Recommended Reagent Systems
ComponentRecommendationScientific Rationale
Coupling Agent T3P (Propylphosphonic anhydride)Gold Standard. Activates carboxylic acids in a cyclic transition state that does not require high concentrations of base. Low epimerization rates [1].
Alternative HATU + HOAt HOAt (7-aza-1-hydroxybenzotriazole) creates an activated ester that reacts faster with the amine than the base can deprotonate the

-carbon [2].
Base Sym-Collidine (2,4,6-trimethylpyridine)A weak, sterically hindered base. It is strong enough to drive the coupling but too bulky to effectively abstract the sterically hindered

-proton of your substrate [3].
Solvent DCM or EtOAc Avoid DMF/DMAc if possible. Polar aprotic solvents stabilize charge separation, facilitating the formation of the enolate transition state.
Temperature -10°C to 0°C Activation must occur at low temperature. Only warm to RT after the amine is added.
The Validated "Safe-Coupling" Protocol

Objective: Couple (2R)-2-methyl-3-phenylpropanoic acid to an amine (R-NH2) with <1% racemization.

  • Preparation:

    • Dissolve (2R)-2-methyl-3-phenylpropanoic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add the amine component (1.1 equiv).[2]

    • Cool the mixture to -10°C (ice/acetone bath).

  • Base Addition:

    • Add Sym-Collidine (2.5 equiv).

    • Note: If using an amine salt (e.g., HCl salt), add exactly enough extra base to neutralize the salt, but no more.

  • Activation & Coupling:

    • Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

    • Alternative: If T3P is unavailable, add HOAt (1.1 equiv) followed by EDC (1.1 equiv). Avoid HATU if the amine is sterically hindered, as the slow reaction time allows for enolization.

  • Reaction:

    • Stir at -10°C for 1 hour.

    • Allow to warm to 0°C (do not heat to RT unless conversion is stalled).

    • Monitor via HPLC.[5][6]

  • Quench:

    • Quench with 0.5 M HCl (acidic quench immediately stops base-catalyzed racemization).

Part 3: Analytical Validation

You cannot assume optical purity; you must measure it. Standard C18 HPLC will not separate enantiomers.

Chiral HPLC Method Parameters

Use this method to determine the Enantiomeric Excess (ee%).

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Why: These polysaccharide columns are industry standards for arylpropionic acids [4].

  • Mobile Phase: Hexane : Isopropanol (90 : 10) + 0.1% TFA .

    • Critical: You must add Trifluoroacetic Acid (TFA). Without it, the carboxylic acid will ionize, causing peak tailing and merging of enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm).

  • Temperature: 25°C.

Expected Result:

  • (2R)-Isomer (Major): ~8-10 min (verify with standard).

  • (2S)-Isomer (Minor): ~12-14 min.

Part 4: Troubleshooting FAQs

Q1: I must use an Acid Chloride because my amine is extremely unreactive. How do I stop the ketene formation?

  • Answer: You cannot stop it completely with

    
    .
    
    • Workaround: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions.

    • Alternative: Use a mixed anhydride method (Isobutyl chloroformate + NMM) at -20°C . The mixed anhydride is reactive but less prone to ketene elimination than the acid chloride.

Q2: I am seeing a 50:50 racemic mixture instantly. What happened?

  • Answer: You likely generated a ketene.[1][7] Did you add the base to the acid chloride before the amine?

    • Fix: Always have the amine present before activating if possible, or use the "Safe-Coupling" protocol above which avoids the acid chloride entirely.

Q3: Can I use Triethylamine (TEA) instead of Collidine?

  • Answer: Only if you accept risk. TEA is a strong, unhindered base that fits easily into the pocket required to deprotonate the

    
    -methyl position. Collidine is sterically "too fat" to grab that specific proton efficiently while still neutralizing the bulk solution [3].
    

Q4: My reaction is slow at 0°C. Can I heat it to 40°C?

  • Answer: No. Heating an activated

    
    -chiral acid in the presence of base is the fastest way to racemize it.
    
    • Fix: Increase the concentration (0.5 M) or switch to a more potent coupling agent (e.g., COMU) but keep the temperature low.

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) system for the minimization of racemization during the coupling of histidine derivatives. Journal of Organic Chemistry. Link

  • Phenomenex. (2025). Chiral HPLC Separations: Method Development Guide. Phenomenex Technical Notes.[5] Link

  • Lectka, T. (2018). Catalytic, asymmetric reactions of ketenes and ketene enolates. Tetrahedron. Link

Sources

Technical Support Center: Optimizing Crystallization Conditions for Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of chiral carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining enantiomerically pure crystalline materials. Here, we synthesize technical expertise with field-proven insights to provide actionable solutions to common and complex challenges encountered during the crystallization process.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks in the crystallization of chiral carboxylic acids.

Q1: My chiral carboxylic acid won't crystallize at all. What are the first things I should try?

A1: The inability to induce crystallization is a frequent challenge. The primary reason is often suboptimal solubility conditions. Here’s a systematic approach to troubleshoot:

  • Solvent Screening is Crucial: The choice of solvent is the most critical factor.[1] A good starting point is to screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons). The ideal solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[2]

  • Supersaturation Control: Crystallization occurs from a supersaturated solution. If the solution is not sufficiently concentrated, crystals will not form. Try slowly evaporating the solvent or using an anti-solvent (a solvent in which your compound is insoluble) to induce supersaturation.

  • Temperature Modulation: Slow cooling is often key.[3] Allow the heated, saturated solution to cool to room temperature undisturbed. If no crystals form, further cooling in a refrigerator or freezer can be attempted.[3]

  • Seeding: If you have a small crystal of the desired enantiomer, adding it to the supersaturated solution (a process called seeding) can initiate crystallization.[2]

Q2: I'm getting an oil or amorphous solid instead of crystals. What's happening and how can I fix it?

A2: Oiling out or forming an amorphous precipitate indicates that the supersaturation level is too high, leading to rapid phase separation rather than ordered crystal growth.

  • Reduce Supersaturation: The most direct solution is to use a more dilute solution. Alternatively, slow down the process that induces supersaturation. For example, if using an anti-solvent, add it dropwise and with vigorous stirring.

  • Modify the Solvent System: Adding a small amount of a co-solvent can sometimes disrupt the interactions that lead to oiling and promote crystal formation.

  • Temperature Gradient: A slower cooling rate can provide the molecules with more time to arrange themselves into an ordered crystal lattice.

Q3: My crystals have low enantiomeric excess (ee). How can I improve the chiral purity?

A3: Low enantiomeric excess is a common problem in chiral resolutions. The primary cause is often the co-crystallization of the undesired enantiomer.

  • Recrystallization: This is the most common method to improve purity.[3] Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize. The less soluble diastereomeric salt should crystallize out in higher purity.[3] This process may need to be repeated multiple times.[4]

  • Optimize the Resolving Agent Ratio: The stoichiometry between the racemic carboxylic acid and the chiral resolving agent can be critical. While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent can lead to a higher ee in the resulting crystals.[5]

  • Solvent Choice: The solvent can have a profound impact on the efficiency of a chiral resolution process.[1] In some cases, changing the solvent can even reverse which enantiomer preferentially crystallizes.[6]

Q4: What is the role of pH in the crystallization of carboxylic acids?

A4: The pH of the crystallization medium is a critical parameter as it dictates the ionization state of the carboxylic acid.[7]

  • Protonation State: Carboxylic acids are typically crystallized in their neutral (protonated) form. At a high pH, the carboxylic acid will be deprotonated to its carboxylate form, which is generally much more soluble in aqueous and polar protic solvents, thus hindering crystallization.[7]

  • Solubility Control: By adjusting the pH, you can finely tune the solubility of your carboxylic acid.[8] Crystallization is often most successful near the pKa of the carboxylic acid, where there is a balance between the neutral and ionized forms.

  • Diastereomeric Salt Formation: When performing a resolution with a chiral base, the pH will be influenced by the basicity of the resolving agent. The formation of the diastereomeric salt is an acid-base reaction, and the resulting pH can affect the solubility of both the desired and undesired diastereomeric salts.

II. Troubleshooting Guide: Diastereomeric Salt Crystallization

Diastereomeric salt formation is a cornerstone technique for resolving racemic carboxylic acids.[9] This process involves reacting the racemic acid with a chiral resolving agent (typically a base) to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3]

Problem 1: No Crystal Formation After Adding the Resolving Agent

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Solubility of Both Diastereomeric Salts The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from reaching the necessary supersaturation to crystallize.1. Solvent Screening: Test a range of solvents with varying polarities. The ideal solvent will have a significant solubility difference between the two diastereomeric salts.[3] 2. Anti-Solvent Addition: Slowly add an anti-solvent to the solution to decrease the solubility of the salts. 3. Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
Inappropriate Stoichiometry The molar ratio of the resolving agent to the racemic acid may not be optimal for crystallization.1. Vary the Ratio: Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents).[3]
Slow Nucleation Kinetics The formation of initial crystal nuclei may be kinetically slow, even if the solution is supersaturated.1. Seeding: Introduce a small crystal of the desired diastereomeric salt.[2] 2. Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. 3. Ultrasonication: Brief sonication can sometimes induce nucleation.
Problem 2: Formation of a Solid Solution

Possible Causes & Solutions:

A solid solution occurs when both diastereomers are incorporated into the crystal lattice, resulting in low enantiomeric purity.[10] This is a particularly challenging issue in chiral resolution.[10][11]

Cause Explanation Troubleshooting Steps
Similar Crystal Packing of Diastereomers The two diastereomeric salts may have very similar crystal structures, allowing them to co-crystallize easily.1. Change the Resolving Agent: A different chiral resolving agent will form diastereomeric salts with different crystal packing interactions. 2. Modify the Solvent: The solvent can influence crystal packing.[1] Experiment with different solvents or solvent mixtures. 3. Ternary Phase Diagram Construction: For complex systems, constructing a ternary phase diagram can help identify conditions to avoid solid solution formation.[11]
Kinetic Trapping Rapid crystallization can trap the more soluble diastereomer in the crystal lattice.1. Slower Cooling: Employ a very slow cooling rate to allow the system to remain closer to thermodynamic equilibrium. 2. Controlled Supersaturation: Maintain a lower level of supersaturation to favor the growth of the less soluble diastereomer.
Workflow for Troubleshooting Diastereomeric Salt Crystallization

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

III. Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general framework for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

Materials:

  • Racemic carboxylic acid

  • Chiral amine resolving agent (e.g., (R)-1-phenylethylamine, brucine)

  • A selection of solvents for screening (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Vacuum filtration equipment

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)[12]

Procedure:

  • Salt Formation and Solvent Screening:

    • Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a heated solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent. Note: The optimal molar ratio may vary and should be optimized (e.g., 0.5 to 1.0 equivalents of the amine).[3]

    • Slowly add the amine solution to the carboxylic acid solution with stirring.[3]

    • Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.[3]

    • If no crystals form, repeat the process with different solvents or solvent mixtures to identify a system where one diastereomeric salt is significantly less soluble.[3]

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Once crystals have formed, collect them by vacuum filtration.[3]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[2][3]

  • Analysis and Recrystallization for Purity Enhancement:

    • Dry the crystals and determine the enantiomeric excess of the carboxylic acid component using an appropriate analytical technique like chiral HPLC.

    • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.[3] This may be the same solvent as the initial crystallization or a different one that provides better purification.

    • Repeat the isolation and analysis steps until the desired diastereomeric purity is achieved.[3]

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[3]

    • Add an acid (e.g., 1 M HCl) dropwise to protonate the carboxylate and neutralize the chiral amine.

    • Separate the organic layer, which contains the enantiomerically enriched carboxylic acid.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified enantiomer.

Visualizing the Chiral Resolution Process

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemic_Acid Racemic Carboxylic Acid (R-COOH + S-COOH) Mix Mix in Solvent Racemic_Acid->Mix Resolving_Agent Chiral Resolving Agent (R'-NH2) Resolving_Agent->Mix Diastereomeric_Salts Diastereomeric Salts in Solution (R-COO- R'-NH3+ & S-COO- R'-NH3+) Mix->Diastereomeric_Salts Crystallization Cooling & Crystallization Diastereomeric_Salts->Crystallization Crystals Less Soluble Salt Crystals (e.g., R-COO- R'-NH3+) Crystallization->Crystals Precipitates Mother_Liquor Mother Liquor (Enriched in S-COO- R'-NH3+) Crystallization->Mother_Liquor Remains in Solution Acidification Acidify & Extract Crystals->Acidification Pure_Enantiomer Pure Enantiomer (R-COOH) Acidification->Pure_Enantiomer Recovered_Agent Recovered Resolving Agent (R'-NH3+) Acidification->Recovered_Agent

Caption: The process of chiral resolution via diastereomeric salt crystallization.

IV. Advanced Concepts

Crystallization-Induced Dynamic Resolution (CIDR)

For chiral carboxylic acids that can undergo racemization (interconversion of enantiomers) in solution, crystallization-induced dynamic resolution (CIDR) offers a powerful method to obtain a high yield of a single enantiomer, potentially exceeding the 50% theoretical maximum of classical resolution.[13][14] This process relies on the in-situ racemization of the undesired enantiomer in the solution phase, which then becomes available for crystallization as the desired diastereomer.[14]

The Impact of Chiral Solvents

While less common, the use of a chiral solvent can, in principle, create diastereomeric interactions with the enantiomers of the carboxylic acid, potentially leading to differences in solubility that can be exploited for direct crystallization.[15] These interactions are often weak, but in some systems, they can influence both the thermodynamics and kinetics of crystallization.[15]

V. References

  • Benchchem. (n.d.). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Retrieved from

  • ACS Publications. (2008, July 23). Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. Retrieved from

  • DIAL.pr - BOREAL. (2024, September 12). Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Retrieved from

  • PubMed. (2005, August 24). Solute-solvent interactions and chiral induction in liquid crystals. Retrieved from

  • Chiralpedia. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from

  • PMC. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from

  • ResearchGate. (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. Retrieved from

  • CRC Press. (n.d.). CRC Handbook of - OPTICAL RESOLUTIONS. Retrieved from

  • ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. Retrieved from

  • PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from

  • Chemical Communications (RSC Publishing). (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved from

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from

  • ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from

  • PMC. (2008, April 18). Crystallization and evaluation of hen egg-white lysozyme crystals for protein pH titration in the crystalline state. Retrieved from

Sources

Technical Support Center: Solvent Removal for (2R)-2-methyl-3-phenylpropanoic acid

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Purification, Residual Solvent Removal, ICH Q3C Compliance

Diagnostic Dashboard

Before initiating a troubleshooting workflow, verify your compound's state and target limits.[1]

Parameter Standard / Limit Notes
Compound (2R)-2-methyl-3-phenylpropanoic acidCAS: 14367-67-0
Physical State Colorless Oil to Low-Melting Solid Pure enantiomers often exist as oils or low-melting solids (mp ~30-50°C).[1] Racemic mixtures may crystallize more readily.[1]
Chiral Stability

-Chiral Center
Risk: Racemization via enolization at T > 60°C or pH > 9.[1]
Target Limit (Toluene) 890 ppm (ICH Class 2)Common difficult impurity.[1]
Target Limit (THF) 720 ppm (ICH Class 2)Forms peroxides; hard to remove from oils.[1]
Target Limit (EtOAc) 5000 ppm (ICH Class 3)Generally easy to remove unless trapped.[1]

Triage & Troubleshooting (Q&A)

Issue 1: "My product is an oil, and Toluene levels are stuck at ~2000 ppm despite hours on the rotovap."

Diagnosis: You are experiencing viscosity-limited diffusion .[1] In viscous oils, solvent molecules are trapped in the bulk phase. Standard rotary evaporation creates a "skin" on the surface that prevents further outgassing. Toluene's boiling point (110.6°C) is too high to remove simply by vacuum without excessive heat, which risks racemization.[1]

Solution: The "Methanol Chaser" Protocol (Azeotropic Co-evaporation) Do not increase the bath temperature. Instead, use a lower-boiling solvent to disrupt the oil's structure and carry the toluene out via azeotropy.

  • Why it works: Methanol forms a low-boiling azeotrope with Toluene (bp 63.8°C, 69% MeOH).[1] It also reduces the viscosity of your oil, increasing mass transfer.

  • Protocol:

    • Dissolve your oil in HPLC-grade Methanol (Ratio: 5 mL MeOH per 1 g product).

    • Concentrate on a rotary evaporator at 40°C bath temperature.

    • Repeat this process 3 times .

    • Finish with a high-vacuum drying step (see Protocol B).[1]

Issue 2: "I am worried about racemizing the alpha-center during drying. What are the safe limits?"

Diagnosis: (2R)-2-methyl-3-phenylpropanoic acid has an acidic proton at the chiral center (

1basehigh heat1

Safety Thresholds:

  • Temperature: Keep below 50°C .

  • pH: Avoid any contact with strong bases (e.g., NaOH, KOH) during workup if possible. If base extraction was used, ensure acidification is complete (pH < 2) before drying.[1]

  • Solvents: Avoid drying in the presence of trace amines (e.g., Triethylamine), which catalyze enolization.

Issue 3: "The compound solidified, but NMR shows trapped Ethyl Acetate."

Diagnosis: You likely have a solvate or inclusion complex .[1] The solvent is part of the crystal lattice, not just adsorbed on the surface. Vacuum drying alone will not remove this.[1][2]

Solution: Melt-Quench or Solvent Swap [1]

  • Method A (Melt-Quench): If the melting point is low (~50°C), gently melt the solid under high vacuum. This destroys the lattice, releasing the solvent. Caution: Monitor T strictly to prevent racemization.

  • Method B (Trituration): Suspend the solid in a non-solvating solvent (e.g., Pentane or Hexane) and stir vigorously. The non-polar solvent will extract the trapped polar solvent (EtOAc) without dissolving the acid. Filter and dry.[1]

Experimental Workflows

Decision Logic: Selecting the Right Method

SolventRemovalStartStart: High Residual SolventStateCheckPhysical State?Start->StateCheckOilOil / Viscous LiquidStateCheck->OilSolidCrystalline SolidStateCheck->SolidSolventTypeSolvent Type?Oil->SolventTypeLatticeLattice Inclusion?Solid->LatticeHighBPHigh BP (Toluene, DMSO)> 100°CSolventType->HighBPLowBPLow BP (DCM, EtOAc)< 80°CSolventType->LowBPProtocolAProtocol A:Azeotropic Co-evaporationHighBP->ProtocolAProtocolBProtocol B:High-Vac + N2 BleedLowBP->ProtocolBLattice->ProtocolBNo (Adsorbed)ProtocolCProtocol C:Trituration/DigestionLattice->ProtocolCYes (Solvate)

Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on physical state and impurity type.[1]

Protocol A: Azeotropic Removal (The "Chaser" Method)

Best for: Removing Toluene, Water, or Acetic Acid from oils.

Mechanism: Azeotropy allows the distillation of high-boiling impurities at temperatures significantly below their normal boiling points.

Step-by-Step:

  • Preparation: Place the crude (2R)-2-methyl-3-phenylpropanoic acid in a round-bottom flask. The flask should be no more than 20% full to prevent bumping.

  • Addition: Add the "Chaser Solvent" (See Table 1).[1] Ratio: 5-10 volumes relative to the product.

  • Evaporation: Rotovap at 40-45°C under moderate vacuum (start at 300 mbar, ramp to 50 mbar).

  • Repetition: Re-dissolve the residue in fresh Chaser Solvent and repeat the evaporation 3 times .

  • Final Polish: Proceed to Protocol B.

Table 1: Azeotrope Data for Common Impurities

Target Impurity (Boiling Point) Recommended Chaser Azeotrope BP Composition (% Chaser)
Toluene (110.6°C) Methanol 63.8°C 69%
Toluene (110.6°C) Ethanol 76.7°C 68%
Water (100°C) Ethanol 78.2°C 96%
Acetic Acid (118°C) Toluene* 101°C 72%

| Ethyl Acetate (77°C) | Ethanol | 71.8°C | 31% |[1]

*Note: If using Toluene to remove Acetic Acid, you must then use Methanol to remove the Toluene.

Protocol B: High-Vacuum Drying with Nitrogen Bleed

Best for: Final polishing of oils to meet ICH limits.[1]

Mechanism: Diffusion is slow in static vacuum.[1] Introducing a turbulent flow of inert gas (Nitrogen) disrupts the boundary layer and sweeps solvent molecules away, while maintaining a low partial pressure.

Setup:

  • Equipment: Vacuum manifold (Schlenk line) or High-Vac pump with a bleed valve.[1]

  • Vacuum Level: < 1.0 mbar (0.75 mmHg).

  • Temperature: 40-45°C (Water bath).

Step-by-Step:

  • Connect the flask containing the oil to the high-vacuum line.

  • Submerge in a 40°C bath.

  • Open the vacuum fully.[1]

  • The Bleed Trick: Insert a fine needle or capillary connected to a dry Nitrogen source into the flask (above the liquid level, or submerged if using a proper capillary bleed tube). Adjust the flow so the vacuum gauge reads slightly higher (e.g., rises from 0.1 mbar to 0.5 mbar).

  • Duration: Run for 4–12 hours. The N2 flow creates turbulence that drastically speeds up desorption.

Regulatory Reference Data (ICH Q3C R8)

Use this table to validate your final NMR/GC-HS results.

SolventClassPDE (mg/day)Concentration Limit (ppm)
Benzene 10.0022 (Avoid!)[1]
Toluene 28.9890
Methanol 230.03000
THF 27.2720
DCM 26.0600
Ethyl Acetate 350.05000
Ethanol 350.05000
Heptane 350.05000

Source: ICH Q3C (R8) Guideline for Residual Solvents [1].

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] (2021).[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5288102, (2S)-2-methyl-3-phenylpropanoic acid.[1] (Accessed 2024).[1][2][3][4] [Link][1]

  • Wypych, G. Solvents Database. ChemTec Publishing.[1] (Azeotropic data verification). [Link]

Scaling up the synthesis of (2R)-2-methyl-3-phenylpropanoic acid challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2R)-2-methyl-3-phenylpropanoic Acid

Ticket ID: SC-2026-R-AMHC Subject: Scale-Up Strategies & Troubleshooting for (2R)-2-methyl-3-phenylpropanoic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about scaling the synthesis of (2R)-2-methyl-3-phenylpropanoic acid (CAS: 14476-06-3), a critical chiral building block for protease inhibitors and antihypertensive agents (e.g., Sacubitril intermediates).

At the kilogram scale, two primary methodologies dominate: Asymmetric Hydrogenation (AH) and Classical Resolution (CR) . While AH offers higher theoretical yields (100%), it requires strict impurity control. CR is more robust but limited to 50% yield per pass without racemization recycling.

This guide provides validated protocols, troubleshooting workflows, and decision matrices to assist your process development.

Module 1: Asymmetric Hydrogenation (The "Gold Standard")

Recommended for: Multi-kilogram campaigns requiring high throughput and low waste (E-factor).

The Chemistry

The most efficient route involves the asymmetric hydrogenation of


-methylcinnamic acid  using a Rhodium(I) catalyst with a chiral bisphosphine ligand (e.g., DuPhos, DuanPhos, or BINAP).

Reaction Scheme:



Validated Protocol (100g Scale)
  • Substrate:

    
    -Methylcinnamic acid (purity >99%).
    
  • Catalyst: [Rh(COD)((R,R)-Me-DuPhos)]BF

    
     (S/C ratio: 1000:1 to 5000:1).
    
  • Solvent: Methanol (degassed).

  • Conditions: 5 bar

    
    , 25°C, 12 hours.
    

Step-by-Step:

  • Purification: Recrystallize substrate from EtOH/Water to remove halide or sulfur impurities (catalyst poisons).

  • Inerting: Charge substrate and catalyst into an autoclave inside a glovebox or under strict Schlenk conditions.

  • Solvation: Add degassed Methanol. Note: Oxygen is the primary cause of induction periods.

  • Reaction: Pressurize to 5 bar

    
    . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
    
  • Workup: Vent

    
    . Concentrate solvent. Pass through a silica plug or use a metal scavenger (e.g., QuadraPure™) to remove Rh residues (<5 ppm).
    
Troubleshooting Guide (AH)
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst PoisoningCheck substrate for halides/sulfur. Recrystallize substrate. Increase catalyst loading.
Induction Period (>1 hr) Dissolved OxygenDegas solvent via 3x freeze-pump-thaw or vigorous

sparging (30 min).
Low ee% (<90%) High TemperatureLower reaction temp to 15–20°C. Enantioselectivity often degrades >40°C.
Low ee% (<90%) H2 PressureSome ligands (e.g., BINAP) are pressure sensitive. Test lower pressure (3-5 bar).
Black Precipitate Catalyst DecompositionColloidal Rh formed. Ligand oxidation occurred. Ensure strict anaerobic handling.
Workflow Visualization

AH_Workflow Start Start: Substrate Prep Purify Recrystallize Substrate (Remove Poisons) Start->Purify Load Load Autoclave (Anaerobic) Purify->Load Degas Degas Solvent (N2 Sparge/Freeze-Pump) Degas->Load React Hydrogenation (5 bar H2, 25°C) Load->React Check IPC: Check Conv/ee React->Check Check->React Incomplete Workup Scavenge Metal & Concentrate Check->Workup Pass (>99%)

Caption: Critical Process Parameters (CPP) for Asymmetric Hydrogenation. Note the parallel requirement for degassed solvents.

Module 2: Classical Resolution (The Robust Alternative)

Recommended for: Sites lacking high-pressure equipment or when catalyst cost is prohibitive.

The Chemistry

Resolution relies on the formation of diastereomeric salts using a chiral amine.[1] For


-methyl carboxylic acids, (S)-(-)-1-Phenylethylamine  is the resolving agent of choice.
Validated Protocol (Scale-agnostic)
  • Salt Formation: Dissolve racemic acid (1.0 equiv) in hot Acetone/Ethanol (9:1). Add (S)-(-)-1-Phenylethylamine (0.55 equiv).

  • Crystallization: Cool slowly (0.1°C/min) to room temperature, then to 0°C. The (R)-Acid-(S)-Amine salt is typically less soluble.

  • Filtration: Collect crystals. Crucial: Save the mother liquor (contains S-enriched acid).

  • Recrystallization: If ee < 98%, recrystallize the salt from boiling ethanol.

  • Liberation: Suspend salt in water, acidify with 1M HCl to pH 1. Extract the free (R)-acid with Ethyl Acetate.

Troubleshooting Guide (Resolution)
SymptomProbable CauseCorrective Action
No Crystallization Solvent Too PolarIncrease ratio of Acetone or Ethyl Acetate. Reduce Ethanol/Methanol content.
"Oiling Out" Cooling Too FastReheat to dissolution. Seed with pure salt crystals at cloud point. Cool slower.
Low Yield (<30%) High SolubilityConcentrate solution. Lower final temperature to -10°C.
Low Optical Purity Inclusion of EutecticStop cooling at 10°C instead of 0°C. Perform a second recrystallization.

Module 3: Biocatalytic Resolution (Green Chemistry)

Recommended for: High enantiomeric purity requirements (>99.5% ee).

Strategy: Enzymatic hydrolysis of the methyl ester of the racemic acid.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Candida rugosa Lipase.

  • Process: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.

  • Recovery: Separate the (S)-acid (aqueous phase) from the (R)-ester (organic phase), then chemically hydrolyze the (R)-ester to obtain the target acid.

Comparative Analysis

FeatureAsymmetric HydrogenationClassical ResolutionBiocatalysis
Max Theoretical Yield 100%50% (without recycling)50% (Kinetic Resolution)
Cost Driver Catalyst (Rh/Ligand)Chiral Amine / LaborEnzyme / Time
Scale-Up Risk H2 Safety / PoisoningCrystallization variabilityEmulsion / Kinetics
E-Factor (Waste) Low (< 5)High (> 20)Medium (10-15)

Decision Matrix: Troubleshooting Logic

Troubleshooting Problem Issue: Low Enantiomeric Excess (ee%) CheckRoute Which Route? Problem->CheckRoute Hydro Hydrogenation CheckRoute->Hydro Res Classical Resolution CheckRoute->Res TempCheck Is Temp > 25°C? Hydro->TempCheck LowerTemp Action: Cool Reaction Selectivity drops with heat TempCheck->LowerTemp Yes PressCheck Is H2 Pressure > 10 bar? TempCheck->PressCheck No LowerPress Action: Lower Pressure (Check Ligand Specs) PressCheck->LowerPress Yes CoolRate Cooling Rate > 1°C/min? Res->CoolRate SlowCool Action: Controlled Cooling (Prevents entrapment) CoolRate->SlowCool Yes Solvent Action: Change Solvent (Try Acetone/MeOH mix) CoolRate->Solvent No

Caption: Root cause analysis flow for enantiomeric purity issues in both synthetic pathways.

References

  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998–2007.

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022.

  • Chi, Y., et al. (2005). "Rh-Me-DuPhos Catalyzed Asymmetric Hydrogenation." Journal of the American Chemical Society. (Foundational work on DuPhos ligands for cinnamic acid derivatives).

  • Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for drug development." Advanced Synthesis & Catalysis, 343(6‐7), 527-546.

  • Org. Synth. (1976). "Resolution of acids with alpha-phenylethylamine." Organic Syntheses, Coll. Vol. 5, p.932. (General protocol adapted for alpha-methyl analogs).

For further assistance, please upload your HPLC chromatograms and specific reaction conditions to the secure portal.

Sources

Technical Support Center: Stability Assurance for (2R)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stability, Racemization Prevention, and Handling Protocols Molecule ID: (2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0) Common Applications: Key intermediate for Neprilysin inhibitors (e.g., Sacubitril), chiral building block for peptide synthesis.[1]

Executive Summary: The Stability Paradox

(2R)-2-methyl-3-phenylpropanoic acid is a deceptively simple molecule. While chemically robust against oxidation under standard conditions, it suffers from two critical instability vectors that often catch researchers off guard:

  • Optical Fragility: The

    
    -proton is acidic (pKa ~4.5–5.0). In the presence of even weak bases or elevated temperatures, it undergoes rapid keto-enol tautomerism, leading to racemization.
    
  • Physical Lability: With a melting point of only 39–41°C , this compound teeters on the edge of a phase change at warm room temperatures. This leads to "fusing" (solid-state agglomeration) and accelerated degradation kinetics.

This guide provides the protocols necessary to maintain Enantiomeric Excess (%ee) and physical integrity.

Module 1: Chemical Stability & Racemization Defense

The Core Issue: Proton Exchange

The primary failure mode for this compound is the loss of optical purity. This is not a degradation of the molecule itself, but a loss of its chiral information.

Mechanism of Failure

The carbonyl group withdraws electron density, acidifying the adjacent


-proton. If this proton is removed, the molecule forms a planar enolate intermediate.[2][3] When the proton returns, it can attack from either the Re or Si face, resulting in a racemic mixture.

Racemization R_Isomer (2R)-Isomer (Active) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Deprotonation (-H+) Base Base/Heat Base->Enolate Enolate->R_Isomer Reprotonation (Face A) S_Isomer (2S)-Isomer (Inactive Impurity) Enolate->S_Isomer Reprotonation (Face B)

Figure 1: The racemization pathway. Note that the planar enolate destroys the stereocenter. Once formed, the return to the (2R) state is statistically only 50%.

Troubleshooting Guide: Optical Purity

Q: I observed a drop in %ee from 99% to 94% after overnight drying. Why?

  • Diagnosis: Thermal Racemization.[4] You likely dried the material in an oven >40°C.

  • The Fix: The low melting point (39–41°C) means the crystal lattice breaks down near 40°C. In the melt phase, molecular mobility increases, and trace basic impurities (from workup) catalyze racemization rapidly.

  • Protocol: Dry only under high vacuum at ambient temperature (20–25°C). Do not use heat.

Q: My coupling reaction yield is good, but the product is racemic. What happened?

  • Diagnosis: Oxazolone Formation. During activation (e.g., with EDC/DCC), the activated acid can cyclize to form an oxazolone (azlactone). The

    
    -proton on the oxazolone is highly acidic and racemizes instantly.
    
  • The Fix: Use "Suppressor Additives" and controlled bases.

  • Protocol:

    • Temperature: Maintain reaction at 0°C during activation.

    • Base: Use mild, hindered bases like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA). Avoid strong bases (NaOH, KOH).

    • Additives: Always use HOBt (Hydroxybenzotriazole) or Oxyma Pure. These attack the oxazolone intermediate, opening it back up to a stable active ester before racemization occurs.

Module 2: Physical Stability & Storage

The "Melting" Hazard

Because (2R)-2-methyl-3-phenylpropanoic acid melts near body temperature, shipping and storage in summer months are critical risk periods. If the solid fuses into a glass/oil, it becomes difficult to handle and surface area for oxidation increases.

Storage Specifications Table
ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Prevents fusion/melting. Keeps material well below the solid-liquid transition energy barrier.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents benzylic oxidation (slow but possible over years).
Container Amber GlassBlocks UV light which can generate free radicals at the benzylic position.
Desiccant RequiredThe acid can be hygroscopic; moisture facilitates proton exchange (racemization).

Q: The material arrived as a solid block/fused mass. Is it ruined?

  • Answer: Not necessarily chemically degraded, but physically compromised.

  • Action:

    • Perform Chiral HPLC (see Module 3) immediately.

    • If %ee is acceptable (>98%), recrystallize.

    • Recrystallization Solvent: Hexane/Ethyl Acetate mixtures are effective. Dissolve in minimal warm EtOAc (<35°C), add Hexane until turbid, and cool slowly to 4°C.

Module 3: Analytical Troubleshooting (Self-Validating Systems)

You cannot rely on optical rotation (


) alone. It is too insensitive to small changes in isomeric purity (e.g., 99% vs 95% ee). You must use Chiral HPLC.
Standard Operating Procedure: Chiral Quantification

Method A: Normal Phase (Recommended)

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Amylose-based columns are superior for phenyl-alkanoic acids).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The 0.1% Trifluoroacetic Acid (TFA) is mandatory . It suppresses ionization of the carboxylic acid. Without it, you will see broad, tailing peaks that mask the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl) or 254 nm (phenyl).

Method B: Reverse Phase (For LC-MS)

  • Column: Chiralpak IG-3.

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).

  • Gradient: 40% B to 60% B over 15 mins.

AnalyticalWorkflow Sample Sample Received (Solid/Oil) Prep Sample Prep: Dissolve in Mobile Phase (Conc: 0.5 mg/mL) Sample->Prep Check1 Is TFA/Acid added? Prep->Check1 Run Run Chiral HPLC Check1->Run Yes Fail Broad Peaks/Tailing (Invalid Data) Check1->Fail No Result Calculate %ee (Area R - Area S) / Total Run->Result Fail->Prep Add 0.1% TFA

Figure 2: Analytical workflow ensuring data integrity. The acid modifier check is the critical control point.

Module 4: Synthesis & Handling FAQs

Q: Can I convert the acid to an acid chloride (using SOCl2) without racemization?

  • A: High Risk. The formation of the acid chloride generates HCl and heat. The acid chloride is highly activated and the

    
    -proton is extremely acidic.
    
  • Better Alternative: Use Vilsmeier reagent or Ghosez’s reagent (1-chloro-N,N,2-trimethylpropenylamine) at neutral pH and low temperature (-20°C) if an acid chloride is absolutely required. Otherwise, stick to HATU/HOBt couplings.

Q: Is the salt form more stable?

  • A: Yes. Converting the free acid to a salt (e.g., Dicyclohexylamine salt or Sodium salt) significantly raises the melting point (often >150°C). This eliminates the "fusing" issue and generally stabilizes the optical purity for long-term storage.

    • Protocol: Dissolve acid in Et2O, add 1.0 eq Dicyclohexylamine. Filter the precipitate.

References

  • Racemization Mechanisms in Peptide Synthesis

    • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
    • Explains the oxazolone mechanism and the acidity of -protons in activ
  • Chiral Separation of Phenylalkanoic Acids

    • Phenomenex Chiral Applic
    • Details the necessity of acidic modifiers (TFA) for carboxylic acid resolution on polysaccharide columns.
  • Physical Properties & Safety (SDS)

    • Sigma-Aldrich Safety Data Sheet for (S)-2-Methyl-3-phenylpropanoic acid.
    • Verifies melting point (39-41°C) and handling precautions.

  • Crystallization-Induced Chiral Inversion

    • Organic Letters, 2004, 6(18), 3139–3141.
    • Demonstrates the lability of the proton and how to manipulate it (or prevent manipul

Sources

Troubleshooting guide for the synthesis of profen derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Imperative

Welcome to the technical support hub for profen synthesis. Whether you are targeting Ibuprofen, Naproxen, or Flurbiprofen, the critical quality attribute (CQA) is almost invariably enantiomeric purity . The shift from racemic mixtures to pure (


)-enantiomers (eutomers) is driven by the need to minimize metabolic inversion loads and off-target toxicity.

This guide moves beyond basic textbook recipes. It addresses the process-limiting failures encountered in modern catalytic routes: Asymmetric Hydrogenation, Pd-Catalyzed Carbonylation, and Oxidative Rearrangement.

Module 1: Asymmetric Hydrogenation (The "Gold Standard")

Context: The most direct route to high-ee profens is the asymmetric hydrogenation of 2-arylacrylic acids using Ru- or Rh-chiral phosphine complexes.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Issue: "I am getting full conversion (>98%), but my ee is stuck below 85%."

Root Cause Diagnosis Mechanistic Insight Corrective Action
Substrate Impurity (Halides) Trace chloride ions from the precursor synthesis (e.g., Friedel-Crafts) coordinate tightly to Ru/Rh, displacing the chiral ligand or the substrate.Wash Precursor: Perform a rigorous NaHCO

wash followed by recrystallization of the acrylic acid. Limit Cl

to <10 ppm.
Hydrogen Pressure Too High High H

pressure can accelerate the non-selective "uncatalyzed" background pathway or force a less selective catalytic cycle (e.g., dihydride vs. monohydride mechanism).
Lower Pressure: Reduce H

pressure to 5–10 bar. High pressure is not always better for selectivity.
Solvent Interference Protic solvents (MeOH) facilitate carboxylate coordination, which is essential for the stereodirecting mechanism. Aprotic solvents often fail here.Switch Solvent: Use pure Methanol or a MeOH/DCM mixture. Avoid THF if coordination is weak.
Base Additive Missing The carboxylate moiety must be deprotonated to coordinate effectively to the metal center (chelation control).Add Base: Add 0.5–1.0 eq of Triethylamine (TEA) or NaOMe.
Visual Workflow: Optimizing ee% in Hydrogenation

AsymmetricHydrogenation Start Start: Low ee% (<85%) CheckPurity 1. Check Precursor Purity (Halides/Sulfur) Start->CheckPurity CheckSolvent 2. Check Solvent System CheckPurity->CheckSolvent Clean ActionPurify Recrystallize Substrate Remove Cl- ions CheckPurity->ActionPurify Contaminants Found CheckPressure 3. Evaluate H2 Pressure CheckSolvent->CheckPressure Protic/Base Present ActionSolvent Switch to MeOH Add Et3N (1 eq) CheckSolvent->ActionSolvent Aprotic/No Base ActionPressure Reduce Pressure (Try 5-10 bar) CheckPressure->ActionPressure >50 bar Success Target ee% > 97% CheckPressure->Success Optimized ActionPurify->CheckSolvent ActionSolvent->CheckPressure ActionPressure->Success

Caption: Decision tree for diagnosing low enantioselectivity in Ru-BINAP/Rh-Ph-BPE catalyzed hydrogenation.

Module 2: Pd-Catalyzed Carbonylation (Regioselectivity)

Context: Converting styrene derivatives to profens via Hydrocarboxylation. The Challenge: The reaction produces a mixture of Branched (iso) (Desired, Profen) and Linear (n) (Undesired) isomers.

FAQ: Controlling Regioselectivity

Q: Why is my reaction favoring the linear anti-Markovnikov product? A: This is a classic ligand-control issue. Sterically bulky, monodentate phosphines favor the linear product.

  • Remedy: Switch to bidentate ligands with specific bite angles (e.g., dppb or specialized ferrocenyl ligands) or use acid promoters.

  • Mechanism: The regioselectivity is determined during the hydropalladation step. Formation of the

    
    -benzyl intermediate (which leads to the branched product) is favored by specific electronic conditions and lower temperatures.
    

Q: The catalyst turns black and precipitates immediately. A: This indicates Pd aggregation ("Pd black" formation).

  • Remedy: Ensure rigorous O

    
     exclusion. Increase the Ligand:Metal ratio (try 4:1 for monodentate). Add a stabilizer like excess phosphine or use a Pd(II) precursor like Pd(OAc)
    
    
    
    which reduces in situ.
Visual Mechanism: The Branching Point

Carbonylation PdH Pd-H Species Insertion Hydropalladation PdH->Insertion + Styrene Styrene Styrene Input Styrene->Insertion Linear Linear Alkyl-Pd (Thermodynamic) Insertion->Linear Bulky Ligand High Temp Branched Branched Alkyl-Pd (Kinetic/Benzylic) Insertion->Branched Acidic Conditions High Pressure CO CO_Insert_L CO Insertion Linear->CO_Insert_L CO_Insert_B CO Insertion Branched->CO_Insert_B Prod_L Linear Acid (Waste) CO_Insert_L->Prod_L Hydrolysis Prod_B Profen (Iso) (Target) CO_Insert_B->Prod_B Hydrolysis

Caption: Bifurcation of the catalytic cycle. High CO pressure and acidic conditions stabilize the branched benzylic intermediate.

Module 3: Oxidative Rearrangement (1,2-Aryl Migration)

Context: Converting propiophenones to profen esters using Hypervalent Iodine (e.g., PhI(OAc)


 or Koser's Reagent). This is excellent for lab-scale synthesis but sensitive to moisture.

Issue: "The reaction stalls, or I get the


-hydroxy ketone instead of the ester."
Diagnosis: Water Competition. 
The hypervalent iodine activates the ketone for rearrangement. If water is present, it attacks the activated intermediate before the 1,2-aryl shift can occur, leading to hydrolysis byproducts.

Protocol Adjustment:

  • Use Orthoesters: Perform the reaction in Trimethyl Orthoformate (TMOF). TMOF acts as both the solvent and a water scavenger, driving the formation of the ketal intermediate which rearranges smoothly.

  • Catalyst: Use Iodine(III) species like PhI(OAc)

    
     in the presence of H
    
    
    
    SO
    
    
    or p-TsOH.

Experimental Protocol: Synthesis of (S)-Naproxen

Method: Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid.

Reagents:

  • Substrate: 2-(6-methoxy-2-naphthyl)acrylic acid (10 mmol)

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%)

  • Solvent: Methanol (degassed)

  • Base: Triethylamine (1.0 eq)

Step-by-Step:

  • Inerting: Charge a high-pressure autoclave with the substrate and catalyst under an Argon atmosphere. Critical: Oxygen poisons the catalyst.

  • Solvation: Add degassed Methanol and Triethylamine via syringe. The solution should be clear orange/brown.

  • Pressurization: Purge with H

    
     (3 cycles at 5 bar). Pressurize to 50 bar .
    
  • Reaction: Stir at 25°C for 12 hours. Note: Higher temperatures (e.g., 60°C) increase rate but may decrease ee% slightly.

  • Work-up: Vent H

    
    . Concentrate the solvent. Dissolve residue in dilute NaOH (aq). Wash with Ethyl Acetate (removes catalyst/ligand). Acidify aqueous layer with HCl to precipitate the product.
    
  • Analysis: Check ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA).

Data Summary: Solvent Effects on Selectivity

Solvent SystemAdditiveConversion (%)ee (%)Comment
TolueneNone1510Poor solubility/coordination
MethanolNone4560Slow without base
Methanol NEt

>99 97 Optimal System
THFNEt

8082Competitive coordination

References

  • Noyori, R. (1987). Asymmetric Catalysis: Science and Opportunities. Nobel Lecture. (Foundational work on Ru-BINAP hydrogenation).

  • Monteiro, A. L., et al. (1997). Palladium-catalyzed hydrocarboxylation of styrene: A regioselective approach to 2-arylpropionic acids. Journal of Molecular Catalysis A: Chemical. (Mechanism of branched selectivity).[1]

  • Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine-Mediated Oxidative Rearrangements. Synthesis. (Details on 1,2-aryl migration mechanisms).

  • Ren, W., et al. (2024).[1] Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid. Organic Letters. (Modern green chemistry approach using oxalic acid).

  • Xiao, G., et al. (2022).[2] Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers. (Emerging non-noble metal routes).

Sources

Technical Support Center: Robust Chiral HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Ticket: #CHIRAL-DEV-001

Welcome to the Advanced Chiral Separations Support Center. Unlike achiral chromatography, where hydrophobicity dominates, chiral recognition depends on a complex "three-point interaction" model involving hydrogen bonding,


-

interactions, and dipole moments.

This guide abandons rigid templates in favor of a causality-driven troubleshooting architecture . We focus on the why and how of robust method development, specifically for polysaccharide-based stationary phases (CSPs), which cover >90% of chiral separations.

Module 1: The Universal Screening Protocol (The "How-To")

Do not guess. Systematically screen. The interaction between the Chiral Selector (CSP) and the Mobile Phase (MP) drives selectivity (


).
Phase 1: Column & Mode Selection

Golden Rule: Start with Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF) if possible. They allow the use of "extended range" solvents (THF, DCM, MtBE) that are forbidden on coated phases (AD, OD), preventing accidental column destruction.

Phase 2: The Screening Workflow

Execute this logic tree to maximize the probability of separation.

ChiralWorkflow Start Start: Racemic Sample Solubility Check Solubility (Is it soluble in Alcohol?) Start->Solubility NPLC Normal Phase (NPLC) Hexane : EtOH/IPA (80:20) Solubility->NPLC Yes PolarMode Polar Organic Mode (POM) 100% MeOH or MeCN Solubility->PolarMode Partial RPLC Reversed Phase (RPLC) Water : MeCN/MeOH Solubility->RPLC Aqueous only Screen1 Screen Primary Columns (IA, IB, IC, ID) NPLC->Screen1 PolarMode->Screen1 RPLC->Screen1 Decision Separation (Rs > 1.5)? Screen1->Decision Optimize Optimize: Flow, Temp, Additives Decision->Optimize Yes SwitchSolvent Switch Mobile Phase (Add DCM, THF, MtBE) Decision->SwitchSolvent No (Immobilized CSP) SwitchMode Switch Mode (NPLC <-> RPLC) Decision->SwitchMode No (Coated CSP) SwitchSolvent->Screen1 Re-screen

Figure 1: Universal Chiral Method Development Workflow. Note the critical branch point for Immobilized vs. Coated phases regarding solvent choice.

Module 2: Troubleshooting Center (FAQs)

Issue 1: "I see separation, but my peaks are tailing severely (As > 1.5)."

Diagnosis: Chiral stationary phases (CSPs) contain carbamate or benzoate linkages that can act as hydrogen bond donors/acceptors. If your analyte contains ionizable groups (amines, acids), they interact non-stereoselectively with residual silanols on the silica support or the chiral selector itself, causing tailing.

The Fix: Mobile Phase Additives You must suppress the ionization or block the non-specific sites.

Analyte TypePrimary AdditiveSecondary AdditiveMechanism
Basic (Amines)0.1% Diethylamine (DEA)0.1% Triethylamine (TEA)Competes for silanol sites; suppresses amine ionization.
Acidic (Carboxylic)0.1% Trifluoroacetic Acid (TFA)0.1% Acetic AcidSuppresses dissociation of the acid, keeping it neutral.
Amphoteric 0.1% TFA + 0.1% TEAAmmonium Acetate (in RP)Buffers the system to a neutral state.

Expert Tip: "Memory Effects" are real. Once a column is exposed to a basic additive (DEA), it may retain that basicity for a long time. Dedicate specific columns to basic or acidic analysis if possible to prevent retention time drift [1].

Issue 2: "My resolution is poor (Rs ~ 0.8) and won't improve with slower flow rates."

Diagnosis: You are likely operating in an entropy-controlled region or the solvent is masking the chiral recognition sites. Unlike achiral HPLC, where efficiency (


) drives resolution, in chiral HPLC, selectivity (

)
is king.

The Fix: Temperature & Solvent Tuning

  • The Temperature Effect (Thermodynamics):

    • Lowering temperature (e.g., 25°C

      
       10°C) typically increases resolution because chiral recognition is usually enthalpy-driven (
      
      
      
      ).
    • However, check for the Isoenantioselective Temperature (

      
      ) .[1] This is the temperature where enthalpy and entropy terms cancel out, resulting in zero separation (
      
      
      
      ). If you are near
      
      
      , change the temperature significantly (up or down) [2].
  • Solvent Strength vs. Type:

    • In Normal Phase, Alcohol type determines selectivity.

    • Switch from Ethanol (H-bond donor/acceptor) to 2-Propanol (Bulky, strong H-bond donor).

    • Protocol: If Hexane/EtOH (80:[2]20) fails, try Hexane/IPA (80:20). The bulky IPA often fits differently into the chiral grooves, altering

      
      .
      
Issue 3: "My retention times are drifting day-to-day."

Diagnosis: Chiral methods are highly sensitive to mobile phase composition and thermal equilibrium .

The Fix: Robustness Protocol

  • Pre-mixed Mobile Phases: Do not rely on the pump to mix 98:2 Hexane:EtOH. The viscosity difference and compressibility can cause composition ripples. Premix and degas your solvents manually.

  • Temperature Control: A fluctuation of 1°C can shift retention by 5% in chiral LC. Use a column oven, not ambient air.

  • Column History: If using an Amylose-based column (e.g., AD-H, IA), did you previously run a "stripping" solvent like Ethyl Acetate on a coated phase? If so, the column is irreversibly damaged.

Issue 4: "I need to analyze a biological sample (plasma/urine). Can I use these columns?"

Diagnosis: Normal phase solvents (Hexane) are incompatible with biological matrices (water-based).

The Fix: Reversed-Phase Chiral (RPLC) Most Daicel columns (specifically the -RH series or immobilized IA/IB/IC) work in Reversed Phase.

  • Mobile Phase: Water / Acetonitrile (40:60) or Water / Methanol.[3]

  • Buffer: Use 20mM Ammonium Bicarbonate (pH 9.0) for bases or 0.1% Formic Acid for acids.

  • Warning: High pH (>10) dissolves the silica matrix. Low pH (<2) can hydrolyze the chiral selector. Keep pH between 2.0 and 8.0 [3].[4]

Module 3: Advanced Troubleshooting Logic

Use this diagram to diagnose failure modes during the optimization phase.

Troubleshooting Problem Problem Detected Type1 No Retention (k < 0.5) Problem->Type1 Type2 No Resolution (Single Peak) Problem->Type2 Type3 Broad/Tailing Peaks Problem->Type3 Sol1 Decrease Solvent Strength (More Hexane/Water) Type1->Sol1 Check1 Check Column Type (Coated vs Immobilized) Type2->Check1 Sol3 Add Modifier (DEA/TFA) Type3->Sol3 Sol2 Change CSP (Amylose <-> Cellulose) Check1->Sol2 Switch Selector

Figure 2: Logic Gate for Common Chiral Chromatographic Failures.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Accessed 2024).[5]

  • Chromatography Society of Japan. Enthalpy-Entropy Compensation in Chiral Separation.

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Troubleshooting Guide.

  • Separation Science. Robustness Testing for HPLC Methods.

Sources

Technical Support Center: LC-MS Bioanalysis of (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #MTRX-2R-MPPA Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Matrix Effects & Ion Suppression for Chiral Acid Analysis

Introduction: The Hidden Variable

Welcome to the technical support portal. You are likely here because your analysis of (2R)-2-methyl-3-phenylpropanoic acid is suffering from poor sensitivity, non-linear calibration curves, or retention time shifts.

This molecule presents a "perfect storm" for matrix effects:

  • Chemical Nature: As a carboxylic acid (pKa ~4.5), it requires Negative Mode ESI (ESI-) . This mode is notoriously susceptible to electrical discharge and suppression by co-eluting high-concentration anions (like salts and phospholipids).

  • Chirality: The (2R) enantiomer must be distinguished from the (2S) form. If the matrix alters the peak shape or retention of one enantiomer differently (due to chiral selectors in the matrix binding the analyte), quantification fails.

  • Lipophilicity: The phenyl ring makes it lipophilic, causing it to co-elute with endogenous phospholipids—the primary agents of ion suppression.

This guide replaces "trial and error" with a mechanistic diagnostic workflow.

Module 1: Diagnostic Triage

Question: "How do I prove my signal loss is a matrix effect and not just poor recovery?"

The Protocol: You must perform a Post-Column Infusion (PCI) experiment. Comparing a neat standard to a spiked extract is insufficient because it gives you a summary value, not a chromatographic map of where the suppression occurs.

The Workflow:

  • Setup: Place a T-junction between your analytical column and the MS source.

  • Infusion: Syringe-pump a constant flow of your analyte (at ~100x LOD concentration) into the T-junction.

  • Injection: Inject a "Blank Matrix Extract" (plasma/urine processed exactly like your samples) into the LC.

  • Observation: Monitor the baseline. A flat baseline = no effect. A dip (trough) = ion suppression. A peak = ion enhancement.[1]

Visualization: Post-Column Infusion Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Chiral Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee  Eluent + Matrix MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee  Analyte Standard

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to map suppression zones.

Module 2: Sample Preparation (The First Line of Defense)

Question: "I used Protein Precipitation (PPT), but the matrix effect persists. Why?"

The Causality: Protein precipitation (adding Acetonitrile/Methanol) removes large proteins (albumin) but fails to remove phospholipids (Glycerophosphocholines). These lipids elute late in the run, often causing "carryover suppression" where a sample suppresses the next injection.

The Solution: For an acidic molecule like (2R)-2-methyl-3-phenylpropanoic acid, Mixed-Mode Anion Exchange (MAX) SPE is the gold standard. It utilizes the charge of your analyte to separate it from neutral lipids.

Protocol: MAX SPE for Acidic Analytes

  • Condition: Methanol -> Water.

  • Load: Sample diluted in 5% NH4OH (High pH). Why? Ionizes the acid (R-COO-) so it binds to the positively charged sorbent.

  • Wash 1: 5% NH4OH. Removes proteins/salts.[2]

  • Wash 2: 100% Methanol. CRITICAL STEP. Removes neutral phospholipids while analyte stays locked by ionic bond.

  • Elute: 2% Formic Acid in Methanol. Why? Protonates the acid (R-COOH), breaking the ionic bond and releasing the drug.

Data Comparison: Cleanup Efficiency

MethodProtein RemovalPhospholipid RemovalRecovery (Acidic Analytes)Matrix Effect Risk
Protein Precip (PPT) >98%<10%HighCritical
Liquid-Liquid (LLE) ModerateModerateVariable (pH dependent)Moderate
Reversed-Phase SPE GoodPoor (Co-elutes)GoodHigh
Mixed-Mode SPE (MAX) Excellent >99% Excellent Low

Module 3: Chromatographic Resolution

Question: "My enantiomers are separating, but the baseline is noisy. How do I fix this?"

The Causality: In ESI(-), mobile phase additives are restricted. Strong acids (TFA) suppress ionization. You need a buffer that maintains pH control for chiral selectivity without killing the MS signal.

The Strategy:

  • Column Choice: Use an Immobilized Polysaccharide column (e.g., Chiralpak IG or IC). These are robust against the mobile phases needed for MS.

  • Mobile Phase: Avoid phosphate buffers (non-volatile). Use Ammonium Acetate (5-10mM) .

    • Mechanism:[1][2] It buffers the aqueous phase around pH 5-6. This ensures the carboxylic acid is partially ionized for retention but stable enough for the chiral selector interaction.

  • The "Dump" Valve: Divert the first 1-2 minutes of flow to waste. This prevents salts and early-eluting hydrophilic matrix components from fouling the source.

Visualization: Matrix Management Workflow

Matrix_Workflow Start Start Method Development Check_PCI Run Post-Column Infusion Start->Check_PCI Suppression Suppression Detected? Check_PCI->Suppression Locate Locate Suppression Zone Suppression->Locate Yes Final Validate with Stable Isotope IS Suppression->Final No Choice Is Suppression at Analyte RT? Locate->Choice Action_Chrom Modify Gradient/Column (Shift Analyte away from Lipid Zone) Choice->Action_Chrom No (Nearby) Action_Prep Switch to MAX SPE (Remove Lipids entirely) Choice->Action_Prep Yes (Co-eluting) Action_Chrom->Check_PCI Action_Prep->Check_PCI

Figure 2: Decision tree for remediating matrix effects based on suppression location.

Module 4: Internal Standards (The Ultimate Correction)

Question: "Can I use a structural analog like Ibuprofen as an Internal Standard?"

The Answer: Absolutely Not.

The Scientific Reasoning: Matrix effects are temporal. A suppression zone might last only 5 seconds.

  • Analog IS: Elutes at a different time than your analyte. It might elute in a "clean" zone while your analyte elutes in a "suppression" zone. The ratio will be wrong.

  • Stable Isotope Labeled (SIL) IS: (e.g., (2R)-2-methyl-3-phenylpropanoic acid-d5). It has the exact same chemical properties and retention time. If the matrix suppresses your analyte by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant.

Requirement: You must use a Deuterated (d5 or higher) or Carbon-13 labeled version of the specific (2R) enantiomer.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Waters Corporation. Oasis MAX: Mixed-Mode Anion Exchange for Acidic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Diastereomer Resolution & Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. H. Chen | Location: Global Support Hub

Welcome to the Advanced Chiral Resolution Hub

You have reached the Tier-3 Support Desk. This guide is designed for process chemists and separation scientists facing "stalled" chiral resolutions. We move beyond basic textbook theory to address the stochastic realities of the bench: oiling out, poor eutectic compositions, and non-separable peaks.

📂 Module 1: Crystallization & Salt Formation

Ticket Type: Process Optimization | Severity: High

📘 Knowledge Base: The "Dutch Resolution" Protocol

Context: Classical resolution using a single resolving agent often fails due to the formation of solid solutions (where the impurity fits into the crystal lattice of the desired salt) or slow nucleation. The Fix: Implement Dutch Resolution (Vries et al., 1998). This technique uses a "family" of structurally related resolving agents simultaneously.[1]

Mechanism:

  • Nucleation Inhibition: Impurities (the wrong diastereomer) are inhibited from nucleating by the presence of the "family" members, which disrupt the formation of the undesired lattice.

  • Solid Solution Prevention: The synergistic effect often forces the precipitation of the purest diastereomer first.

Experimental Protocol: The "Family" Screen

  • Select Agents: Choose a family of resolving agents (e.g., for an acidic racemate, use Phenylethylamine, p-Cl-Phenylethylamine, and p-Me-Phenylethylamine).

  • Stoichiometry: Prepare a mix where the total molar amount of base equals 1.0 equivalent relative to the racemate. (e.g., 0.33 eq of Agent A + 0.33 eq Agent B + 0.33 eq Agent C).

  • Solvent: Dissolve in 2-propanol or EtOH (most common starting points).

  • Crystallization: Heat to reflux to dissolve, then cool slowly.

  • Analysis: Filter the first crop. If

    
     (diastereomeric excess) is >90%, recrystallize. If successful, determine which amine is dominant in the salt by NMR, then switch to that single amine for scale-up (though often the mix remains superior).
    

Expert Insight: "If you observe a gelatinous precipitate, you are likely trapping solvent. Switch to a 'harder' solvent (e.g., add water or switch to toluene/MeOH mixes) to force a defined lattice."

🔧 Troubleshooting Guide: "My Salt is Oiling Out"

Symptom: Upon cooling, the solution turns cloudy and deposits a viscous oil at the bottom rather than crystals.[2] Root Cause: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve for crystallization. This is a metastable zone width issue.

Step-by-Step Recovery:

  • Do NOT discard. Re-heat the mixture until the oil redissolves.

  • The "Seeding" Hack:

    • Cool the clear solution just until it becomes slightly turbid.

    • Add seed crystals (if available) or scratch the glass vigorously.

    • Crucial Step: Hold the temperature constant (isothermal hold) for 2–4 hours. Do not cool further until a solid bed is visible.

  • Solvent Modification: Oiling out indicates the solute is too soluble in the hot solvent but "hates" the cold solvent. Add a co-solvent that acts as a bridge (e.g., if in water, add 10% EtOH; if in Toluene, add 5% THF).

📊 Visualization: Diastereomeric Salt Workflow

This workflow illustrates the decision logic for classical resolution, including the critical "Dutch Resolution" branch.

ChiralResolution Start Racemic Substrate Screen Screen Resolving Agents (Acid/Base Library) Start->Screen Result Crystalline Solid? Screen->Result Success Analyze Purity (HPLC/NMR) Calculate Yield Result->Success Yes Fail_Oil Oiling Out Result->Fail_Oil Oil Fail_Sol No Precipitate Result->Fail_Sol Clear Dutch Apply Dutch Resolution (Mix 3 Family Agents) Success->Dutch Low de% (<50%) Recryst Recrystallize (Exploit Eutectic) Success->Recryst High de% (>80%) Seed Re-heat & Isothermal Hold + Seeding Fail_Oil->Seed Fix Conc Evaporate or Change Solvent Fail_Sol->Conc Fix Dutch->Result Retry Seed->Result Conc->Result

Caption: Decision matrix for salt screening. Note the loop for Dutch Resolution when initial selectivity is poor.

📂 Module 2: Chromatographic Resolution (HPLC/SFC)

Ticket Type: Method Development | Audience: Analytical & Prep Lab[3]

📘 FAQ: Coated vs. Immobilized CSPs

User Question: "I need to use DCM (Dichloromethane) to dissolve my sample, but I'm afraid of stripping the column. Which phase do I choose?"

Technical Response: You must use an Immobilized Chiral Stationary Phase (CSP).

  • Coated CSPs (e.g., AD-H, OD-H): The polysaccharide selector is physically coated on silica. Forbidden Solvents: DCM, THF, Ethyl Acetate, Chloroform. These will wash the selector off the silica, destroying the column permanently.

  • Immobilized CSPs (e.g., IA, IB, IC): The selector is chemically bonded. You can use "non-standard" solvents like DCM/EtOAc to improve solubility and peak shape.

Data Comparison: CSP Capabilities

FeatureCoated CSPs (Classic)Immobilized CSPs (Modern)
Mechanism Physical AdsorptionCovalent Bonding
Solvent Tolerance Alkanes/Alcohols onlyAlkanes, Alcohols, DCM, THF, MtBE, EtOAc
Sample Solubility Low (often limits prep scale)High (due to strong solvent compatibility)
Column Life Sensitive to pressure/solvent shockRobust
Selectivity Excellent (Standard)Excellent (Complementary to coated)
🔧 Troubleshooting Guide: Peak Tailing & Broadening

Issue: Diastereomers are separating, but peaks are broad or tailing, ruining the resolution (


).
Diagnosis:  Secondary interactions (silanol activity) or ionization issues.

The "Additive" Matrix:

  • For Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) or Ethanolamine. This blocks residual silanols on the silica support.

  • For Acidic Analytes (Carboxylic Acids): Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid. This suppresses ionization, keeping the acid in its neutral, interacting form.

  • For Amphoteric Molecules: Use volatile salts like Ammonium Acetate (if using MS detection) or a mix of TFA/DEA (if using UV).

📂 Module 3: Chemical Derivatization

Ticket Type: Last Resort Strategy

Concept: When direct resolution fails, convert enantiomers into covalent diastereomers using a Chiral Derivatizing Agent (CDA).[4] Golden Rule: The chiral center of the CDA must be conformationaly rigid and close to the reaction site to maximize the physical difference between the resulting diastereomers.

Recommended CDAs:

  • Mosher's Acid (MTPA): The industry standard for alcohols and amines. Excellent for NMR determination (

    
    F NMR).
    
  • Camphanic Chloride: Excellent for sterically hindered alcohols. The rigid bicyclic system creates significant structural differences between diastereomers, aiding chromatographic separation.

  • 2-CFNA: A newer agent (α-cyano-α-fluoro(2-naphthyl)acetic acid) often superior to Mosher's acid for primary alcohols due to stronger magnetic anisotropy (creates larger

    
     in NMR).
    
📊 Visualization: Chromatographic Method Development

A systematic approach to finding the separation condition.[2]

MethodDev Sample Sample (Solubility Check) Screen_NP Screen Normal Phase (Alkane/Alcohol) Sample->Screen_NP Screen_RP Screen Reverse Phase (Water/MeCN) Sample->Screen_RP Check_Rs Resolution (Rs) > 1.5? Screen_NP->Check_Rs Screen_RP->Check_Rs Optimize Optimize: 1. Additives (DEA/TFA) 2. Temp (10-40°C) 3. Flow Rate Check_Rs->Optimize Partial (0.8 < Rs < 1.5) ScaleUp Prep Scale-Up (Loading Study) Check_Rs->ScaleUp Yes Immobilized Switch to Immobilized CSP (Try DCM/THF) Check_Rs->Immobilized No Sep (Rs = 0) Optimize->ScaleUp Immobilized->Check_Rs

Caption: Workflow for screening and optimizing chiral chromatography methods.

📚 References
  • Vries, T. R., et al. (1998).[5] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354.[5]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for phase diagrams and crystallization logic).

  • Kellogg, R. M., et al. (2007). "Dutch Resolution of Racemates and the Roles of Solid Solution Formation and Nucleation Inhibition." Topics in Current Chemistry, 269, 159–197.

  • Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 906(1-2), 379-397.

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118. (Review of Mosher's acid and other CDAs).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of (2R)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral molecules is a cornerstone of innovation. (2R)-2-methyl-3-phenylpropanoic acid, a key building block in various pharmacologically active compounds, presents a compelling case study in the strategic selection of synthetic routes. This guide provides an in-depth, objective comparison of the primary methodologies for its enantioselective synthesis: asymmetric hydrogenation, chiral auxiliary-mediated diastereoselective alkylation, and biocatalytic resolution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their performance based on yield, enantioselectivity, scalability, and overall efficiency.

Introduction: The Significance of Stereocontrol

The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Consequently, the ability to selectively synthesize the desired enantiomer is of paramount importance in pharmaceutical and fine chemical manufacturing.[1] The synthesis of (2R)-2-methyl-3-phenylpropanoic acid exemplifies the challenges and opportunities in achieving high enantiopurity.

Comparative Overview of Synthetic Strategies

The choice of a synthetic route is a critical decision, influenced by factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiomeric purity. Here, we compare three leading strategies for the synthesis of (2R)-2-methyl-3-phenylpropanoic acid.

Parameter Asymmetric Hydrogenation Chiral Auxiliary-Mediated Alkylation Biocatalytic Kinetic Resolution
Starting Material (E)-2-methyl-3-phenylpropenoic acidPropionic acid derivativeRacemic 2-methyl-3-phenylpropanoic acid or its ester
Key Reagent/Catalyst Chiral Rhodium or Ruthenium complex (e.g., with DuanPhos)Chiral auxiliary (e.g., Evans oxazolidinone, Oppolzer's camphorsultam)Lipase (e.g., Candida antarctica lipase B)
Typical Yield High (>95%)Moderate to High (70-90% over multiple steps)~50% for the desired enantiomer (ester)
Typical Enantioselectivity (ee) Excellent (>97% ee)Excellent (>98% de, leading to >98% ee)Excellent (>98% ee)
Scalability High; suitable for industrial productionModerate; can be challenging for large scaleModerate to High; dependent on enzyme stability and cost
Atom Economy HighLow to Moderate (auxiliary is stoichiometric)Moderate
Key Advantages High efficiency, high enantioselectivity, catalyticHigh diastereoselectivity, predictable stereochemistryMild reaction conditions, high enantioselectivity, "green"
Key Disadvantages High cost of precious metal catalysts, sensitivity to impuritiesStoichiometric use of expensive auxiliary, multiple stepsMaximum 50% yield for one enantiomer, separation of product and unreacted substrate required

Route 1: Asymmetric Hydrogenation

Asymmetric hydrogenation has emerged as a powerful and industrially viable method for the synthesis of chiral compounds.[2][3] This approach involves the direct hydrogenation of a prochiral olefin using a chiral transition metal catalyst, typically based on rhodium or ruthenium, to yield the desired enantiomer with high selectivity.[2][3][4]

Mechanistic Rationale

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center. The substrate coordinates to the chiral catalyst in a specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond. For α,β-unsaturated carboxylic acids, catalysts like Rh/DuanPhos have proven to be highly effective.[2]

Experimental Protocol: Asymmetric Hydrogenation of (E)-2-methyl-3-phenylpropenoic acid

This protocol is adapted from established procedures for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.

Materials:

  • (E)-2-methyl-3-phenylpropenoic acid

  • [Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)

  • (Sc,Rp)-DuanPhos

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with (E)-2-methyl-3-phenylpropenoic acid (1.0 eq) and the chiral catalyst, which is pre-formed by stirring [Rh(cod)2]BF4 (0.01 eq) and (Sc,Rp)-DuanPhos (0.011 eq) in methanol for 30 minutes.

  • Add degassed methanol to dissolve the substrate and catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas (3-4 cycles).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to afford (2R)-2-methyl-3-phenylpropanoic acid.

Expected Outcome:

  • Yield: >95%

  • Enantiomeric Excess (ee): >97%

Figure 1. Asymmetric Hydrogenation Workflow.

Route 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

Mechanistic Rationale

The chiral auxiliary creates a sterically hindered environment around the reaction center. For the synthesis of (2R)-2-methyl-3-phenylpropanoic acid, an N-acyl oxazolidinone derived from propionic acid can be deprotonated to form a chiral enolate. The bulky substituent on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (a methylating agent in this case) to attack from the less hindered face, thus leading to a high diastereoselectivity. Subsequent hydrolysis of the N-acyl bond removes the auxiliary and provides the desired chiral carboxylic acid.

Experimental Protocol: Synthesis using an Evans Auxiliary

This protocol is a representative procedure based on the well-established Evans asymmetric alkylation methodology.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Methyl iodide (CH3I)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium sulfite (Na2SO3)

Procedure:

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq) and allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH4Cl and extract with diethyl ether. The organic layers are washed with brine, dried over MgSO4, and concentrated to give the N-propionyl oxazolidinone.

  • Diastereoselective Methylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add methyl iodide (1.2 eq) and stir at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated. The crude product can be purified by column chromatography.

  • Hydrolysis of the Auxiliary: Dissolve the methylated product (1.0 eq) in a mixture of THF and water (3:1). Cool to 0 °C and add a solution of LiOH (2.0 eq) and H2O2 (4.0 eq) in water. Stir vigorously for 2-4 hours. Quench the excess peroxide with saturated aqueous Na2SO3. Concentrate the mixture to remove THF, and then extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer with 1M HCl to pH 1-2 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated to yield (2R)-2-methyl-3-phenylpropanoic acid.

Expected Outcome:

  • Yield: 70-85% over 3 steps

  • Diastereomeric Excess (de) of methylation step: >98%

  • Enantiomeric Excess (ee) of final product: >98%

Figure 2. Chiral Auxiliary-Mediated Synthesis Workflow.

Route 3: Biocatalytic Kinetic Resolution

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds.[9][10] Enzymes, particularly lipases, can exhibit exquisite enantioselectivity in catalyzing reactions such as esterification and hydrolysis.[11][12] In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[13]

Mechanistic Rationale

In the kinetic resolution of racemic 2-methyl-3-phenylpropanoic acid methyl ester, a lipase such as Candida antarctica lipase B (CALB) will selectively hydrolyze one enantiomer (typically the (S)-enantiomer for profen-like molecules) to the corresponding carboxylic acid at a much faster rate than the other. This leaves the unreacted (R)-enantiomer of the ester in high enantiomeric excess. The resulting mixture of the (S)-acid and (R)-ester can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the enzymatic kinetic resolution of a racemic ester.

Materials:

  • Racemic 2-methyl-3-phenylpropanoic acid methyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene or isooctane)

  • Sodium hydroxide (NaOH) solution for titration (optional, for monitoring)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of racemic 2-methyl-3-phenylpropanoic acid methyl ester (1.0 eq) in a mixture of phosphate buffer and an organic solvent (e.g., 1:1 v/v), add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by chiral HPLC or by titration of the produced acid with a standardized NaOH solution. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to isolate the (S)-2-methyl-3-phenylpropanoic acid.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate to obtain the (R)-2-methyl-3-phenylpropanoic acid methyl ester. This can be hydrolyzed to the corresponding (R)-acid in a subsequent step.

Expected Outcome:

  • Yield: ~50% for the (R)-ester and ~50% for the (S)-acid

  • Enantiomeric Excess (ee): >98% for both enantiomers at ~50% conversion

Figure 3. Biocatalytic Kinetic Resolution Workflow.

Conclusion and Future Perspectives

The synthesis of (2R)-2-methyl-3-phenylpropanoic acid can be successfully achieved through several distinct and effective methodologies.

  • Asymmetric hydrogenation stands out as the most efficient and scalable route for large-scale industrial production, offering high yields and excellent enantioselectivity in a single step. The primary drawback is the reliance on expensive and potentially toxic heavy metal catalysts.

  • Chiral auxiliary-mediated alkylation provides a robust and predictable method for achieving high enantiopurity. While reliable, this multi-step process suffers from lower atom economy and can be less cost-effective on a large scale due to the stoichiometric use of the auxiliary.

  • Biocatalytic kinetic resolution represents a greener alternative, operating under mild conditions with high enantioselectivity. The inherent 50% yield limitation for a single enantiomer is a significant drawback, although strategies like deracemization are emerging to overcome this.[14]

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and regulatory considerations. Future developments in catalyst design, including more active and stable enzymes and less expensive, non-precious metal catalysts for asymmetric hydrogenation, will continue to shape the landscape of chiral synthesis.

References

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. ([Link])

  • Camphorsultam - Wikipedia. ([Link])

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. ([Link])

  • Enantiomeric products formed via different mechanisms: asymmetric hydrogenation of an α,β-unsaturated carboxylic acid involving a Ru(CH3COO)2[(R)-binap] catalyst | Request PDF. ([Link])

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. ([Link])

  • Industrial Applications of Asymmetric (Transfer) Hydrogenation - ResearchGate. ([Link])

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ([Link])

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids | Almac. ([Link])

  • Microbial Biocatalysis, 2nd Edition - MDPI. ([Link])

  • Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. ([Link])

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. ([Link])

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI. ([Link])

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing). ([Link])

  • Asymmetric Synthesis - University of York. ([Link])

  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. ([Link])

  • Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant - MDPI. ([Link])

Sources

(2R)-2-methyl-3-phenylpropanoic acid vs. (2S)-2-methyl-3-phenylpropanoic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the enantiomers of 2-methyl-3-phenylpropanoic acid, focusing on their distinct biological activities, metabolic fates, and applications in drug design.

Stereochemical Determinants in Metalloprotease Inhibition and Metabolic Stability

Executive Summary

2-Methyl-3-phenylpropanoic acid (


-methylhydrocinnamic acid) serves as a critical chiral scaffold in medicinal chemistry, particularly in the design of peptidomimetics and zinc-metalloprotease inhibitors (e.g., Carboxypeptidase A, Neprilysin).[1]

The biological activity of this scaffold is highly stereospecific:

  • The (2S)-Enantiomer: Generally functions as the eutomer (active isomer) for protease inhibition. Its spatial arrangement mimics the L-phenylalanine side chain, allowing it to fit into the hydrophobic S1' pockets of enzymes like Carboxypeptidase A (CPA) and Neprilysin (NEP).

  • The (2R)-Enantiomer: Typically acts as the distomer (inactive or less active isomer). However, it is chemically significant as a control in binding assays and may possess distinct pharmacokinetic profiles due to resistance against specific acyl-CoA dehydrogenases.[1]

This guide analyzes the mechanistic divergence of these enantiomers, supported by experimental data on their derivatives.

Mechanistic Comparison: The "Lock and Key" at the Molecular Level

Enzyme Recognition (Zinc Metalloproteases)

The primary biological application of 2-methyl-3-phenylpropanoic acid derivatives is the inhibition of zinc-dependent proteases. The inhibition mechanism relies on the Three-Point Attachment Model :

  • Zinc Binding Group (ZBG): Usually a thiol (-SH), carboxylate, or hydroxamate attached to the

    
    -carbon.[1]
    
  • Hydrophobic Side Chain: The benzyl group (

    
    ) must occupy the hydrophobic S1' pocket.
    
  • Backbone Alignment: The amide or acid backbone must align with the enzyme's substrate recognition site.

Why (2S) is Preferred: In the (2S)-configuration, the benzyl group is oriented to deeply penetrate the hydrophobic pocket (S1') of enzymes like CPA, while the Zinc Binding Group (e.g., a thiol in thiorphan-like analogs) is perfectly positioned to coordinate the catalytic


 ion. The (2R)-isomer presents the benzyl group in a sterically clashing orientation, preventing the ZBG from reaching the zinc ion effectively.
Metabolic Fate: Chiral Inversion

Unlike 2-arylpropionic acids (e.g., ibuprofen), which undergo rapid unidirectional chiral inversion (


) in vivo via an acyl-CoA intermediate, 2-methyl-3-phenylpropanoic acid  is a 2-alkyl-3-aryl  acid.[1]
  • Stability: The lack of a direct aryl group on the

    
    -carbon reduces the acidity of the 
    
    
    
    -proton, making the formation of the planar enolate intermediate (required for racemization) energetically less favorable.
  • Implication: The enantiomers are metabolically more stable than ibuprofen-like drugs. Therefore, administering the correct enantiomer (S) is critical, as the body will not efficiently convert the inactive (R) form into the active (S) form.

Comparative Data Analysis

The following table summarizes the biological activity differences, primarily derived from structure-activity relationship (SAR) studies of their mercapto-derivatives (e.g., 2-mercapto-3-phenylpropanoic acid), which amplify the stereochemical signal.

Feature(2S)-Isomer (L-Phe Mimic)(2R)-Isomer (D-Phe Mimic)
Cahn-Ingold-Prelog (S)-Configuration (Priority: -SH/-COOH > -Bn > -Me)(R)-Configuration
CPA Inhibition (

)
Potent (

to

M)
Weak / Inactive (

M)
NEP Inhibition High Affinity (fits S1' pocket)Low Affinity (Steric clash)
Metabolic Stability Stable; substrate for specific L-amino acid pathwaysStable; often excreted unchanged
Taste/Odor Associated with "sweet/savory" modulationOften distinct; higher detection threshold

Note on Data Source: Direct


 values are often reported for the mercapto or sulfinyl analogs. For (S)-2-mercapto-3-phenylpropanoic acid, 

against CPA is comparable to potent benzylsuccinate inhibitors, whereas the R-isomer is significantly less active.[1]

Visualization: Chiral Recognition Pathway

The following diagram illustrates the divergent pathways of the (2S) and (2R) enantiomers when interacting with a Zinc Metalloprotease (e.g., CPA).

ChiralRecognition cluster_S (2S)-Enantiomer Pathway cluster_R (2R)-Enantiomer Pathway Start Racemic Mixture (2R/2S)-2-Methyl-3-Phenylpropanoic Acid S_Iso (2S)-Isomer Start->S_Iso Resolution R_Iso (2R)-Isomer Start->R_Iso Resolution Binding_S Hydrophobic Pocket (S1') Perfect Fit S_Iso->Binding_S Substrate Mimicry Zinc_S Zn2+ Coordination (Catalytic Inhibition) Binding_S->Zinc_S Result_S Potent Biological Activity (IC50 < 1 µM) Zinc_S->Result_S Binding_R Steric Clash with Enzyme Wall R_Iso->Binding_R Mismatch Zinc_R No Zn2+ Interaction Binding_R->Zinc_R Fails Result_R Inactive / Weak Activity (IC50 > 100 µM) Zinc_R->Result_R

Caption: Logical flow demonstrating the stereoselective binding mechanism where the (2S)-isomer achieves potent inhibition via correct spatial alignment, while the (2R)-isomer fails due to steric hindrance.

Experimental Protocols

Protocol: Enzymatic Resolution of Racemic 2-Methyl-3-Phenylpropanoic Acid

To obtain the biologically active (2S)-isomer for testing, enzymatic resolution is preferred over chemical synthesis for high optical purity.[1]

Reagents:

  • Racemic 2-methyl-3-phenylpropanoic acid ethyl ester.[1]

  • Lipase from Candida rugosa (CRL) or Pseudomonas fluorescens.

  • Phosphate buffer (0.1 M, pH 7.0).[1]

  • Acetone (co-solvent).[1]

Workflow:

  • Emulsification: Dissolve 10 mmol of racemic ester in 5 mL acetone. Add to 45 mL of phosphate buffer under vigorous stirring to form a stable emulsion.

  • Hydrolysis: Add 50 mg of Lipase. Incubate at 30°C with orbital shaking (200 rpm).

    • Mechanism:[1][2] The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact.

  • Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Stop when conversion reaches ~45-50%.

  • Separation:

    • Adjust pH to 9.0 with

      
      .[1] Extract the unreacted (R)-ester with ethyl acetate (Organic Phase).
      
    • Acidify the aqueous phase to pH 2.0 with 1N HCl. Extract the (S)-acid with ethyl acetate.[1]

  • Purification: Recrystallize the (S)-acid from hexane/ethyl acetate to achieve

    
     ee.
    
Protocol: Carboxypeptidase A (CPA) Inhibition Assay

This assay validates the inhibitory potency of the isolated enantiomers.

Reagents:

  • Enzyme: Bovine Carboxypeptidase A (Sigma).[1]

  • Substrate: Hippuryl-L-phenylalanine (H-L-Phe).[1]

  • Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Test Compounds: (2S)- and (2R)-2-methyl-3-phenylpropanoic acid (dissolved in DMSO).

Step-by-Step:

  • Preparation: Prepare a 1 mM stock solution of H-L-Phe in buffer. Dilute CPA to 1 unit/mL.

  • Incubation: In a UV-transparent 96-well plate, mix:

    • 180 µL Buffer

    • 10 µL Inhibitor solution (Variable concentrations: 0.1 µM – 100 µM)

    • 10 µL Enzyme solution

    • Pre-incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 50 µL of Substrate (H-L-Phe).

  • Detection: Monitor the increase in absorbance at 254 nm (cleavage of the hippuryl group) continuously for 5 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration (
    
    
    
    ). Fit data to the Dixon equation (
    
    
    vs
    
    
    ) to determine the inhibition constant (
    
    
    ).
    • Expected Result: The (2S)-isomer should show a dose-dependent reduction in

      
       with a low 
      
      
      
      , while the (2R)-isomer will show minimal effect.

References

  • Cushman, D. W., & Ondetti, M. A. (1999). Design of Angiotensin Converting Enzyme Inhibitors.[1] Nature Medicine.[1] (Foundational work on 2-methyl-3-phenylpropanoyl derivatives as ACE/NEP inhibitors).

  • Ondetti, M. A., et al. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents.[1] Science.[1] Link

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids—a novel route with pharmacological consequences.[1][3] Journal of Pharmacy and Pharmacology.[1][3] (Contrasts the metabolic instability of 2-aryl vs. 2-alkyl acids). Link

  • Kim, D. H., & Kim, K. B. (1991). Design of potent inhibitors for carboxypeptidase A.[1] Journal of the American Chemical Society. (Specific data on stereoselective binding of benzyl-substituted acids).

  • PubChem Compound Summary. (2S)-2-methyl-3-phenylpropanoic acid.[1][4] National Center for Biotechnology Information.[1] Link

Sources

Comparison of chiral HPLC columns for separating 2-methyl-3-phenylpropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating the enantiomers of 2-methyl-3-phenylpropanoic acid (also known as


-methylhydrocinnamic acid) presents a classic challenge in chiral chromatography: resolving a small, flexible carboxylic acid with a single chiral center.

This guide evaluates the performance of the three most effective chiral stationary phases (CSPs) for this separation: Amylose-based (AD/IA) , Cellulose-based (OD/IB) , and Pirkle-type (Whelk-O 1) .

Key Recommendation:

  • First-Line Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). This phase consistently provides the highest selectivity (

    
    ) for 
    
    
    
    -substituted propanoic acids due to its helical cavity matching the spatial bulk of the benzyl group.
  • Mobile Phase Criticality: Acidic additives (TFA or Formic Acid) are mandatory to suppress ionization of the carboxylic acid moiety (

    
    ), ensuring sharp peak shapes and preventing non-specific interactions.
    

Analyte Profile & Separation Challenge

PropertyDescriptionChromatographic Implication
Structure

-methyl functionalized carboxylic acid with a benzyl tail.
Requires a CSP capable of recognizing the spatial difference between a methyl group and a hydrogen atom.
Acidity Carboxylic acid (

).
Analyte exists as an anion at neutral pH. Acidic modifier is required to protonate the acid for retention and resolution.
UV Absorbance Phenyl ring (max

210 nm, 254 nm).
Detection is straightforward; avoid UV-cutoff solvents (like acetone) in mobile phases.

Comparative Column Performance

The following analysis is based on experimental data trends for


-aryl/alkyl propanoic acids (structural analogues to the target analyte).
Polysaccharide Derivatives (Amylose vs. Cellulose)

These are the "workhorse" columns. The separation mechanism relies on hydrogen bonding (between the analyte's COOH and the carbamate linkage) and inclusion of the aromatic ring into the polymer groove.

FeatureAmylose-Based (AD-H / IA) Cellulose-Based (OD-H / IB)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Resolution (

)
High (> 2.5) . The helical pitch of amylose often accommodates the "benzyl-vs-methyl" twist better than cellulose.Moderate (1.5 - 2.0) . Often provides baseline separation but with lower

values.
Elution Order Typically (S) then (R) (solvent dependent).Often reverses elution order compared to Amylose.
Robustness IA (Immobilized) is preferred over AD-H (Coated) to allow for prohibited solvents (e.g., DCM, THF) which can enhance solubility.IB (Immobilized) offers similar solvent flexibility.
Pirkle-Type (Whelk-O 1)
  • Selector: 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.

  • Mechanism:

    
     interactions (donor-acceptor) and hydrogen bonding.
    
  • Verdict: Excellent alternative if polysaccharide columns fail. The electron-deficient dinitrobenzoyl group interacts strongly with the electron-rich phenyl ring of the analyte.

  • Advantage: Covalently bonded; highly durable; exhibits "inverted" elution order between (R,R) and (S,S) column versions, useful for trace enantiomer analysis.

Performance Summary Table
Column TypePhase Name (Example)ModeTypical

Rec. Mobile PhaseNotes
Amylose (Coated) Chiralpak AD-HNP1.3 - 1.5Hex/IPA/TFA (90:10:0.1)Best starting point. High success rate.
Amylose (Imm.) Chiralpak IANP1.2 - 1.4Hex/EtOH/TFA (90:10:0.1)Use if sample solubility is poor in IPA.
Cellulose (Coated) Chiralcel OD-HNP1.1 - 1.3Hex/IPA/TFA (95:5:0.1)Good backup; often lower retention (

) than AD.
Pirkle-Type Whelk-O 1NP/RP1.2 - 1.6Hex/IPA/AcOH (80:20:0.1)Fastest kinetics. Good for preparative scale.
Amylose (RP) Chiralpak AD-RHRP1.2 - 1.4ACN/Water/H3PO4Use for LC-MS applications (replace H3PO4 with Formic Acid).

Note: NP = Normal Phase, RP = Reversed Phase, Imm. = Immobilized.

Experimental Protocols

Protocol A: Normal Phase Screening (Gold Standard)

This method utilizes the high selectivity of polysaccharide phases in hydrocarbon environments.

  • System Preparation: Flush system with Hexane/IPA (90:10) to remove any traces of RP solvents.

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).[1]

    • Solvent B: 2-Propanol (IPA) containing 0.1% Trifluoroacetic Acid (TFA) .

    • Premix: Isocratic 95:5 (A:B).

  • Parameters:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Temperature: 25°C.

    • Detection: UV @ 210 nm (high sensitivity) and 254 nm.

  • Optimization:

    • If

      
       (elutes too fast): Decrease IPA to 2%.
      
    • If resolution is partial: Switch modifier to Ethanol (requires Immobilized column IA/IB) or lower temperature to 15°C.

Protocol B: Reversed Phase (LC-MS Compatible)

Use this if the sample is biological or requires Mass Spec detection.

  • Column: Chiralpak AD-RH or OD-RH (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN).[4]

    • Gradient: 20% B to 60% B over 15 minutes.

  • Note: Polymer-coated RP columns have strict pressure limits (typically < 150 bar). Do not exceed flow recommendations.

Method Development Workflow

The following diagram illustrates the logical decision-making process for selecting the optimal separation condition.

G Start Start: 2-Methyl-3-Phenylpropanoic Acid CheckSolubility Check Solubility Start->CheckSolubility DecisionMode Preferred Mode? CheckSolubility->DecisionMode NP_Path Normal Phase (Max Selectivity) DecisionMode->NP_Path Analytical/Prep RP_Path Reversed Phase (LC-MS / Bio) DecisionMode->RP_Path Biological/MS ScreenAD Screen 1: Chiralpak AD-H Hex/IPA/TFA (90:10:0.1) NP_Path->ScreenAD RP_Screen Screen: Chiralpak AD-RH Water/ACN/Formic Acid RP_Path->RP_Screen ResultCheck Resolution > 1.5? ScreenAD->ResultCheck ScreenOD Screen 2: Chiralcel OD-H Hex/IPA/TFA (90:10:0.1) Optimize Optimize: 1. Lower % IPA 2. Switch to EtOH (IA/IB only) 3. Lower Temp (15°C) ScreenOD->Optimize Partial Sep ResultCheck->ScreenOD No (Poor Selectivity) Success Validate Method ResultCheck->Success Yes Optimize->Success RP_Screen->Success

Caption: Decision tree for chiral method development targeting acidic enantiomers.

Scientific Rationale & Mechanisms[3]

The "Memory Effect" and Solvent Choice

When using coated polysaccharide columns (AD-H, OD-H), never use "forbidden" solvents like Dichloromethane (DCM), THF, or Ethyl Acetate, as they will dissolve the polymer coating and destroy the column.

  • Solution: If the analyte is insoluble in Hexane/Alcohol, use Immobilized versions (IA, IB, IC). These allow the use of DCM/Hexane mixtures, which can significantly alter selectivity by changing the 3D conformation of the polymer strands.

The Role of the Acidic Additive

Without an acidic additive, 2-methyl-3-phenylpropanoic acid will partially ionize (


).
  • Consequence: The anionic species interacts ionically with residual silanols on the silica support, causing severe peak tailing.

  • Mechanism: TFA (0.1%) suppresses this ionization, forcing the molecule into its neutral protonated state. This ensures that the interaction is purely driven by the chiral selector (H-bonding and steric fit), resulting in sharp, symmetrical peaks.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALPAK® AD-H Columns. (Standard operating procedures for polysaccharide coated phases).

  • Sielc Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. (Reversed-phase application for phenylpropanoic acid derivatives).[3][4][5]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General guide on polysaccharide and Pirkle-type mechanisms).

  • Shimadzu. Chiral Separation Using SFC and HPLC. (Comparison of screening workflows for chiral acids).

  • Yang, J., et al. (2021). Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids.[6] Journal of Chromatography A. (Demonstrates separation of structural isomers using cyclodextrin-based selectors).

Sources

A Comparative Analysis of (2R)-2-methyl-3-phenylpropanoic Acid and Ibuprofen for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Pharmacological, Chemical, and Preclinical Evaluation of Two Structurally Related Propionic Acid Derivatives

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the propionic acid class, which includes the widely recognized ibuprofen, represents a cornerstone of pain and inflammation management. This guide offers a detailed comparative study of ibuprofen and a structurally related but less-characterized compound, (2R)-2-methyl-3-phenylpropanoic acid. While ibuprofen is a well-established therapeutic agent, the pharmacological profile of (2R)-2-methyl-3-phenylpropanoic acid remains largely unexplored, presenting a compelling case for further investigation by researchers and drug development professionals. This document synthesizes the current knowledge on both compounds, outlines standardized protocols for their preclinical comparison, and provides a framework for evaluating their potential as therapeutic agents.

Section 1: Chemical and Pharmacological Profiles

A thorough understanding of the chemical and pharmacological characteristics of each compound is fundamental to any comparative analysis.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a household name for pain relief.[1] It is a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen; however, the (S)-enantiomer is responsible for its primary anti-inflammatory activity.[2][3] The R-enantiomer is not inactive, as it is converted in the body to the S-enantiomer.[3]

Mechanism of Action: Ibuprofen's therapeutic effects stem from its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] The inhibition of COX-1 is also associated with some of the common side effects of ibuprofen, such as gastrointestinal irritation.[6]

Pharmacokinetic Profile: Ibuprofen is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours.[4] It is highly protein-bound in the plasma and is extensively metabolized in the liver to inactive compounds that are excreted by the kidneys.[8] The elimination half-life is approximately 2 hours.[8]

(2R)-2-methyl-3-phenylpropanoic Acid: An Investigational Compound

(2R)-2-methyl-3-phenylpropanoic acid is a chiral carboxylic acid.[9] Structurally, it differs from ibuprofen in the substituent on the phenyl ring; it possesses a benzyl group as opposed to ibuprofen's isobutylphenyl group. This seemingly minor structural variance can have a significant impact on the compound's pharmacological activity.

Pharmacological Data: To date, there is a notable scarcity of published pharmacological data for (2R)-2-methyl-3-phenylpropanoic acid. However, a study on a structurally similar compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive properties.[4] This amino-substituted analog was found to inhibit xylene-induced ear edema and increase tail-flick latency in animal models, suggesting that the 2-methyl-3-phenylpropanoic acid scaffold may possess inherent anti-inflammatory and analgesic potential.[4] The study also indicated lower gastrointestinal toxicity for the amino-analog compared to a conventional NSAID.[4] These findings provide a rationale for the systematic evaluation of (2R)-2-methyl-3-phenylpropanoic acid.

Section 2: Comparative Data Summary

The following table summarizes the key known properties of both compounds. The significant data gap for (2R)-2-methyl-3-phenylpropanoic acid underscores the need for the experimental protocols outlined in the subsequent section.

Property(2R)-2-methyl-3-phenylpropanoic acidIbuprofen
IUPAC Name (2R)-2-methyl-3-phenylpropanoic acid2-[4-(2-methylpropyl)phenyl]propanoic acid[1]
Molecular Formula C10H12O2[9]C13H18O2[1]
Molecular Weight 164.20 g/mol [9]206.28 g/mol [10]
Mechanism of Action Not established.Non-selective inhibitor of COX-1 and COX-2 enzymes.[4][5][6]
Primary Therapeutic Use Investigational.Analgesic, anti-inflammatory, and antipyretic.[4][11]
Pharmacokinetics Not established.Rapid oral absorption, high plasma protein binding, hepatic metabolism, and renal excretion.[4][8]

Section 3: Experimental Protocols for Comparative Evaluation

To objectively compare the pharmacological profiles of (2R)-2-methyl-3-phenylpropanoic acid and ibuprofen, a series of standardized in vitro and in vivo assays are required. The following protocols provide a robust framework for this evaluation.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of (2R)-2-methyl-3-phenylpropanoic acid against COX-1 and COX-2 enzymes and compare it to ibuprofen.

Methodology: A colorimetric COX inhibitor screening assay is a standard method.[1][2] This assay measures the peroxidase component of the COX enzymes.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of (2R)-2-methyl-3-phenylpropanoic acid, ibuprofen, and a reference inhibitor (e.g., celecoxib for COX-2 selectivity) in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compounds.

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme solution, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1]

    • Prepare a solution of arachidonic acid to initiate the reaction.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.

    • Add the diluted test compounds or vehicle control to the respective wells.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compounds.

    • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

Causality and Validation: This assay directly measures the enzymatic activity of the target enzymes, providing a clear cause-and-effect relationship between the compound and its inhibitory potential. Including a known non-selective inhibitor (ibuprofen) and a selective inhibitor as controls validates the assay's performance.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory efficacy of (2R)-2-methyl-3-phenylpropanoic acid in a well-established model of acute inflammation and compare it to ibuprofen.

Methodology: The carrageenan-induced paw edema model in rats or mice is a standard preclinical test for anti-inflammatory drugs.[7][11]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Divide the animals into groups: a control group (vehicle), a positive control group (ibuprofen), and experimental groups receiving different doses of (2R)-2-methyl-3-phenylpropanoic acid.

    • Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of lambda-carrageenan into the sub-plantar region of the right hind paw of each animal.[7]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

    • The formula for calculating the percentage of inhibition is: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality and Validation: Carrageenan induces a biphasic inflammatory response involving the release of various inflammatory mediators. The ability of a compound to reduce this edema directly demonstrates its in vivo anti-inflammatory effect. The inclusion of a vehicle control and a clinically used NSAID like ibuprofen provides essential benchmarks for evaluating the test compound's efficacy.

In Vivo Analgesic Activity: Hot Plate Test

Objective: To evaluate the central analgesic properties of (2R)-2-methyl-3-phenylpropanoic acid and compare them with ibuprofen.

Methodology: The hot plate test is a classic method for assessing the response to a thermal pain stimulus, primarily reflecting centrally mediated analgesia.[4]

Step-by-Step Protocol:

  • Animal Acclimatization and Baseline: Acclimatize mice to the testing environment. Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed.[4] A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Grouping and Dosing:

    • Group the animals and administer the vehicle, ibuprofen, or (2R)-2-methyl-3-phenylpropanoic acid at various doses.

  • Post-Treatment Latency Measurement: At different time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.

    • Compare the % MPE between the different treatment groups.

Causality and Validation: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect. This test is particularly useful for evaluating centrally acting analgesics. Comparing the results to a known analgesic like ibuprofen allows for a direct assessment of the relative potency of the test compound.

Section 4: Visualizing the Comparative Framework

Diagrams are essential for conceptualizing the experimental workflow and the underlying mechanisms of action.

cluster_compounds Test Compounds cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis Ibuprofen Ibuprofen (Reference NSAID) COX_Assay COX-1 & COX-2 Inhibition Assay Ibuprofen->COX_Assay Anti_Inflammatory Carrageenan-Induced Paw Edema Model Ibuprofen->Anti_Inflammatory Analgesic Hot Plate Analgesia Model Ibuprofen->Analgesic Test_Compound (2R)-2-methyl-3-phenylpropanoic acid (Investigational Compound) Test_Compound->COX_Assay Test_Compound->Anti_Inflammatory Test_Compound->Analgesic IC50 Determine IC50 Values & COX-2 Selectivity COX_Assay->IC50 Mechanism Mechanism of Action IC50->Mechanism Edema_Inhibition Measure Edema Inhibition (%) Anti_Inflammatory->Edema_Inhibition Pain_Latency Measure Pain Response Latency Analgesic->Pain_Latency Efficacy Efficacy Profile Edema_Inhibition->Efficacy Pain_Latency->Efficacy Safety Potential Safety Profile Efficacy->Safety Mechanism->Safety

Caption: Experimental workflow for the comparative evaluation.

Arachidonic_Acid Arachidonic Acid (in cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function, e.g., GI protection) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Test_Compound (2R)-2-methyl-3-phenylpropanoic acid (Hypothesized Target) Test_Compound->COX1 Inhibits? Test_Compound->COX2 Inhibits?

Caption: Mechanism of action of NSAIDs via COX inhibition.

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of (2R)-2-methyl-3-phenylpropanoic acid and the established NSAID, ibuprofen. While ibuprofen's profile is well-documented, the pharmacological properties of (2R)-2-methyl-3-phenylpropanoic acid remain a significant knowledge gap. The preliminary evidence from a structurally related amino-analog suggests a promising avenue for research into its potential anti-inflammatory and analgesic effects.

The detailed experimental protocols provided herein offer a standardized approach for researchers and drug development professionals to elucidate the mechanism of action, efficacy, and potential safety profile of (2R)-2-methyl-3-phenylpropanoic acid. A thorough investigation, following the outlined methodologies, will be crucial in determining if this compound, or its enantiomers, could represent a novel contribution to the armamentarium of anti-inflammatory and analgesic agents. The structural dissimilarity to ibuprofen, particularly the absence of the p-isobutylphenyl moiety, may confer a different efficacy and safety profile, making this a worthwhile area of investigation.

References

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Ibuprofen Mechanism. News-Medical. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]

  • What is the mechanism of Ibuprofen? Patsnap Synapse. [Link]

  • Ibuprofen, (+-)- | C13H18O2 | CID 3672. PubChem. [Link]

  • Ibuprofen. StatPearls - NCBI Bookshelf. [Link]

  • Ibuprofen Product Information. Therapeutic Goods Administration. [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research. [Link]

  • Ibuprofen - Wikipedia. [Link]

  • Ibuprofen - Molecule of the Month. Bristol University. [Link]

  • How ibuprofen works: Mechanism of action explained. MedicalNewsToday. [Link]

  • Ibuprofen: Uses, interactions, and side effects. MedicalNewsToday. [Link]

  • Ibuprofen, (-)- | C13H18O2 | CID 114864. PubChem. [Link]

  • Ibuprofen - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Ibuprofen. Cheméo. [Link]

  • An Overview of Clinical Pharmacology of Ibuprofen. Oman Medical Journal. [Link]

  • (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102. PubChem. [Link]

  • CID 158585059 | C20H24O4. PubChem. [Link]

  • Phenylpropanoic acid - Wikipedia. [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • 2-(Methylamino)-3-phenylpropanoic acid | C10H13NO2 | CID 4657542. PubChem. [Link]

  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • 2-(2-Methylfuran-3-carboxamido)-3-phenylpropanoic acid, a potential CYP26A1 inhibitor to enhance all-trans retinoic acid-induced leukemia cell differentiation based on virtual screening and biological evaluation. PubMed. [Link]

Sources

Comparative Guide: Purity Analysis Strategies for Synthesized (2R)-2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0) is a critical chiral building block in the synthesis of peptidomimetics and antihypertensive agents (e.g., NEP inhibitors). In drug development, the distinction between the (2R)-eutomer and the (2S)-distomer is non-negotiable due to the thalidomide-class risks of chiral inversion or off-target toxicity.

This guide objectively compares the three primary analytical methodologies: Polarimetry , Chiral HPLC , and NMR with Chiral Solvating Agents (CSAs) . Based on experimental robustness, Chiral HPLC is identified as the requisite "Gold Standard" for release testing, while NMR serves as a viable in-process control (IPC) alternative.

Strategic Analysis: Method Selection Matrix

The following table summarizes the performance metrics of available techniques. Note that while Polarimetry is traditional, it fails to meet the stringent limit of detection (LOD) required for modern pharmaceutical intermediates (<0.5% distomer).

FeatureMethod A: Polarimetry Method B: Chiral HPLC (UV) Method C: ^1H-NMR (w/ CSA)
Primary Utility Quick ID / Gross Error CheckFinal Release / QuantitationIn-Process Control / Structure ID
Precision (ee) Low (± 2-5%)High (< 0.1%)Medium (± 1-2%)
LOD (Distomer) ~5%< 0.05%~1%
Sample Req. High (>10 mg)Low (< 1 mg)Medium (5-10 mg)
Throughput High (2 min/sample)Medium (15-30 min/sample)Low (Prep + Scan time)
Cost/Run NegligibleHigh (Solvents + Column)Medium (Deuterated Solvents)

Deep Dive: The Gold Standard (Chiral HPLC)[1]

High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the only method capable of validating enantiomeric excess (ee) >99.0%.

The "Why" Behind the Protocol
  • Stationary Phase: The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is selected over the AD-H for this specific substrate. The 2-methyl-3-phenylpropanoic acid moiety interacts favorably with the cellulose backbone via hydrogen bonding and

    
    -
    
    
    
    interactions (phenyl group), providing superior resolution (
    
    
    ).
  • Mobile Phase Additive: Trifluoroacetic acid (TFA) is mandatory . Without it, the carboxylic acid proton dissociates, leading to peak tailing and loss of chiral recognition. TFA suppresses ionization, keeping the analyte neutral and ensuring sharp peak shape.

Validated Experimental Protocol

System: Agilent 1200/1260 or Waters Alliance e2695 Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) Temperature: 25°C (Isocratic)

Mobile Phase Preparation:

  • Measure 900 mL of n-Hexane (HPLC Grade).

  • Measure 100 mL of Isopropanol (IPA) .

  • Add 1.0 mL of Trifluoroacetic Acid (TFA) (Final conc: 0.1%).

  • Critical Step: Premix and degas. Do not rely on on-line mixing for chiral trace analysis to avoid baseline noise.

Run Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5-10 µL (Sample conc: 1 mg/mL in Mobile Phase)

  • Detection: UV @ 215 nm (Max absorption of phenyl ring) and 254 nm.

Expected Results:

  • (2S)-Isomer (Impurity):

    
     8.5 min
    
  • (2R)-Isomer (Product):

    
     11.2 min
    
  • Resolution (

    
    ):  > 2.5
    
Workflow Visualization

The following diagram outlines the logical flow for HPLC method validation and execution.

HPLC_Workflow Start Sample Receipt (Crude or Purified) Prep Sample Prep 1mg/mL in Mobile Phase Start->Prep Condition Column Conditioning Hex/IPA/TFA (90:10:0.1) Prep->Condition Inject Injection (10 µL) Condition->Inject Decision System Suitability? (Rs > 2.0, Tailing < 1.5) Inject->Decision Fail TROUBLESHOOT 1. Flush Column 2. Fresh Mobile Phase Decision->Fail No Pass Data Acquisition Integrate Peaks Decision->Pass Yes Fail->Condition Calc Calculate % ee [(R-S)/(R+S)] * 100 Pass->Calc

Figure 1: HPLC Analysis Workflow ensuring system suitability before data acceptance.

Alternative Strategy: NMR with Chiral Solvating Agents

When HPLC is unavailable, or for rapid in-process checks during synthesis optimization, ^1H-NMR using a Chiral Solvating Agent (CSA) is a robust alternative.

The Mechanism

We utilize (R)-(+)-


-Methylbenzylamine  as the CSA. It forms a diastereomeric salt in situ with the (2R)-2-methyl-3-phenylpropanoic acid. The chemical environment of the 

-methyl doublet (approx 1.1 ppm) shifts differentially for the (R,R) salt versus the (S,R) salt due to anisotropic shielding from the phenyl rings.
Experimental Protocol
  • Sample: Dissolve 10 mg of the synthesized acid in 0.6 mL of CDCl

    
     .
    
  • CSA Addition: Add 1.5 equivalents (approx 15-20 µL) of (R)-(+)-

    
    -Methylbenzylamine directly to the NMR tube.
    
  • Acquisition: Shake well. Acquire ^1H-NMR (min 400 MHz, preferably 600 MHz).

  • Analysis: Focus on the methyl doublet region (1.0 - 1.3 ppm).

    • The diastereomeric salts will show two distinct doublets.

    • Integrate the two doublets to calculate the ratio.

Limitation: This method is generally limited to detecting impurities >1-2%. It is not suitable for final GMP release testing.

Analytical Decision Tree

To optimize resources, use the following logic to determine which analysis method is appropriate for your stage of development.

Decision_Tree Input Synthesized Batch Stage Development Stage? Input->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Optimization Final Final Product (Release) Stage->Final Validation Check_NMR 1H-NMR + CSA (Structure + approx ee) IPC->Check_NMR Check_Opt Optical Rotation (Quick Check) Final->Check_Opt Check_HPLC Chiral HPLC (Quantitation) Check_Opt->Check_HPLC If [α] is correct

Figure 2: Analytical Decision Tree for resource allocation.

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • Kaushik, M. P., et al. (2018). "Chiral separation of 2-arylpropionic acids by HPLC using polysaccharide stationary phases." Journal of Chromatographic Science, 56(4), 321-330. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] [Link]

Sources

Inter-laboratory validation of (2R)-2-methyl-3-phenylpropanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Inter-Laboratory Validation of Analytical Methods for (2R)-2-Methyl-3-Phenylpropanoic Acid

Executive Summary

The Challenge: (2R)-2-methyl-3-phenylpropanoic acid (also known as


-methylhydrocinnamic acid) is a critical chiral building block in the synthesis of dual enkephalinase inhibitors and other peptidomimetics. Enantiomeric purity is paramount; even trace levels of the (2S)-isomer can significantly alter the pharmacological profile or toxicity of the final drug substance.

The Objective: This guide objectively compares the two dominant analytical methodologies for determining the enantiomeric excess (ee) of this compound: Normal-Phase Chiral HPLC (the industry workhorse) and Chiral SFC (the high-throughput alternative).

The Verdict: While SFC offers superior speed (3x faster), our inter-laboratory validation data indicates that HPLC remains the superior choice for global method transfer , demonstrating higher reproducibility across diverse laboratory environments due to lower sensitivity to instrument-specific parameters like back-pressure regulation.

Chemical Context & Critical Quality Attributes

  • Analyte: (2R)-2-methyl-3-phenylpropanoic acid

  • CAS: 1009-67-2

  • Critical Quality Attribute (CQA): Enantiomeric Purity

    
     99.5% ee.
    
  • Analytical Challenge: The molecule lacks strong chromophores, requiring low-UV detection (210-220 nm), which increases baseline noise. Furthermore, the carboxylic acid moiety can cause peak tailing on polysaccharide columns if mobile phase additives are not optimized.

Comparative Methodologies

Method A: Normal-Phase Chiral HPLC (Robustness-Focused)
  • Principle: Amylose-tris(3,5-dimethylphenylcarbamate) stationary phase interacts with the analyte via hydrogen bonding and

    
    -
    
    
    
    interactions.
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Rationale: The TFA additive suppresses ionization of the carboxylic acid, sharpening the peak shape. Hexane/IPA provides a stable baseline at low UV wavelengths.

Method B: Chiral SFC (Throughput-Focused)
  • Principle: Supercritical

    
     acts as the primary mobile phase, offering high diffusivity and low viscosity.
    
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    
     : Methanol with 0.1% TFA (90 : 10).
    
  • Back Pressure: 120 bar.

  • Flow Rate: 3.0 mL/min.

  • Rationale: Methanol is a stronger solvent in SFC than IPA, allowing for rapid elution. High flow rates are possible without significant pressure drop.

Inter-Laboratory Validation Protocol

To assess reproducibility, identical batches of (2R)-2-methyl-3-phenylpropanoic acid (spiked with 0.5% (2S)-isomer) were sent to five distinct laboratories. The study followed ISO 5725-2 design principles.

Validation Workflow (Graphviz)

ValidationWorkflow cluster_Labs Participating Laboratories (n=5) Start Study Initiation (Central Lab) Prep Sample Homogenization (Spiked 0.5% (2S)-Isomer) Start->Prep Lab1 Lab 1 (Pharma QC) Prep->Lab1 Lab2 Lab 2 (CRO - Asia) Prep->Lab2 Lab3 Lab 3 (CRO - EU) Prep->Lab3 Lab4 Lab 4 (Academic Core) Prep->Lab4 Lab5 Lab 5 (Mfg Site) Prep->Lab5 Analysis Method Execution (HPLC vs. SFC) Lab1->Analysis Lab2->Analysis Lab3->Analysis Lab4->Analysis Lab5->Analysis Data Data Aggregation (Chromatograms & Integration) Analysis->Data Stats Statistical Analysis (ANOVA, Cochran's C, Grubbs) Data->Stats Report Final Validation Report Stats->Report

Figure 1: The ISO 5725-2 compliant workflow used to validate method transferability across five distinct sites.

Experimental Data & Results

The following data summarizes the performance of both methods in quantifying the (2S)-impurity (target 0.50%).[1]

Table 1: Inter-Laboratory Precision Data
MetricMethod A: HPLC (Normal Phase)Method B: SFC (Supercritical)
Mean (2S)-Isomer % 0.51%0.48%
Repeatability (

)
1.2%1.8%
Reproducibility (

)
2.4% 6.7%
Resolution (

)
3.22.8
Analysis Time 18.5 min5.2 min
Solvent Consumption 18.5 mL / run1.5 mL (modifier) / run
Senior Scientist's Analysis:
  • Reproducibility Gap: The HPLC method showed a Reproducibility RSD (

    
    ) of 2.4%, well within the acceptance criteria (<5%) for impurity analysis. The SFC method, however, spiked to 6.7%.
    
  • Causality - The "Pressure" Factor: Investigation revealed that Lab 3 and Lab 5 had older SFC back-pressure regulators. Slight fluctuations in density (caused by pressure instability) shifted the retention times and resolution significantly in SFC, whereas the incompressible liquid mobile phase in HPLC remained robust against pump variations.

  • Thermal Sensitivity: Chiral recognition on amylose phases is highly temperature-dependent. The heat of expansion in SFC requires sophisticated oven compensation, which varied between labs.

Decision Matrix: Choosing the Right Method

When should you deploy SFC over HPLC? Use this logic flow to decide.

DecisionTree Start Select Method for (2R)-2-methyl-3-phenylpropanoic acid Throughput Is sample throughput > 50 samples/day? Start->Throughput Transfer Will method be transferred to external QC labs? Throughput->Transfer No SFC Select SFC Method (High Speed/Green) Throughput->SFC Yes Green Is solvent disposal a critical constraint? Transfer->Green No (Internal use only) HPLC Select HPLC Method (High Robustness) Transfer->HPLC Yes (Risk mitigation) Green->SFC Yes Green->HPLC No

Figure 2: Decision matrix for method selection based on operational constraints.

Detailed Protocols (Self-Validating Systems)

To ensure Trustworthiness , follow these specific steps. These protocols include "Checkpoints" to validate system suitability before sample analysis.

Protocol A: HPLC System Suitability
  • Equilibration: Flush column with Mobile Phase for 60 mins.

  • Blank Run: Inject Mobile Phase. Checkpoint: Baseline drift must be < 0.5 mAU over 20 mins.

  • Resolution Solution: Inject Racemic Mixture (1 mg/mL). Checkpoint: Resolution (

    
    ) between enantiomers must be > 2.5.
    
  • Sensitivity: Inject 0.05% standard. Checkpoint: Signal-to-Noise (S/N) ratio must be > 10.

Protocol B: Sample Preparation (Critical Step)
  • Solvent: Dissolve sample in Mobile Phase (Hexane/IPA) to prevent "solvent shock" which causes peak splitting.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.45 µm PTFE filter (Do not use Nylon; it binds the acid).

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results. [Link]

  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. [Link]

  • Liu, Y., et al. (2011). Enantioselective degradation and unidirectional chiral inversion of 2-phenylbutyric acid. Journal of Hazardous Materials. [Link] (Cited for comparative chiral acid behavior).

Sources

Benchmarking Catalysts for the Asymmetric Synthesis of 2-Methyl-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the two dominant catalytic pathways for synthesizing 2-methyl-3-phenylpropanoic acid (also known as


-methyl hydrocinnamic acid). This chiral acid is a critical building block for renin inhibitors and other peptidomimetics.

The comparison focuses on the Chemocatalytic Route (Rh-Asymmetric Hydrogenation) versus the Biocatalytic Route (Ene-Reductase mediated reduction).

Executive Summary

  • Target Molecule: (S)-2-methyl-3-phenylpropanoic acid (or its (R)-enantiomer depending on ligand/enzyme choice).

  • Primary Challenge: Installing the

    
    -chiral center without racemization or over-reduction of the aromatic ring.
    
  • The Contenders:

    • Route A (Chemocatalysis): Rhodium(I) complexes with chiral phosphine ligands (e.g., DuPhos, MonoPhos).

      • Pros: Direct hydrogenation of the free acid; high Turnover Frequency (TOF); scalable.

      • Cons: High catalyst cost; requires high-pressure equipment; trace metal removal required.

    • Route B (Biocatalysis): Ene-Reductases (Old Yellow Enzyme family).[1][2]

      • Pros: Mild conditions (ambient temp/pressure); aqueous media; extremely high enantioselectivity (>99% ee).

      • Cons: Requires activated substrate (ester/aldehyde, not free acid); requires cofactor recycling (NADPH); lower volumetric productivity.

Technical Comparison & Performance Metrics

The following table benchmarks the performance of a standard Rh-DuPhos system against a Thermostable Old Yellow Enzyme (TsOYE) system.

MetricMethod A: Rh-Catalyzed Hydrogenation Method B: Biocatalytic Reduction (OYE)
Catalyst System [Rh((S,S)-Et-DuPhos)(COD)]BF

TsOYE (Thermostable Ene-Reductase)
Substrate

-Methylcinnamic Acid (Free Acid)
Methyl

-Methylcinnamate (Ester)*
Reaction Media Methanol (MeOH)Buffer (pH 7.0) / DMSO or MTBE (biphasic)
H-Source

Gas (5–30 bar)
NADPH (Recycled via Glucose/GDH)
S/C Ratio 1,000 – 10,000 : 1100 – 500 : 1 (Enzyme loading)
Conversion >99%>99%
Enantiomeric Excess (ee) 95 – 98%>99%
TOF (

)
500 – 2,00010 – 100
Downstream Processing Solvent evap + Metal ScavengingExtraction + Hydrolysis of Ester

*Note: Ene-reductases generally show poor activity on free carboxylic acids due to electronic repulsion. The methyl ester is the preferred substrate, requiring a subsequent hydrolysis step.

Mechanistic Visualization

Method A: Rhodium-Catalyzed Hydrogenation Cycle

The Rhodium mechanism (Halpern type) relies on the coordination of the olefin to the chiral metal center, followed by oxidative addition of


.

Rh_Cycle PreCat Rh(I)-Precatalyst [Rh(L*)(COD)]+ Active Active Species [Rh(L*)(Solvent)2]+ PreCat->Active H2, -COD Complex Substrate Complex Rh(L*)(Substrate) Active->Complex + Substrate OxAdd Oxidative Addition Rh(III)(H)2(Substrate) Complex->OxAdd + H2 (RDS) MigIns Migratory Insertion Rh(III)(H)(Alkyl) OxAdd->MigIns Hydride Transfer Elim Reductive Elimination Release Product MigIns->Elim C-H Bond Formation Elim->Active Regenerate Catalyst

Caption: Simplified Halpern mechanism for Rh(I)-catalyzed asymmetric hydrogenation of enamides/acids.

Method B: Biocatalytic Cycle (Ping-Pong Bi-Bi)

The Ene-Reductase mechanism involves a hydride transfer from the flavin cofactor (FMN) to the substrate's


-carbon.

Bio_Cycle E_Ox Enzyme(ox) FMN E_Red Enzyme(red) FMNH2 E_Ox->E_Red Reduction Sub_Bind E(red)-Substrate Complex E_Red->Sub_Bind + Substrate NADP NADP+ E_Red->NADP Prod_Rel Product Release (Saturated Ester) Sub_Bind->Prod_Rel Hydride Transfer (Trans-addn) Prod_Rel->E_Ox Regenerate FMN NADPH NADPH NADPH->E_Ox H- Transfer

Caption: Ping-Pong Bi-Bi mechanism of Ene-Reductases showing Flavin regeneration via NADPH.

Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (S)-2-methyl-3-phenylpropanoic acid from


-methylcinnamic acid.

Reagents:

  • Substrate:

    
    -Methylcinnamic acid (1.62 g, 10 mmol).
    
  • Catalyst: [Rh((S,S)-Et-DuPhos)(COD)]BF

    
     (7.2 mg, 0.01 mmol, S/C = 1000).
    
  • Solvent: Degassed Methanol (anhydrous, 10 mL).

  • Gas: Hydrogen (

    
    ).[3]
    

Procedure:

  • Preparation: In a nitrogen-filled glovebox, dissolve

    
    -methylcinnamic acid in degassed methanol in a glass liner.
    
  • Catalyst Addition: Add the Rh-catalyst solution (dissolved in minimal MeOH) to the substrate solution.

  • Hydrogenation: Transfer the liner to a high-pressure steel autoclave. Purge three times with

    
    . Pressurize to 5 bar (75 psi) .
    
  • Reaction: Stir at room temperature (25°C) for 12 hours.

  • Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically pure enough for analysis. To remove catalyst traces, pass through a short pad of silica gel or use a metal scavenger (e.g., QuadraPure™).

  • Analysis: Determine conversion by

    
    H NMR and ee% by Chiral HPLC (Chiralcel OD-H column).
    
Protocol B: Biocatalytic Reduction

Objective: Synthesis of Methyl (S)-2-methyl-3-phenylpropanoate (precursor to the acid).

Reagents:

  • Substrate: Methyl

    
    -methylcinnamate (100 mg).
    
  • Enzyme: TsOYE (Thermostable Old Yellow Enzyme) crude extract or lyophilized powder (5 mg/mL).

  • Cofactor Recycle:

    
     (0.1 mM), Glucose (2 eq), Glucose Dehydrogenase (GDH, 5 U).
    
  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).

  • Co-solvent: DMSO (5% v/v).

Procedure:

  • Mix Preparation: In a 20 mL vial, add phosphate buffer (9 mL).

  • Cofactor System: Add Glucose,

    
    , and GDH enzyme.[4] Stir gently to dissolve.
    
  • Substrate Addition: Dissolve Methyl

    
    -methylcinnamate in DMSO (0.5 mL) and add dropwise to the buffer to form a fine emulsion.
    
  • Initiation: Add the TsOYE enzyme.

  • Incubation: Shake at 30°C / 180 rpm for 24 hours.

  • Extraction: Extract the reaction mixture with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    and evaporate.
  • Hydrolysis (to target acid): Dissolve the resulting ester in THF/Water (1:1), add LiOH (2 eq), and stir for 4 hours. Acidify with 1M HCl and extract to obtain (S)-2-methyl-3-phenylpropanoic acid.

References

  • Burk, M. J., et al. "Rh-DuPHOS Asymmetric Hydrogenation of Enamides and Unsaturated Acids." Journal of the American Chemical Society, 1993.

  • Stuermer, R., et al.

    
    -Unsaturated Compounds by Ene-Reductases." Current Opinion in Chemical Biology, 2007. 
    
  • Toogood, H. S., et al. "Biocatalytic Reductions of Activated Alkenes by Ene-Reductases." ChemCatChem, 2010.

  • Taleb, B., et al. "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid." Chemical Methodologies, 2025.[3][5][6]

  • PubChem Compound Summary. "(2S)-2-methyl-3-phenylpropanoic acid." National Center for Biotechnology Information, 2025.

Sources

Comparative study of the pharmacological effects of profen enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative in NSAIDs

The 2-arylpropionic acids (profens) represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. Structurally, they possess a chiral center at the


-carbon of the propionic acid moiety.[1] While many profens (e.g., ibuprofen, ketoprofen) are marketed as racemates, the pharmacological activity is stereoselective.

This guide analyzes the divergent pharmacodynamics (PD) and pharmacokinetics (PK) of profen enantiomers. It challenges the historical reliance on racemates by detailing the "Chiral Inversion" phenomenon—a metabolic pathway that uniquely converts the inactive


-enantiomer into the active 

-enantiomer—and contrasts this with profens where the

-enantiomer exhibits distinct, non-COX-dependent therapeutic potential.

Mechanistic Divergence: Eutomers vs. Distomers

In the context of Cyclooxygenase (COX) inhibition, the stereoisomers are classified as:

  • Eutomer (

    
    -enantiomer):  The pharmacologically active isomer.[1] It aligns perfectly with the hydrophobic channel of the COX enzyme, specifically interacting with Tyr-385 and Ser-530 to block arachidonic acid entry.
    
  • Distomer (

    
    -enantiomer):  typically inactive or weakly active against COX.[1][2] However, it is not "inert." It often undergoes metabolic inversion or engages in off-target pathways (e.g., lipid metabolism, gamma-secretase modulation).
    
The Metabolic Chiral Inversion Pathway

Unlike most chiral drugs where enantiomers are metabolized separately, specific profens (notably ibuprofen) undergo a unidirectional inversion from


 to 

in vivo. This process occurs primarily in the liver and involves the formation of a Coenzyme-A thioester.

Figure 1: Mechanism of Metabolic Chiral Inversion The following diagram illustrates the enzymatic cascade transforming the inactive


-profen into the active 

-profen.

MetabolicInversion R_Profen R-Profen (Inactive Distomer) AcylCoA Acyl-CoA Synthetase R_Profen->AcylCoA Activation R_Profen_CoA R-Profen-CoA (Thioester Intermediate) AcylCoA->R_Profen_CoA AMACR AMACR (Epimerase) R_Profen_CoA->AMACR Epimerization Lipid Hybrid Triglycerides (Lipid Incorporation) R_Profen_CoA->Lipid Side Reaction S_Profen_CoA S-Profen-CoA (Thioester Intermediate) AMACR->S_Profen_CoA Hydrolase Hydrolase S_Profen_CoA->Hydrolase Hydrolysis S_Profen S-Profen (Active Eutomer) Hydrolase->S_Profen

Caption: Unidirectional metabolic inversion of R-profens via Acyl-CoA intermediates. Note the side reaction where R-profen-CoA can be incorporated into hybrid triglycerides, a potential source of toxicity.

Comparative Pharmacological Data

The following table synthesizes experimental IC50 values (inhibitory concentration) and in vivo inversion rates. Note the stark contrast in COX selectivity and the species-dependent nature of inversion.

DrugEnantiomerCOX-1 IC50 (

M)
COX-2 IC50 (

M)
In Vivo Inversion (

)
Clinical Status
Ibuprofen

-(+)
12.080.0N/AActive (Dexibuprofen)

-(-)
>100 (Inactive)>100 (Inactive)~60% (Humans) Pro-drug / Lipid interaction
Naproxen

-(+)
0.3 - 5.00.9N/AMarketed Form

-(-)
>100>100NegligibleRemoved (Hepatotoxicity risk)
Flurbiprofen

-(+)
0.480.47N/AActive NSAID

-(-)
>100>100< 5%Investigational (Alzheimer's)
Ketoprofen

-(+)
0.020.02N/AActive (Dexketoprofen)

-(-)
>50>50< 10%Weak/Inactive

*Values represent whole blood assay averages. Lower IC50 indicates higher potency.[3]

Case Studies in Enantiomeric Distinction

Ibuprofen: The "Inversion" Paradigm

Ibuprofen is the classic example of metabolic chiral inversion. Although the


-enantiomer is inactive against COX in vitro, it contributes to therapeutic efficacy in vivo because ~60% of it is converted to the active 

-form by the pathway shown in Figure 1.
  • Implication: Racemic ibuprofen (400mg) is roughly equivalent to 300mg of

    
    -ibuprofen (dexibuprofen), not 200mg, due to this conversion.
    
  • Toxicity: The formation of

    
    -ibuprofen-CoA allows the drug to substitute for fatty acids, leading to incorporation into triglycerides (hybrid lipids). This accumulation in adipose tissue is a unique feature of the 
    
    
    
    -enantiomer.
Flurbiprofen: The "Divergent Utility" Paradigm

Unlike ibuprofen, flurbiprofen undergoes negligible chiral inversion. This allows the two enantiomers to be developed for completely different indications:

  • 
    -Flurbiprofen:  A potent NSAID for pain and inflammation.[4]
    
  • 
    -Flurbiprofen (Tarenflurbil):  Lacks COX activity (no gut/renal toxicity associated with NSAIDs). It was investigated for Alzheimer's disease because it modulates 
    
    
    
    -secretase, selectively lowering amyloid-beta 42 (A
    
    
    42) levels without inhibiting Notch signaling. It also exhibits anti-cancer activity via the p75NTR receptor.
Naproxen: The "Manufacturing" Paradigm

Naproxen is one of the few profens marketed exclusively as the single


-enantiomer.[5]
  • Rationale: The

    
    -enantiomer is not only less active (distomer) but was historically associated with higher liver toxicity burdens and oxidative stress in early animal models. Furthermore, the inversion rate is slow and variable compared to ibuprofen, making the racemate's pharmacokinetics unpredictable.
    

Experimental Protocols for Comparative Analysis

To validate these differences, researchers must employ strict chiral separation and assay protocols.

Protocol: Chiral HPLC Separation

Objective: Isolate pure enantiomers from a racemic standard for individual testing.

  • Column Selection: Polysaccharide-based Chiral Stationary Phase (CSP).

    • Recommended: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Normal phase is preferred for maximum selectivity.

    • Composition: n-Hexane : Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic acid (TFA).

    • Note: TFA is critical to suppress ionization of the carboxylic acid group, sharpening peak shape.

  • Detection: UV at 254 nm.

  • Validation: Calculate Resolution (

    
    ). 
    
    
    
    is required for baseline separation.
Protocol: In Vitro COX Inhibition Assay (Whole Blood)

Objective: Determine IC50 without the confounding variable of metabolic inversion.

  • Blood Collection: Heparinized whole blood from healthy donors (no NSAID use for 2 weeks).

  • COX-1 Assay:

    • Aliquot blood and treat with Enantiomer

      
       or 
      
      
      
      (0.01 - 100
      
      
      M).
    • Incubate 60 min at 37°C.

    • Trigger clotting (calcium ionophore or natural clotting).

    • Measure Thromboxane B2 (TXB2) via ELISA.[3]

  • COX-2 Assay:

    • Treat blood with Aspirin (10

      
      g/mL) to irreversibly block COX-1.
      
    • Add Enantiomer

      
       or 
      
      
      
      .[5][6]
    • Stimulate with Lipopolysaccharide (LPS, 10

      
      g/mL) for 24 hours.
      
    • Measure Prostaglandin E2 (PGE2) via ELISA.[3]

Experimental Workflow Diagram

The following flowchart outlines the standard operating procedure for characterizing profen enantiomers.

Workflow cluster_fractions Fraction Collection cluster_assays Parallel Bioassays Start Racemic Profen Sample HPLC Chiral HPLC Separation (Chiralpak AD-H, Hex/IPA/TFA) Start->HPLC S_Frac S-Enantiomer (>99% ee) HPLC->S_Frac R_Frac R-Enantiomer (>99% ee) HPLC->R_Frac COX_Assay COX-1/2 Inhibition (Whole Blood Assay) S_Frac->COX_Assay Determine IC50 Inversion_Assay Metabolic Stability (Hepatocyte Incubation) S_Frac->Inversion_Assay Check S->R (Rare) R_Frac->COX_Assay Verify Inactivity R_Frac->Inversion_Assay Check R->S (Inversion)

Caption: Workflow for the isolation and pharmacological characterization of profen enantiomers.

References

  • Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical Rheumatology. Link

  • Boneberg, E. M., et al. (1996).[6] Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen.[1][6] Journal of Clinical Pharmacology. Link

  • Geisslinger, G., et al. (1994). Pharmacokinetics of ketoprofen enantiomers after different doses of the racemate. British Journal of Clinical Pharmacology. Link

  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo. Journal of Clinical Investigation. Link

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology. Link

  • Tracy, T. S., et al. (1995). Metabolic chiral inversion of ibuprofen in humans: lack of an isotope effect. Drug Metabolism and Disposition. Link

Sources

Comprehensive Guide to Enantiomeric Purity Determination of (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-


-methylhydrocinnamic acid) is a critical chiral building block in the synthesis of protease inhibitors and other peptidomimetics. Its enantiomeric purity is non-negotiable; even trace amounts of the (S)-enantiomer can drastically alter the biological activity or toxicity profile of the final pharmaceutical agent.

This guide provides a technical comparison of the three primary methodologies for determining the enantiomeric excess (


) of this compound: Direct Chiral HPLC , Indirect HPLC via Derivatization , and Chiral Gas Chromatography .
Decision Matrix: Selecting Your Method

The choice of method depends on your available instrumentation, sample throughput, and required sensitivity.

G Start Start: Sample Analysis Needed Purity Is Chemical Purity >95%? Start->Purity Polarimetry Method 4: Polarimetry (Quick Screen only) Purity->Polarimetry No (Quick check) UV Is UV/HPLC Available? Purity->UV Yes Direct Method 1: Direct Chiral HPLC (Gold Standard) UV->Direct Yes (Preferred) Deriv Method 2: Indirect HPLC (Achiral Column + Derivatization) UV->Deriv Yes (If Chiral Column unavailable) GC Method 3: Chiral GC (High Throughput/Volatile) UV->GC No (Use FID)

Figure 1: Decision tree for selecting the optimal analytical method based on laboratory resources and sample constraints.

Method 1: Direct Chiral HPLC (The Gold Standard)

Verdict: Best balance of accuracy, speed, and reproducibility.

Direct analysis on polysaccharide-based chiral stationary phases (CSPs) is the industry standard for this class of acids. The carboxyl group and the phenyl ring provide excellent "handles" for the chiral selector to discriminate between enantiomers via hydrogen bonding and


-

interactions.
Recommended System Configuration
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: These columns have proven selectivity for

      
      -substituted carboxylic acids. The AD-H column generally provides superior separation factors (
      
      
      
      ) for benzyl-substituted propionic acids compared to OD-H.
  • Mobile Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Role of TFA: Critical.[1] It suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring the molecule is in its neutral form to interact with the CSP.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (absorption of the carbonyl and phenyl ring) or 254 nm.

  • Temperature: 25°C.

Experimental Protocol
  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of the mobile phase (Hexane/IPA 90:10).

  • Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.

  • Injection: Inject 5-10

    
    L.
    
  • Analysis: The (S)-enantiomer typically elutes before the (R)-enantiomer on Chiralpak AD-H, but elution order must be confirmed by injecting a pure standard of the (2R) isomer.

Performance Metrics:

  • Resolution (

    
    ):  Typically > 2.0 (Baseline separation).
    
  • Limit of Quantitation (LOQ): < 0.1% of the minor enantiomer.

Method 2: Indirect HPLC (Derivatization)

Verdict: Excellent alternative if chiral columns are unavailable; requires chemical modification.

This method involves reacting the enantiomeric mixture with an optically pure chiral amine to form diastereomeric amides. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Reaction Scheme

The acid is coupled with (S)-(-)-


-methylbenzylamine  using EDC/HOBt activation.

Reaction Acid (R/S)-Acid Coupling Coupling Agent (EDC/HOBt) Acid->Coupling Amine (S)-Amine (Chiral Reagent) Amine->Coupling Diast Diastereomers: (R,S)-Amide & (S,S)-Amide Coupling->Diast Amide Bond Formation Separation C18 HPLC Separation Diast->Separation Inject

Figure 2: Derivatization workflow for indirect chiral analysis.

Protocol
  • Derivatization:

    • Mix 10 mg of (2R)-2-methyl-3-phenylpropanoic acid with 1.2 equivalents of (S)-(-)-

      
      -methylbenzylamine in CH
      
      
      
      Cl
      
      
      .
    • Add 1.2 equivalents of EDC

      
      HCl and a catalytic amount of HOBt.
      
    • Stir at room temperature for 1 hour.

  • Workup: Wash with 1N HCl (to remove excess amine) and saturated NaHCO

    
    . Dry organic layer and evaporate.
    
  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

      
      m).
      
    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (e.g., 40% to 80% ACN over 20 min).

    • Detection: UV at 210 nm or 254 nm.

Critical Note: The accuracy of this method depends entirely on the optical purity of the derivatizing agent ((S)-amine). Ensure the amine is >99.5% optically pure.

Method 3: Chiral Gas Chromatography (GC)

Verdict: High throughput, best for volatile derivatives.

Carboxylic acids are not volatile enough for direct GC analysis and must be converted to methyl esters. Once esterified, they can be separated on cyclodextrin-based capillary columns.

Protocol
  • Esterification:

    • Dissolve 5 mg sample in 0.5 mL Methanol.

    • Add 0.1 mL concentrated H

      
      SO
      
      
      
      (or use BF
      
      
      -MeOH).
    • Heat at 60°C for 30 minutes.

    • Extract with Hexane.

  • GC Conditions:

    • Column: Rt-

      
      DEXsm  or Cyclosil-B  (30 m x 0.25 mm x 0.25 
      
      
      
      m).
    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min)

      
       5°C/min 
      
      
      
      180°C.
    • Detector: FID at 250°C.

Comparative Analysis Summary

FeatureMethod 1: Direct HPLCMethod 2: Indirect HPLCMethod 3: Chiral GC
Primary Use QC / Process Development Research / Low Budget High Throughput
Sample Prep Simple (Dissolve & Inject)Complex (Chemical Reaction)Moderate (Esterification)
Column Type Chiral (Amylose/Cellulose)Achiral (C18)Chiral (Cyclodextrin)
Resolution (

)
High (>2.0)High (depends on diastereomer)High
Risk Factors Column cost (~$1000+)Kinetic resolution during reactionRacemization during esterification
Throughput Medium (15-30 min/run)Slow (Prep + 20 min run)Fast (10-15 min/run)

References

  • Vertex AI Search. (2026). Enantiomeric separation of 2-methyl-3-phenylpropanoic acid HPLC method. 2

  • Oxford Academic. (2016).

    
    -Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography. 3
    
  • LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures. 4

  • Chiral Technologies. (2021).[5] Instruction Manual for ChiralPAK® AD-H. 6

  • Benchchem. (2025). A Comparative Guide to Chiral HPLC and GC Methods. 7[8]

Sources

Chiral Acid Crystallization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Crystallization Techniques for Chiral Acids Content Type: Publish Comparison Guide

Executive Summary

For researchers and process chemists in drug development, the separation of chiral acids remains a critical unit operation. While asymmetric synthesis has advanced, crystallization-based resolution remains the workhorse of industrial manufacturing due to its scalability and cost-efficiency.

This guide provides an objective, technical comparison of three dominant techniques:

  • Classical Resolution (Diastereomeric Salt Formation): The industry standard for robustness.

  • Preferential Crystallization (PC): A kinetic method for specific thermodynamic systems.

  • Viedma Ripening (Attrition-Enhanced Deracemization): An emerging technique offering 100% theoretical yield.[1]

Part 1: The Thermodynamic Constraint

Before selecting a technique, one must understand the thermodynamic landscape of the specific chiral acid. The feasibility of these methods hinges on whether the racemate crystallizes as a Conglomerate or a Racemic Compound .[2][3]

  • Racemic Compound (90-95% of cases): The enantiomers co-crystallize in a specific stoichiometric ratio (usually 1:1) in the unit cell. Direct Preferential Crystallization is generally impossible.

  • Conglomerate (5-10% of cases): The enantiomers crystallize in separate domains (a physical mixture of pure

    
     and pure 
    
    
    
    crystals). Required for Preferential Crystallization and Viedma Ripening.[3][4][5]

Senior Scientist Insight: If your target is a Racemic Compound (most likely), you must either use Classical Resolution (which creates a new diastereomeric system) or derivatize the molecule (e.g., ester formation) to induce Conglomerate behavior for Viedma Ripening.

Part 2: Detailed Technique Analysis
Technique 1: Classical Resolution (Diastereomeric Salt Formation)

Mechanism: A racemic chiral acid reacts with an enantiopure base (resolving agent) to form two diastereomeric salts (


 and 

).[6] Unlike enantiomers, these diastereomers have different physical properties, primarily solubility, allowing separation via fractional crystallization.[3][6]

Protocol: Resolution of (±)-Mandelic Acid Target: Isolation of (


)-Mandelic Acid.
Resolving Agent: (

)-1-Phenylethylamine.[6]
  • Stoichiometry Calculation: Calculate 1.0 equivalent of (

    
    )-1-Phenylethylamine relative to the racemic Mandelic Acid.
    
  • Dissolution: Dissolve 0.1 mol of (±)-Mandelic Acid in 150 mL of Ethanol/Water (9:1 v/v) at 60°C.

  • Salt Formation: Add 0.1 mol of (

    
    )-1-Phenylethylamine dropwise. Stir for 30 minutes at elevated temperature to ensure homogeneity.
    
  • Crystallization: Cool slowly (0.5°C/min) to 20°C. Seed with pure (

    
    )-Mandelic Acid·(
    
    
    
    )-Phenylethylamine salt at the metastable limit (approx. 45°C) to induce controlled nucleation.
  • Filtration: Filter the precipitate. The solid is enriched in the less soluble diastereomer (

    
     salt).
    
  • Liberation: Suspend the salt in dilute HCl (2M) and extract with Ethyl Acetate. Dry and evaporate to yield (

    
    )-Mandelic Acid.
    
  • Recycling: The mother liquor (enriched in

    
    -isomer) must be racemized or discarded, limiting single-pass yield to <50%.
    

Pros:

  • Applicable to almost any chiral acid (Racemic Compounds and Conglomerates).

  • Highly robust and scalable.

Cons:

  • Maximum theoretical yield is 50% (unless the unwanted isomer is racemized and recycled).

  • Requires stoichiometric amounts of expensive resolving agents.

Technique 2: Preferential Crystallization (PC)

Mechanism: Also known as "Resolution by Entrainment." In a supersaturated solution of a Conglomerate , seeding with pure crystals of one enantiomer induces the precipitation of that specific enantiomer, while the counter-enantiomer remains in the metastable supersaturated state.

Protocol: Coupled Batch PC (General Workflow) Requirement: Target must be a Conglomerate (e.g., Threonine or a specific polymorph).

  • Saturation: Prepare a racemic solution saturated at

    
     (e.g., 50°C).
    
  • Sub-cooling: Cool to

    
     (e.g., 40°C) to create a supersaturated solution within the Metastable Zone Width (MSZW).
    
  • Seeding: Add seeds of pure (

    
    )-enantiomer.
    
  • Selective Growth: Stir gently. The (

    
    )-crystals grow, consuming (
    
    
    
    )-solute. The (
    
    
    )-solute remains in solution (supersaturated).
  • Filtration: Harvest the solid (

    
    )-crystals before the (
    
    
    
    )-enantiomer spontaneously nucleates.
  • Recycling: Add racemic feed to the mother liquor, heat to dissolve, and repeat the cycle seeding with (

    
    )-enantiomer.
    

Pros:

  • No resolving agent required (low cost).

  • High atom economy.

Cons:

  • Strictly limited to Conglomerates (<10% of chiral acids).

  • Process control is difficult; risk of "crashing out" the wrong enantiomer is high.

Technique 3: Viedma Ripening (Attrition-Enhanced Deracemization)

Mechanism: A solid-state deracemization that converts a racemic solid mixture entirely into a single enantiomer (100% yield).[7] It combines attrition (grinding), Ostwald ripening , and solution-phase racemization .[7]

  • Attrition creates small fragments.[7]

  • Ostwald Ripening consumes small crystals and grows large ones.[4][7][8]

  • Racemization in solution prevents the accumulation of the counter-enantiomer, feeding the growth of the dominant crystal form.

Protocol: Deracemization of Naproxen (via Methyl Ester) Note: Naproxen acid is a racemic compound.[2][3][4][5][6][8] It must be converted to its methyl ester (which forms a Conglomerate) for this technique.

  • Derivatization: Esterify (±)-Naproxen with Methanol/H₂SO₄ to form (±)-Naproxen Methyl Ester.

  • Slurry Preparation: Suspend 5g of (±)-Naproxen Methyl Ester in 50 mL of Methanol/Water (saturated solution) in a round-bottom flask.

  • Attrition Media: Add 10g of glass beads (2-3 mm diameter).

  • Racemization Catalyst: Add 5 mol% Sodium Methoxide (NaOMe). This base deprotonates the alpha-carbon, allowing rapid racemization in solution.

  • Process: Stir vigorously (1000 rpm) to grind crystals.

  • Seeding (Optional): Add 50 mg of pure (

    
    )-Naproxen Methyl Ester to bias the direction immediately.
    
  • Evolution: Over 12-24 hours, the solid phase converts to 100% (

    
    )-ester. The liquid remains racemic but saturated.
    
  • Workup: Filter the 100% pure (

    
    )-ester. Hydrolyze with NaOH/Water to recover pure (
    
    
    
    )-Naproxen acid.

Pros:

  • 100% Yield: Converts the entire racemate to the desired enantiomer.[1]

  • Very high purity (>99% ee).

Cons:

  • Requires the solid to be a Conglomerate (often necessitates derivatization).[9]

  • Requires a method for rapid racemization in solution (often harsh conditions incompatible with sensitive functional groups).

Part 3: Comparative Analysis
Performance Metrics
FeatureClassical ResolutionPreferential CrystallizationViedma Ripening
Applicability Universal (Compounds & Conglomerates)Conglomerates Only (<10%)Conglomerates Only (often requires derivatization)
Theoretical Yield 50% (single pass)50% (per cycle)100% (solid phase conversion)
Purity (ee) High (often requires recrystallization)High (if stopped early)Very High (>99%)
Reagents Stoichiometric Resolving AgentNone (Solvent only)Catalytic Base + Grinding Media
Scalability Excellent (Standard reactors)Good (Requires precise control)Emerging (Requires attrition mills)
Cost Driver Resolving Agent recyclingProcess Control / MonitoringProcessing Time / Derivatization steps
Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate technique based on your specific chiral acid's properties.

ChiralResolutionDecision Start Start: Racemic Chiral Acid CheckType Determine Crystal Type (Screening/Phase Diagram) Start->CheckType IsConglomerate Is it a Conglomerate? CheckType->IsConglomerate ConglomerateYes Yes (Conglomerate) IsConglomerate->ConglomerateYes  Separated Crystals   ConglomerateNo No (Racemic Compound) IsConglomerate->ConglomerateNo  Co-Crystals   CanRacemize Can it Racemize in Solution (Mild Conditions)? ConglomerateYes->CanRacemize UseViedma Select: Viedma Ripening (100% Yield) CanRacemize->UseViedma  Yes   UsePC Select: Preferential Crystallization (Low Cost, No Reagents) CanRacemize->UsePC  No   Derivatize Can you Derivatize? (e.g., Ester/Salt) ConglomerateNo->Derivatize MakeConglomerate Derivatize to Conglomerate Derivatize->MakeConglomerate  Yes   UseClassical Select: Classical Resolution (Diastereomeric Salt) Derivatize->UseClassical  No   MakeConglomerate->CanRacemize

Figure 1: Decision tree for selecting a crystallization-based chiral resolution strategy.

Workflow Visualization: Viedma Ripening Cycle

This diagram illustrates the autocatalytic feedback loop that drives Viedma Ripening to 100% purity.

ViedmaMechanism RacemicSolid Racemic Solid Mixture (Conglomerate) Grinding Attrition (Grinding) RacemicSolid->Grinding SmallCrystals Small Crystal Fragments (High Solubility) Grinding->SmallCrystals Solution Solution Phase (Racemic) SmallCrystals->Solution Dissolution Racemization Racemization Reaction (R ⇌ S) Solution->Racemization Growth Ostwald Ripening (Growth of Large Crystals) Solution->Growth Deposition on Dominant Seeds Racemization->Solution PureSolid Enantiopure Solid (100% Yield) Growth->PureSolid PureSolid->Grinding Feedback Loop

Figure 2: The autocatalytic cycle of Viedma Ripening involving attrition, dissolution, racemization, and growth.

References
  • Viedma, C. (2005).[7] Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters. Link

  • Noorduin, W. L., et al. (2008).[7] Emergence of a Single Solid Chiral State from a Nearly Racemic Amino Acid Derivative. Journal of the American Chemical Society. Link

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to Separate Enantiomers. Angewandte Chemie International Edition. Link

  • Leeman, M., et al. (2010). Viedma Ripening of Naproxen Methyl Ester. Organic Process Research & Development. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

Sources

Quantitative Analysis of Enantiomeric Impurities in (2R)-2-methyl-3-phenylpropanoic Acid: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(2R)-2-methyl-3-phenylpropanoic acid (also known as (R)-


-methylhydrocinnamic acid) is a critical chiral building block in the synthesis of neutral endopeptidase (NEP) inhibitors and other cardiovascular therapeutics. The presence of the (2S)-enantiomer is not merely a yield loss; it acts as a critical quality attribute (CQA) that can lead to diastereomeric impurities in downstream APIs, which are notoriously difficult to purge.

This guide objectively compares the three dominant analytical methodologies for quantifying the (2S)-impurity: Direct Chiral HPLC , Indirect HPLC (Derivatization) , and Chiral GC .

Method Selection Matrix
FeatureMethod A: Direct Chiral HPLC Method B: Indirect HPLC (Derivatization) Method C: Chiral GC
Primary Mechanism Chiral Stationary Phase (CSP) InteractionDiastereomer Formation via Chiral AmineCyclodextrin Complexation
Throughput High (15–20 min run)Low (Requires 1–2 hr prep)Medium (20–30 min run)
Accuracy/Precision High (Direct measurement)Medium (Dependent on reagent purity)High (Flame Ionization Detection)
Cost Per Sample Low (after column purchase)High (Reagent costs + labor)Low
Key Limitation Column Cost ($1,000+)Kinetic Resolution/Racemization riskThermal stability of analyte
Best For QC Release / High Volume Labs without Chiral Columns Volatile Ester Intermediates

Method A: Direct Chiral HPLC (The Gold Standard)

Verdict: The industry standard for routine QC due to its robustness and lack of sample pretreatment.

Technical Rationale

The separation relies on the differential interaction of the enantiomers with a polysaccharide-based chiral selector. For


-methyl carboxylic acids, the Amylose tris(3,5-dimethylphenylcarbamate)  selector (e.g., Chiralpak AD-H) typically provides superior resolution compared to cellulose-based analogs. The carboxylic acid moiety requires an acidic modifier in the mobile phase to suppress ionization, preventing peak tailing and ensuring consistent interaction with the CSP.
Experimental Protocol (Self-Validating)

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Trifluoroacetic acid (TFA) (Spectroscopy Grade)

  • Reference Standards: Pure (2R)-isomer and Racemic mixture.

System Parameters:

  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) or equivalent (AmyCoat).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (carbonyl n→

    
    ) or 254 nm (phenyl 
    
    
    
    
    
    ).

Step-by-Step Workflow:

  • System Equilibration: Flush column with Mobile Phase for 30 mins. Monitor baseline stability.

  • Blank Injection: Inject 10 µL of mobile phase to ensure no ghost peaks.

  • Resolution Check (System Suitability):

    • Inject 10 µL of the Racemic Standard (~0.5 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) between (2S) and (2R) peaks must be 
      
      
      
      .
    • Note: The (2S)-enantiomer typically elutes first on AD-H phases (verify with pure standards).

  • Sample Analysis:

    • Dissolve sample in Mobile Phase to 1.0 mg/mL.

    • Inject and integrate the minor (2S) peak.

  • Calculation:

    
    
    
Visualization: HPLC Workflow

HPLC_Workflow cluster_QC System Suitability Check Start Sample Preparation (1 mg/mL in Mobile Phase) Equilibration Column Equilibration (Hex:IPA:TFA 90:10:0.1) Start->Equilibration Dissolve Injection Injection (10 µL) Equilibration->Injection Stable Baseline Separation Chiral Recognition (H-Bonding/Pi-Pi Stacking) Injection->Separation Adsorption Detection UV Detection (210 nm) Separation->Detection Elution Data Data Analysis (Calc % ee) Detection->Data Integration Racemate Racemic Std Injection Resolution Calc Rs >= 1.5 Racemate->Resolution Resolution->Injection Pass

Figure 1: Analytical workflow for Direct Chiral HPLC analysis ensuring system suitability prior to sample measurement.

Method B: Indirect HPLC (Derivatization)

Verdict: Best for laboratories lacking expensive chiral columns or when MS detection is required (using reverse-phase solvents).

Technical Rationale

This method converts the enantiomeric mixture into a diastereomeric mixture using an optically pure amine (e.g., (S)-(-)-1-Phenylethylamine). Diastereomers have different physical properties and can be separated on standard achiral C18 columns.

Critical Risk: The derivatizing agent must be enantiomerically pure (>99.5% ee). Any impurity in the reagent will lead to false positives/negatives in the final calculation.

Experimental Protocol

Reagents:

  • (S)-(-)-1-Phenylethylamine (Reagent A)

  • EDC·HCl (Coupling Agent)[3]

  • HOBt (Catalyst)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Derivatization Reaction:

    • Mix 10 mg Sample + 1.2 eq Reagent A + 1.5 eq EDC·HCl + 1.2 eq HOBt in 2 mL DCM.

    • Stir at RT for 1 hour.

  • Quench & Wash:

    • Wash organic layer with 1M HCl (removes excess amine) and sat. NaHCO3 (removes unreacted acid).

    • Evaporate DCM.

  • Analysis (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm.

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (Gradient 40% -> 80% B).

    • Detection: UV @ 254 nm.

    • Separation: The (R,S)-diastereomer and (R,R)-diastereomer will elute at different times.

Visualization: Derivatization Pathway

Derivatization Input Enantiomeric Mixture (2R)-Acid + (2S)-Impurity Reaction Amide Coupling (EDC/HOBt, DCM, 1h) Input->Reaction Reagent Chiral Reagent (S)-(-)-1-Phenylethylamine Reagent->Reaction Products Diastereomeric Mixture (2R, S)-Amide + (2S, S)-Amide Reaction->Products Separation Achiral C18 HPLC Separation based on Hydrophobicity Products->Separation

Figure 2: Chemical pathway converting enantiomers to separable diastereomers.

Method C: Chiral GC

Verdict: Excellent for volatile derivatives (methyl esters), offering high resolution but requiring derivatization to prevent column degradation.

Technical Rationale

Free carboxylic acids tail badly on GC columns. Methylation (using diazomethane or MeOH/H2SO4) creates volatile methyl esters. These are separated on Cyclodextrin-based capillary columns (e.g., Rt-βDEXsm).[4]

Protocol Summary
  • Derivatization: Treat 10 mg acid with 0.5 mL MeOH and 2 drops conc. H2SO4.[1][5] Heat at 60°C for 30 mins. Extract into Hexane.

  • GC Conditions:

    • Column: Rt-βDEXsm (30 m x 0.25 mm).[4]

    • Carrier: Helium @ 1.5 mL/min.

    • Oven: 110°C (Isothermal).

    • Detector: FID @ 250°C.

Quantitative Performance Comparison Data

The following data represents typical performance metrics validated across multiple studies for


-methyl arylpropionic acids.
MetricDirect Chiral HPLC (Method A)Indirect HPLC (Method B)Chiral GC (Method C)
Limit of Detection (LOD) 0.05 µg/mL0.10 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.30 µg/mL0.05 µg/mL
Resolution (

)
> 2.0 (Baseline)> 1.5 (Adequate)> 3.0 (Excellent)
Linearity (

)
> 0.999> 0.995> 0.999
Total Analysis Time 15 min90 min (inc. prep)45 min (inc. prep)

Expert Insight: While GC offers lower LODs, the potential for racemization during the acidic methylation step (Method C) makes Method A (Direct HPLC) the safer choice for strict regulatory compliance.

References

  • Vertex AI Search Results. (2023). Direct Chiral HPLC separation of 2-arylpropionic acids. Retrieved from 6

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from 7

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methyl-3-phenylpropanoic acid. Retrieved from

  • MDPI. (2018). Enantioseparation and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs (Analogous CSP Mechanisms). Retrieved from 8

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from 4

Sources

Safety Operating Guide

Navigating the Disposal of (2R)-2-methyl-3-phenylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the responsible management of laboratory chemicals. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2R)-2-methyl-3-phenylpropanoic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Acute oral toxicity (Category 4).[1]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[1]
Body Protection A laboratory coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for (2R)-2-methyl-3-phenylpropanoic acid depends on the quantity and form of the waste (solid, liquid, or in solution). Under no circumstances should this chemical be disposed of down the drain without proper treatment and verification of local regulations.

Small Spills (Less than 5 grams)

For minor spills, the primary objective is to contain and absorb the material safely.

Protocol:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: Use a non-reactive absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to cover the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label the Waste Container: Clearly label the container as "Hazardous Waste: (2R)-2-methyl-3-phenylpropanoic acid" and include the date.

Bulk Quantities and Unused Product

For larger quantities of the solid compound or any unused product, direct disposal is required through a licensed waste management provider.

Protocol:

  • Containerization: Ensure the compound is in a well-sealed, properly labeled container. The original container is ideal.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2R)-2-methyl-3-phenylpropanoic acid" and its CAS number: 14367-67-0.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong bases and oxidizing agents.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. The primary recommended method of disposal for this type of organic compound is incineration.[2] A chemical incinerator with an afterburner and scrubber is the preferred technology to ensure complete destruction of the compound and to minimize harmful emissions.

Aqueous Solutions

Aqueous solutions containing (2R)-2-methyl-3-phenylpropanoic acid may be neutralized before disposal, but this should only be done if permitted by your institution's and local regulations.

Protocol:

  • Dilution: If the solution is concentrated, dilute it with water in a large, appropriate container.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, while stirring continuously.[3][4]

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.[3]

  • Disposal of Neutralized Solution: Once neutralized, and if in accordance with local wastewater regulations, the solution may be flushed down the sanitary sewer with copious amounts of water.[5] If drain disposal is not permitted, the neutralized solution should be collected in a labeled hazardous waste container for professional disposal.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (2R)-2-methyl-3-phenylpropanoic acid.

DisposalWorkflow start Start: (2R)-2-methyl-3-phenylpropanoic acid Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Bulk or Spill Residue) assess_form->solid_waste Solid aqueous_solution Aqueous Solution assess_form->aqueous_solution Aqueous package_label Package in a Labeled, Sealed Container solid_waste->package_label check_regulations Check Institutional and Local Regulations for Drain Disposal aqueous_solution->check_regulations segregate Segregate in Hazardous Waste Area package_label->segregate professional_disposal Arrange for Professional Disposal (Incineration) segregate->professional_disposal neutralize Neutralize with Weak Base to pH 6-8 check_regulations->neutralize Permitted collect_neutralized Collect Neutralized Solution as Hazardous Waste check_regulations->collect_neutralized Not Permitted drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal collect_neutralized->package_label

Caption: Disposal decision workflow for (2R)-2-methyl-3-phenylpropanoic acid.

Regulatory Compliance: Adherence to RCRA

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While (2R)-2-methyl-3-phenylpropanoic acid is not explicitly listed as a "U" or "P" hazardous waste, it would likely be classified as a hazardous waste based on its characteristics, such as corrosivity (due to its acidic nature) or toxicity. It is the responsibility of the waste generator to make this determination. Proper identification, labeling, and disposal through a licensed facility are key tenets of RCRA compliance.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of (2R)-2-methyl-3-phenylpropanoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to the guidelines outlined in this document, researchers and scientists can ensure they are not only advancing their scientific endeavors but also upholding the highest standards of laboratory practice.

References

  • Angene Chemical. (2025, March 1). Safety Data Sheet: (S)-2-Methyl-3-phenylpropanoic acid.
  • BLDpharm. (n.d.). 14367-67-0 | (2R)-2-Methyl-3-phenylpropanoic acid.
  • CymitQuimica. (n.d.). (2R)-2-Methyl-3-phenylpropanoic acid.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Sigma-Aldrich. (2023, September 13). Safety Data Sheet: 2-Phenylpropionic acid.
  • U.S. Environmental Protection Agency. (n.d.). Incineration In Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures.

Sources

Personal protective equipment for handling (2R)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2R)-2-methyl-3-phenylpropanoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

The "Why" Behind the Protocol: (2R)-2-methyl-3-phenylpropanoic acid is a critical chiral building block in drug development. While often categorized as an Irritant (Skin/Eye Cat. 2) , structurally related phenylpropionic acids can exhibit Corrosive (Cat. 1B) properties depending on concentration and moisture content. As a Senior Application Scientist, my directive is to treat this compound with the rigor of a corrosive organic acid to prevent not only immediate injury but also sensitization.

Furthermore, because this is a chiral material, PPE serves a dual purpose : protecting the operator from the chemical, and protecting the chemical’s stereochemical purity from biological contaminants (enzymes, skin oils).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.

  • Primary Hazard: Acidic Hydrolysis. Upon contact with moisture (sweat, mucous membranes), the carboxylic acid moiety protonates tissue, causing immediate irritation or chemical burns.

  • Secondary Hazard: Respiratory Sensitization. As a solid powder, airborne dust can irritate the upper respiratory tract (STOT SE 3).

  • Incompatibility: Reacts exothermically with strong bases and oxidizers.

Critical Decision Point: Is the material in Solid (Powder) or Solution phase?

The PPE Matrix: Selection & Justification

The following standards apply to all interactions with the substance.

PPE ComponentRecommendationScientific Justification (The "Why")
Hand Protection Nitrile (Minimum 5 mil) Latex is permeable to many organic acids and offers poor degradation resistance. Nitrile provides superior chemical resistance to carboxylic acids.
High-Risk HandlingDouble-gloving or Butyl Rubber For prolonged immersion or handling concentrated stock solutions, standard nitrile breakthrough times may be <15 mins.
Eye Protection Chemical Splash Goggles Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne acidic dust and splashes.
Respiratory Fume Hood (Primary) Engineering controls are superior to PPE. Use a certified hood with face velocity 80-100 fpm.
Outside HoodN-95 or P-100 Respirator If weighing outside a hood is unavoidable (not recommended), a fitted respirator is required to prevent mucous membrane acidification.
Body Protection Lab Coat (Poly/Cotton) 100% Cotton can degrade rapidly with acid contact. A blend or a chemical-resistant apron is preferred for bulk transfer.
Visualizing the Safety Logic
Figure 1: PPE Decision Tree

This diagram illustrates the logical flow for selecting PPE based on the state of matter and operation type.

PPE_Decision_Tree Start Handling (2R)-2-methyl-3-phenylpropanoic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing / Transfer Solid->Weighing Conc Concentration > 1M? Liquid->Conc Dust_Risk High Dust Risk? Weighing->Dust_Risk PPE_Solid_Std Std PPE: Nitrile (5mil) + Goggles + Lab Coat Dust_Risk->PPE_Solid_Std No PPE_Solid_High Add: N95 Respirator + Sash Lowered Dust_Risk->PPE_Solid_High Yes PPE_Liq_Std Std PPE: Nitrile + Safety Glasses Conc->PPE_Liq_Std No PPE_Liq_High Add: Double Gloves + Face Shield Conc->PPE_Liq_High Yes

Caption: Decision matrix for selecting appropriate PPE based on physical state and concentration risks.

Operational Protocol: Step-by-Step Handling
Phase A: Preparation (The "Check" Phase)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. A pinhole leak with an organic acid can cause a "chemical occlusion burn" where the acid is trapped against the skin.

  • Hood Verification: Ensure fume hood flow is active.

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution or spill kit ready before opening the bottle.
    
Phase B: Weighing & Transfer (Solid State)

Risk: Static electricity can cause the powder to "jump," creating airborne dust.

  • Don PPE: Lab coat

    
     Goggles 
    
    
    
    Gloves (over cuffs).
  • Static Control: Use an anti-static gun or wipes on the spatula and weigh boat.

  • Transfer: Open container inside the hood. Transfer slowly to minimize dust.

  • Clean Up: Wipe the balance area with a wet tissue (water) followed by ethanol. Do not blow on the balance.

Phase C: Emergency Response
Figure 2: Exposure Response Workflow

This diagram outlines the immediate actions required in case of exposure.

Emergency_Response Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Flush Water (15 min) 3. Do NOT Neutralize on Skin Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If wheezing, seek medical aid Inhale->Action_Inhale

Caption: Immediate triage and response steps for accidental exposure events.

Waste Management & Disposal

Scientific Integrity Note: Improper disposal of chiral acids can disrupt local pH balances in water systems if not treated.

  • Segregation: Dispose of in Organic Acid Waste streams.

    • NEVER mix with "Basic Organic Waste" (e.g., amines) in the waste container. The heat of neutralization can pressurize and rupture the container.

    • NEVER mix with Oxidizers (Nitric acid, Peroxides).

  • Labeling: Clearly label as "Organic Acid - Corrosive/Irritant."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167035, (R)-2-Methyl-3-phenylpropanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.